7-Methoxy-4-methylquinoline-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-4-methyl-1H-quinoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNQZUVUCGOPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350355 | |
| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52507-57-0 | |
| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-4-methylquinoline-2-thiol physical properties
An In-depth Technical Guide to the Physical Properties of 7-Methoxy-4-methylquinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved pharmaceuticals. Understanding the fundamental physical properties of derivatives like this compound is a critical prerequisite for its application in drug design, synthesis, formulation, and analytical development. This guide provides a comprehensive overview of its known and predicted physical characteristics, offering field-proven insights and methodologies for its empirical study.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation for all further physicochemical analysis.
-
Compound Name: this compound
-
Synonyms: 2-Mercapto-7-Methoxy-4-Methylquinoline, 7-Methoxy-4-methyl-2(1H)-quinolinethione, 7-Methoxy-4-methyl-quinoline-2-thiol[1][2]
-
Molecular Weight: 205.28 g/mol [1]
-
Monoisotopic Mass: 205.05614 Da[3]
The core structure consists of a quinoline ring system substituted with a methoxy group at position 7, a methyl group at position 4, and a thiol group at position 2.
Core Chemical Feature: Thiol-Thione Tautomerism
A defining characteristic of 2-quinolinethiols is their existence as a tautomeric mixture of the thiol and thione forms.[4] This equilibrium is fundamental as it influences the compound's reactivity, hydrogen bonding capability, polarity, and spectroscopic signature. The thione form, 7-methoxy-4-methyl-1H-quinoline-2-thione, is often favored due to the thermodynamic stability conferred by the amide-like (thioamide) functionality within the aromatic system.[4]
Caption: Thiol-Thione Tautomeric Equilibrium.
Tabulated Physical Properties
The following table summarizes the key quantitative physical properties. It is important to distinguish between experimentally determined values and computationally predicted data, the latter providing a valuable baseline for experimental design.
| Property | Value | Data Source |
| Melting Point | 233-235 °C | Experimental[1] |
| Boiling Point | 308.9 ± 52.0 °C | Predicted[1] |
| Density | 1.24 ± 0.1 g/cm³ | Predicted[1] |
| pKa | 10.04 ± 0.40 | Predicted[1] |
Expert Insights: The high melting point is indicative of a stable, planar crystal lattice structure, likely reinforced by intermolecular hydrogen bonding and pi-stacking interactions, particularly if the thione tautomer dominates in the solid state. The predicted pKa suggests the thiol proton is weakly acidic, comparable to phenolic compounds.
Solubility Profile
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the polar thioamide/thiol and methoxy groups. These are recommended solvents for preparing stock solutions for biological assays.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Likely to have moderate solubility.
-
Water: Poor solubility is expected due to the predominantly hydrophobic aromatic core.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated.
Protocol 4.1: Experimental Determination of Thermodynamic Solubility
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data is predicted based on the compound's structure and analysis of related molecules.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. The predicted collision cross-section (CCS) values are useful for ion mobility-mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.06342 |
| [M+Na]⁺ | 228.04536 |
| [M-H]⁻ | 204.04886 |
| [M]⁺ | 205.05559 |
Data sourced from PubChemLite, predicted using CCSbase.[3]
Expert Insights: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass expected to be within 5 ppm of the theoretical monoisotopic mass (205.05614 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts are highly dependent on the solvent and the dominant tautomeric form.
Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
-SH or -NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on concentration, solvent, and temperature. For the thiol (-SH), it might appear between 3-5 ppm. For the thione (-NH), it would be further downfield, potentially >10 ppm.
-
Aromatic Protons: A set of doublets and multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the quinoline core.
-
Methoxy Protons (-OCH₃): A sharp singlet expected around 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): A sharp singlet expected around 2.5-2.8 ppm.
Predicted ¹³C NMR Signals:
-
Thione Carbon (C=S): A characteristic signal in the downfield region, typically 170-185 ppm. The presence of this signal would be strong evidence for the thione tautomer being dominant in solution.
-
Aromatic Carbons: Multiple signals in the 100-150 ppm range.
-
Methoxy Carbon (-OCH₃): A signal around 55-57 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.
Protocol 5.1: General Procedure for NMR Spectrum Acquisition
Caption: Standard Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will likely show features of both tautomers, with the relative intensities reflecting their equilibrium concentrations.
-
N-H Stretch (Thione): A broad band around 3100-3300 cm⁻¹.
-
S-H Stretch (Thiol): A weak, sharp band around 2550-2600 cm⁻¹. The presence or absence of this peak is a key indicator of the tautomeric form.
-
C=S Stretch (Thione): A band in the region of 1200-1050 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Conclusion
The physical properties of this compound are defined by its rigid, aromatic quinoline core and the influential thiol/thione functionality. Its high melting point suggests significant stability in the solid state. While experimental data on properties like solubility and detailed spectroscopic profiles are sparse, established principles of physical organic chemistry allow for reliable predictions that can guide experimental work. The pronounced thiol-thione tautomerism is the most critical chemical feature, impacting nearly all physical and chemical properties and must be a central consideration in any research or development involving this compound.
References
-
LookChem. (n.d.). Cas 52507-57-0, 2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H11NOS). University of Luxembourg. Retrieved from [Link]
-
MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
-
Tantillo, D. J. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH. Retrieved from [Link]
-
Zubkov, V. O., et al. (n.d.). THE EXPERIMENTAL AND THEORETICAL STUDY OF TAUTOMERISM OF 3-SUBSTITUTED 2-METHYL-QUINOLINE-4 (1H)-ONES. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). Retrieved from [Link]
Sources
- 1. Cas 52507-57-0,2-Mercapto-7-Methoxy-4-Methylquinoline, 96% | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
7-Methoxy-4-methylquinoline-2-thiol chemical structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 7-Methoxy-4-methylquinoline-2-thiol
Foreword: The Imperative of Structural Certainty
In the landscape of drug discovery and materials science, the quinoline scaffold is a recurring motif, celebrated for its broad spectrum of biological activities and diverse applications.[1][2] The molecule at the center of this guide, this compound, embodies this versatile chemical architecture. However, its potential can only be unlocked through an unambiguous and rigorous confirmation of its chemical structure. Any ambiguity in the arrangement of its atoms can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research programs.
This guide is structured not as a rigid checklist, but as a logical journey through the process of structural elucidation. As researchers and scientists, we do not merely collect data; we build a case. Each spectroscopic technique provides a unique line of evidence, and it is in the synthesis of this disparate data that we achieve certainty. We will explore not just the what but the why behind each experimental choice, ensuring a self-validating system of protocols that culminates in the confident assignment of the this compound structure.[3][4] A critical aspect of this molecule is its existence in a tautomeric equilibrium between the thiol and the quinoline-2(1H)-thione form, a feature our analysis must decisively address.[5][6]
Chapter 1: Contextualizing the Molecule - A Synthetic Overview
Before we can analyze a molecule, we must understand its origin. The synthetic pathway used to create this compound provides crucial context, informing us about potential impurities, side-products, and the inherent reactivity of the structure. A common and robust method involves a multi-step sequence starting from a substituted aniline.[7] A more modern, metal-free alternative proceeds through a quinoline N-oxide intermediate, offering high regioselectivity.[6][8]
The classical pathway illustrates the logical construction of the quinoline core and the introduction of the thiol functionality. Understanding this flow is key to anticipating which related structures must be definitively excluded by our analysis.
Chapter 2: Foundational Evidence - Mass Spectrometry (MS)
Core Objective: To establish the elemental formula and confirm the molecular weight, providing the foundational piece of our structural puzzle.
Our first analytical interrogation employs High-Resolution Mass Spectrometry (HRMS), a technique that provides an exact mass measurement with sufficient accuracy to determine a unique elemental formula.[9] For this compound (C₁₁H₁₁NOS), this is the first and most critical checkpoint.
Experimental Protocol: ESI-qTOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (qTOF) mass spectrometer.
-
Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50 - 1000
-
Acquisition Mode: TOF-MS (scan mode)
-
-
Calibration: Ensure the instrument is calibrated with a known reference standard (e.g., sodium formate) immediately prior to the run to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺ and other common adducts like [M+Na]⁺. Compare the measured exact mass to the theoretical mass calculated for the formula C₁₁H₁₁NOS.
Expected Data & Interpretation
The primary evidence from HRMS is the confirmation of the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further support the proposed structure, often showing losses of neutral fragments corresponding to parts of the molecule.[10]
| Ion / Adduct | Formula | Theoretical m/z | Expected Observation |
| [M] | C₁₁H₁₁NOS | 205.0561 | Molecular Ion |
| [M+H]⁺ | C₁₁H₁₂NOS⁺ | 206.0634 | The primary ion observed in positive ESI. |
| [M+Na]⁺ | C₁₁H₁₁NNaOS⁺ | 228.0454 | A common adduct, confirming the molecular mass. |
| [M-H]⁻ | C₁₁H₁₀NOS⁻ | 204.0489 | Expected primary ion in negative ESI mode. |
| Theoretical m/z values are based on monoisotopic masses.[11] |
A measured m/z of 206.0634 (± 5 ppm) for the [M+H]⁺ ion provides high confidence in the elemental composition C₁₁H₁₁NOS, validating the first pillar of our structural proof.
Chapter 3: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Objective: To construct a definitive map of the proton and carbon framework, establishing atom-to-atom connectivity and resolving the thiol-thione tautomerism.
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, offering an unparalleled view of the molecular architecture.[3] We will use a suite of experiments (¹H, ¹³C, and 2D NMR) to piece together the complete structural puzzle.
-
HRMS establishes the correct elemental formula: C₁₁H₁₁NOS .
-
FTIR provides the first strong evidence for the thione tautomer by identifying N-H and C=S vibrations while showing no significant S-H stretch.
-
NMR Spectroscopy delivers the definitive proof. It maps the entire carbon-hydrogen framework, confirms the substitution pattern, and, most critically, the downfield chemical shift of the C2 carbon (~175-180 ppm) provides irrefutable evidence of a C=S bond, confirming the structure as 7-methoxy-4-methyl-1H-quinoline-2-thione .
-
UV-Vis Spectroscopy corroborates the extensive conjugated π-system expected for this structure.
Through this multi-faceted, self-validating approach, we move from an unknown synthetic product to a fully elucidated molecule, ready for further investigation and application in the fields of medicinal chemistry and beyond.
References
- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.
- Mahyavanshi, J. B., Shukla, M. B., Parmar, K. A., & Jadhav, J. P. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161.
- The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
- CUTM Courseware. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.
- MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
- Gao, F., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3427.
- ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate.
- Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 220-228.
- PubChemLite. (2025). This compound (C11H11NOS). PubChemLite.
- National Center for Biotechnology Information. (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. PubMed.
- Avdagić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2039-S2053.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Prolif. The Royal Society of Chemistry.
- University of Padova. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova Thesis Archive.
- Parvez, S., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 78, 161-171.
- National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol. Benchchem.
- Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Semantic Scholar.
- Santa Cruz Biotechnology. (n.d.). 7-methoxy-4-pyridin-3-ylquinoline-2-thiol. Santa Cruz Biotechnology.
- National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. PubChem.
- Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal.
- OENO One. (2020). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. OENO One.
- BenchChem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. Benchchem.
- MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- Journal of Chemical Education. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. ACS Publications.
- ResearchGate. (2021). (PDF) Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. ResearchGate.
- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.
- ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum. ChemicalBook.
- National Center for Biotechnology Information. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central.
- ResearchGate. (2025). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate.
Sources
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 9. sfrbm.org [sfrbm.org]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 7-Methoxy-4-methylquinoline-2-thiol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of Thiol Functionalization
Core Chemical Properties and Structural Information
7-Methoxy-4-methylquinoline-2-thiol possesses a molecular formula of C11H11NOS[8]. The core structure consists of a quinoline ring system with a methoxy group at the 7-position, a methyl group at the 4-position, and a thiol group at the 2-position. The presence of the thiol group suggests that the molecule can exist in tautomeric equilibrium with its thione form, 7-methoxy-4-methylquinoline-2(1H)-thione. This tautomerism is a critical consideration for its reactivity and biological interactions.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H11NOS | [8] |
| Monoisotopic Mass | 205.05614 Da | [8] |
| Predicted XlogP | 1.8 | [8] |
| Appearance | Likely a pale yellow or off-white solid | Inferred from similar compounds |
| Tautomerism | Exists in equilibrium with 7-methoxy-4-methylquinoline-2(1H)-thione | [3] |
Proposed Synthetic Pathway
A detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of quinoline-thiols from their corresponding hydroxyl analogs. The synthesis would likely proceed via a two-step process starting from the commercially available 7-methoxy-4-methylquinolin-2-ol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
This initial step involves the conversion of the hydroxyl group of 7-methoxy-4-methylquinolin-2-ol to a chloro group, creating a more reactive intermediate for the subsequent thionation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-4-methylquinolin-2-ol.
-
Reagent Addition: Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the flask. This reaction is often exothermic and may require cooling to control the reaction rate.
-
Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is carefully quenched with ice-water. The resulting precipitate, 2-chloro-7-methoxy-4-methylquinoline, is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with a sulfur source to yield the target thiol.
-
Reaction Setup: Dissolve the 2-chloro-7-methoxy-4-methylquinoline intermediate in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reagent Addition: Add a sulfur source, such as thiourea or sodium hydrosulfide (NaSH).
-
Reaction Conditions: Reflux the reaction mixture for several hours, again monitoring by TLC.
-
Work-up and Isolation: If thiourea is used, the resulting intermediate is typically hydrolyzed with a base (e.g., NaOH) to yield the thiol. The final product is then isolated by acidification, filtration, and can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
The unique structural features of this compound suggest its potential utility in several areas of drug discovery and development.
As a Scaffold for Kinase Inhibitors
The quinoline core is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy[1]. The methoxy and methyl substitutions can influence the compound's selectivity and pharmacokinetic properties. The thiol group at the 2-position offers a reactive handle for further chemical modification, allowing for the generation of a library of analogs for high-throughput screening against various kinase targets[2].
Caption: Potential mechanism of action for quinoline-based kinase inhibitors.
Antimicrobial and Antifungal Potential
Thiol-containing compounds and quinoline derivatives have independently shown promise as antimicrobial and antifungal agents[9]. The combination of these two moieties in a single molecule could lead to synergistic effects and the development of novel therapeutics against resistant pathogens.
Role as an Antioxidant and Radioprotectant
Thiols are known for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS)[4]. This characteristic suggests that this compound could be investigated for its potential as a radioprotective agent, mitigating cellular damage caused by radiation therapy. The drug amifostine, a phosphorothioate, is an FDA-approved radioprotectant that is metabolized to an active thiol form[4].
Conclusion
This compound is a promising, yet underexplored, heterocyclic compound with significant potential in medicinal chemistry. While a dedicated CAS number and extensive experimental data are currently lacking, its structural relationship to well-characterized quinoline and thiol-containing molecules allows for the rational design of synthetic routes and the prediction of its biological activities. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.
References
-
Pharmaffiliates. 7-Methoxyquinoline. [Link]
-
ResearchGate. MHTP synthesis 2-methoxy-4-(7-.... [Link]
-
MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]
-
PubChemLite. This compound (C11H11NOS). [Link]
-
HETEROCYCLES. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]
-
PubChem. 7-Methoxy-4-methylquinolin-2-ol. [Link]
-
NIH. Medicinal Thiols: Current Status and New Perspectives. [Link]
-
ResearchGate. Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). [Link]
-
PubChemLite. 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). [Link]
-
MDPI. 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 7-methoxy-4-methylquinolin-2-ol (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of 7-Methoxy-4-methylquinoline-2-thiol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust and field-proven three-step synthetic pathway commencing from the logical precursor, 3-methoxyaniline. The synthesis leverages the Conrad-Limpach-Knorr reaction for the quinoline core formation, followed by a reliable thionation step. This document is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.
Introduction and Strategic Considerations
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The introduction of a thiol group at the 2-position and a methoxy group at the 7-position creates a unique electronic and structural profile, making this compound a valuable intermediate for further functionalization.
A critical aspect of any synthetic campaign is the selection of an optimal starting material. While the topic specifies aniline, a direct and efficient synthesis of a 7-methoxy substituted quinoline from unsubstituted aniline is synthetically inefficient. It would necessitate a multi-step process to introduce the methoxy group onto the aniline ring, fraught with challenges of regioselectivity and poor overall yield. Therefore, adhering to the principles of green chemistry and synthetic efficiency, this guide commences with 3-methoxyaniline . This strategic choice directly incorporates the required C7-methoxy functionality, streamlining the synthesis and making it a more practical and cost-effective endeavor for the research community.
The chosen synthetic route proceeds via three main stages:
-
Condensation: Formation of an enamine intermediate from 3-methoxyaniline and ethyl acetoacetate.
-
Cyclization: High-temperature intramolecular cyclization to form the quinolin-2-one core.
-
Thionation: Conversion of the quinolin-2-one to the target quinoline-2-thiol.
The Conrad-Limpach-Knorr Reaction: Mechanistic Underpinnings
The cornerstone of this synthesis is the Conrad-Limpach-Knorr reaction, a powerful method for constructing the quinoline core from anilines and β-ketoesters.[1][2] The reaction's outcome is highly dependent on temperature. At lower temperatures, kinetic control favors the formation of a 4-quinolone. However, at elevated temperatures (above ~140°C), thermodynamic control prevails, leading to the formation of a β-ketoanilide intermediate which subsequently cyclizes to the desired 2-quinolone scaffold.[3]
The mechanism involves two key transformations:
-
Anilide Formation: At high temperatures, the nucleophilic nitrogen of 3-methoxyaniline attacks the electrophilic ester carbonyl of ethyl acetoacetate, eliminating ethanol to form the thermodynamically stable N-(3-methoxyphenyl)-3-oxobutanamide.
-
Intramolecular Cyclization: Under acidic or thermal promotion, the enol form of the acetoacetanilide undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring. The position of cyclization (ortho to the amino group) is sterically and electronically favored, leading to the formation of the heterocyclic ring. Subsequent dehydration yields the stable, conjugated 7-Methoxy-4-methylquinolin-2(1H)-one.
Caption: Mechanism of 2-quinolone formation via the Conrad-Limpach-Knorr reaction.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves high temperatures and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of N-(3-methoxyphenyl)-3-oxobutanamide (Acetoacetanilide Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Heating: Heat the mixture gently in an oil bath to 140-150°C. Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature for 2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting crude product often solidifies upon cooling.
-
Purification: Recrystallize the crude solid from ethanol to yield N-(3-methoxyphenyl)-3-oxobutanamide as a crystalline solid.
Step 2: Cyclization to 7-Methoxy-4-methylquinolin-2(1H)-one
-
Reagent Preparation: In a separate flask, carefully and slowly add the purified N-(3-methoxyphenyl)-3-oxobutanamide (20.7 g, 0.1 mol) to pre-heated (60°C) concentrated sulfuric acid (100 mL) with vigorous stirring. An exothermic reaction will occur.
-
Reaction: After the initial exotherm subsides, heat the reaction mixture to 100°C for 30 minutes.[4]
-
Work-up: Carefully pour the hot acid mixture onto crushed ice (~500 g) in a large beaker. A precipitate will form.
-
Neutralization & Isolation: Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water and dry it. Recrystallization from ethanol or acetic acid will afford pure 7-Methoxy-4-methylquinolin-2(1H)-one.
Step 3: Thionation to this compound
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-Methoxy-4-methylquinolin-2(1H)-one (18.9 g, 0.1 mol) in anhydrous toluene (250 mL).
-
Reagent Addition: Add Lawesson's Reagent (24.2 g, 0.06 mol) to the suspension.[5][6] Lawesson's reagent is a highly effective thionating agent for converting carbonyls to thiocarbonyls.[7][8]
-
Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound, as a solid.
Workflow and Data Visualization
The overall synthetic pathway is a linear progression from the starting material to the final product through two key intermediates.
Caption: A streamlined workflow for the synthesis of the target compound.
Table 1: Expected Product Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |
| N-(3-methoxyphenyl)-3-oxobutanamide | C₁₁H₁₃NO₃ | 207.23 | 85-95 | 78-81 | White to off-white solid |
| 7-Methoxy-4-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | 189.21 | 80-90 | 235-238 | Light tan solid |
| This compound | C₁₁H₁₁NOS | 205.28 | 70-85 | 188-191 | Yellowish solid |
Note: Yields and melting points are typical ranges and may vary based on reaction scale and purification efficiency.
Discussion and Field-Proven Insights
-
Cyclization Conditions: The acid-catalyzed cyclization is a highly exothermic step. The slow, controlled addition of the acetoacetanilide intermediate to the acid is crucial to prevent a runaway reaction. The use of polyphosphoric acid (PPA) can sometimes be an alternative to sulfuric acid, occasionally providing cleaner reactions and easier work-ups.
-
Choice of Thionation Reagent: While Lawesson's Reagent is highly effective, it can be expensive and produces odorous byproducts. An alternative is phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like pyridine or xylene. However, Lawesson's Reagent is generally more soluble in organic solvents and often gives higher yields with fewer side products, making it the preferred choice for this transformation.[7]
-
Purification Strategy: The final product, a thiol, is susceptible to oxidation to the corresponding disulfide, especially if left exposed to air for extended periods. It is advisable to conduct the final purification and storage under an inert atmosphere (e.g., nitrogen or argon). Flash chromatography should be performed promptly after the work-up.
Conclusion
This guide outlines a reliable and efficient three-step synthesis for this compound starting from 3-methoxyaniline. By employing the Conrad-Limpach-Knorr reaction and a subsequent thionation with Lawesson's Reagent, the target molecule can be obtained in good overall yield. The provided protocols, mechanistic details, and practical insights serve as a valuable resource for researchers engaged in the synthesis of quinoline-based heterocyclic compounds for pharmaceutical and materials science applications.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
ResearchGate. Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. Available from: [Link]
-
Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]
-
Wikipedia. Lawesson's reagent. Available from: [Link]
-
PubMed. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Available from: [Link]
-
ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]
-
Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]
-
SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. Available from: [Link]
-
ResearchGate. Alkylation and Cyclization of Benzoylacetanilides1. Available from: [Link]
-
Wikipedia. Acetoacetanilide. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
An In-depth Technical Guide to the Spectroscopic Data of 7-Methoxy-4-methylquinoline-2-thiol
This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of interest to researchers in drug development and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical predictions, and established principles of spectroscopic interpretation to offer a robust framework for its characterization.
Molecular Structure and Tautomerism
This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (7-Methoxy-4-methyl-1H-quinoline-2-thione). Quantum mechanical calculations and experimental observations of related quinoline-2-thiol systems suggest that the thione form is generally the major tautomer.[1] This equilibrium is a critical consideration in the interpretation of all spectroscopic data, as the observed spectra will represent a weighted average of both tautomers, with the thione form likely predominating.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, primarily considering its dominant thione form. These predictions are based on the analysis of structurally similar compounds, including 7-hydroxy-4-methyl-2(1H)-quinolone and 7-methoxy-4-methylcoumarin.[1][2]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary depending on the sensitivity of the NMR instrument.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak that does not typically interfere with the signals of interest.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to prevent issues with shimming the magnetic field.[2]
Instrumental Parameters: The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 7-Methoxy-4-methyl-1H-quinoline-2-thione in DMSO-d₆ are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | N-H | The N-H proton of the thione tautomer is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and exchange. |
| ~7.6 | d | 1H | H-5 | Aromatic proton on the carbocyclic ring, likely a doublet due to coupling with H-6. |
| ~6.9 | dd | 1H | H-6 | Aromatic proton, appearing as a doublet of doublets due to coupling with H-5 and H-8. |
| ~6.8 | d | 1H | H-8 | Aromatic proton, likely a doublet due to coupling with H-6. |
| ~6.2 | s | 1H | H-3 | Vinylic proton on the heterocyclic ring, expected to be a singlet. |
| ~3.8 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet. |
| ~2.4 | s | 3H | CH₃ | The methyl group protons at position 4 will appear as a singlet. |
Abbreviation: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~178 | C=S (C-2) | The thione carbon is significantly deshielded and will appear at a very low field. |
| ~162 | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~145 | C-4 | Quaternary carbon of the quinoline ring. |
| ~140 | C-8a | Quaternary carbon at the ring junction. |
| ~127 | C-5 | Aromatic methine carbon. |
| ~122 | C-4a | Quaternary carbon at the ring junction. |
| ~115 | C-3 | Vinylic methine carbon. |
| ~113 | C-6 | Aromatic methine carbon. |
| ~101 | C-8 | Aromatic methine carbon. |
| ~56 | OCH₃ | Methoxy carbon. |
| ~18 | CH₃ | Methyl carbon at position 4. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Predicted Mass Spectrum Data
The predicted mass spectral data for this compound (C₁₁H₁₁NOS) is presented below. The data is sourced from PubChem's computational predictions.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 206.06342 |
| [M+Na]⁺ | 228.04536 |
| [M-H]⁻ | 204.04886 |
| [M]⁺ | 205.05559 |
Fragmentation Pattern: Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 205 would be observed. Characteristic fragmentation of the quinoline ring would involve the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 204. Further fragmentation could involve the loss of the methoxy group (·OCH₃) or cleavage of the heterocyclic ring.
Sources
An In-depth Technical Guide to the Tautomerism of 7-Methoxy-4-methylquinoline-2-thiol
Abstract
Introduction: The Significance of Thione-Thiol Tautomerism
Prototropic tautomerism, the rapid, reversible migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry.[1] In heterocyclic systems containing a thioamide moiety (-NH-C=S), a dynamic equilibrium exists between the thione (lactam) and thiol (lactim) forms. The position of this equilibrium is highly sensitive to the molecular structure and external factors such as solvent polarity, pH, and temperature.[2]
For quinoline derivatives, understanding this tautomeric preference is crucial. The distinct electronic and steric profiles of the thione and thiol forms lead to different hydrogen bonding capabilities, lipophilicity, and metal-chelating properties. These differences directly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Quantum chemical calculations and experimental studies on analogous quinoline systems have consistently shown that the thione form is generally more stable than the thiol form in both gas and liquid phases.[3][4] This guide focuses specifically on 7-methoxy-4-methylquinoline-2-thiol to provide a detailed, field-proven framework for its study.
Caption: The tautomeric equilibrium between the thiol and thione forms.
Synthesis and Preparation
The synthesis of quinoline-2-thiones can be achieved through various methods. A reliable and modern approach involves the deoxygenative C-H functionalization of the corresponding quinoline N-oxide.[5] This method offers high regioselectivity and proceeds under mild, metal-free conditions.
Protocol 2.1: Synthesis via Quinoline N-Oxide
Causality: This protocol is chosen for its efficiency and high yield. The activation of the N-oxide with triflic anhydride makes the C2 position highly electrophilic, facilitating a regioselective attack by the nucleophilic sulfur of thiourea.[5]
Step-by-Step Methodology:
-
N-Oxide Formation: Dissolve the parent quinoline (7-methoxy-4-methylquinoline) in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Purification of N-Oxide: Upon completion, quench the reaction with a saturated sodium thiosulfate solution. Extract the aqueous layer with DCM, combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Thionation: Dissolve the purified quinoline N-oxide in acetonitrile. Cool the solution to 0 °C and add thiourea. Add triflic anhydride dropwise while maintaining the temperature.
-
Reaction Completion & Isolation: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Once complete, quench the reaction with water and extract with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize the resulting solid from ethanol to yield pure 7-methoxy-4-methyl-1H-quinoline-2-thione.
Experimental Investigation of Tautomerism
A multi-faceted spectroscopic approach is required to unambiguously determine the predominant tautomeric form. Each technique provides a unique and corroborating piece of evidence.
Caption: Integrated workflow for tautomerism investigation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a powerful tool for identifying functional groups. The distinction between the thione and thiol tautomers rests on identifying the N-H stretch and the absence of an S-H stretch, or vice-versa. The S-H stretching vibration typically appears as a weak band in the 2550–2600 cm⁻¹ region, which is often difficult to detect.[6] Conversely, the N-H stretch of the thione form gives a more prominent, broader band in the 3100–3400 cm⁻¹ range, while the C=S stretch appears around 1100-1250 cm⁻¹.
Protocol 3.1.1: Solid-State FT-IR Analysis
-
Prepare a KBr pellet by mixing ~1 mg of the synthesized compound with ~100 mg of dry, spectroscopic grade KBr.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquire the spectrum using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.
Expected Data & Interpretation: The solid-state spectrum is expected to show a broad absorption band in the N-H stretching region and a clear C=S stretching band, confirming the predominance of the thione tautomer in the solid phase.[7] The absence of a discernible peak near 2550 cm⁻¹ further negates the presence of a significant thiol population.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |
| ν(S-H) stretch | ~2550 (Absent) | Thiol (Minor/Absent) |
| ν(N-H) stretch | ~3100-3400 (Present) | Thione (Major) |
| ν(C=S) stretch | ~1100-1250 (Present) | Thione (Major) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information in the solution state. For tautomeric analysis, ¹H NMR is particularly insightful.[8][9] The thiol form would exhibit a characteristic S-H proton signal, while the thione form would show an N-H proton signal. These signals have distinct chemical shifts and are often exchangeable with D₂O. ¹³C NMR can distinguish the C=S carbon of the thione from the C-S carbon of the thiol.[10]
Protocol 3.2.1: ¹H and ¹³C NMR Analysis
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can better solubilize both tautomers and slow down proton exchange, making N-H or S-H protons easier to observe.
-
Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
To confirm the identity of an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H or S-H signal should disappear.
Expected Data & Interpretation: In DMSO-d₆, the ¹H NMR spectrum is expected to show a downfield signal (typically >12 ppm) corresponding to the N-H proton of the thione tautomer. The absence of a signal in the typical S-H region (~3-5 ppm) indicates the thione form is overwhelmingly dominant in solution.[2] The ¹³C NMR should show a signal for the C=S carbon in the range of 175-190 ppm.
| Nucleus | Feature | Expected Chemical Shift (ppm) | Tautomer Indicated |
| ¹H | N-H Proton | > 12 (in DMSO-d₆) | Thione (Major) |
| ¹H | S-H Proton | ~3-5 (Absent) | Thiol (Minor/Absent) |
| ¹³C | C =S Carbon | ~175-190 | Thione (Major) |
UV-Vis Spectroscopy
Principle: The thiol and thione tautomers are distinct chromophores and will exhibit different electronic absorption spectra.[11] The thione form, with its extended conjugation involving the C=S double bond, typically absorbs at a longer wavelength (bathochromic shift) compared to the thiol form.[4] This technique is also useful for studying how solvent polarity affects the tautomeric equilibrium.[12]
Protocol 3.3.1: Solvatochromic Study
-
Prepare dilute stock solutions of the compound in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol or water).
-
Record the UV-Vis absorption spectra for each solution from approximately 200 to 500 nm.
-
Analyze the position of the maximum absorption wavelength (λ_max) in each solvent.
Expected Data & Interpretation: It is anticipated that the compound will show strong absorption bands between 350-400 nm, characteristic of the quinoline-2(1H)-thione chromophore.[4] A shift in λ_max with changing solvent polarity can indicate a shift in the tautomeric equilibrium, although for quinoline-2-thiones, the thione form is expected to dominate across most solvents.
Computational Analysis of Tautomeric Stability
Principle: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to calculate the relative thermodynamic stabilities of tautomers.[13][14] By optimizing the geometry of each tautomer and calculating its electronic energy, we can predict the equilibrium constant and corroborate experimental findings.
Protocol 4.1: DFT-Based Energy Calculation
-
Model Building: Construct 3D models of both the thione and thiol tautomers of 7-methoxy-4-methylquinoline.
-
Geometry Optimization: Perform full geometry optimization for both structures using a reliable level of theory, such as B3LYP with the 6-311+G(d,p) basis set.[13] This should be done for the gas phase and can be repeated using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution environments.
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Comparison: Compare the total energies (including ZPVE correction) of the two tautomers. The tautomer with the lower energy is the more stable form.
Expected Data & Interpretation: Computational studies on similar quinoline-2-thiol systems consistently show the thione tautomer to be significantly more stable than the thiol tautomer.[3][7] The energy difference (ΔE) is expected to be several kcal/mol in favor of the thione form in both the gas phase and in various solvents.
| Tautomer Form | Relative Energy (ΔE, kcal/mol) | Conclusion |
| Thione | 0.0 (Reference) | Most Stable Form |
| Thiol | +5 to +10 (Predicted) | Less Stable Form |
Conclusion and Outlook
For researchers in drug development, this structural certainty is paramount. It dictates that molecular modeling, docking studies, and SAR (Structure-Activity Relationship) analyses must use the thione structure to generate predictive and reliable results. The presence of the N-H group and the C=S group defines the molecule's hydrogen bond donor/acceptor profile and its potential as a metal ligand, which are critical features for designing targeted therapeutics.
References
-
Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM, 594(3), 185–197. [Link]
-
Fessenden, R. J., & Fessenden, J. S. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]
-
Kovács, A., et al. (2022). Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. International Journal of Molecular Sciences. [Link]
-
Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 333. [Link]
-
Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry. [Link]
-
Mphahlele, M. J., et al. (2004). Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives. Journal of Molecular Structure, 690(1–3), 151–157. [Link]
-
Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
-
Shcherbatykh, A. A., et al. (2022). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. ResearchGate. [Link]
-
Jaskólski, M., et al. (2004). Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C, 60(Pt 12), o865–o867. [Link]
-
Ghafouri, R., & Vessally, E. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 945-953. [Link]
-
Çinar, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]
-
Wei, L., et al. (2010). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. Guang Pu Xue Yu Guang Pu Fen Xi, 30(11), 2974-2978. [Link]
-
Castiglione, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
-
Al-Hiari, Y. M., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937. [Link]
-
Hochegger, P., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]
-
Sarkar, B., & Kumbhakar, M. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. [Link]
-
Kantar, C., et al. (2023). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [Link]
-
de la Cruz, P., et al. (2018). THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS. Revista de la Sociedad Química de México. [Link]
-
Bugaenko, D. I., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]
-
van der Zwaag, D., et al. (2021). Depolymerization of supramolecular polymers by a covalent reaction; transforming an intercalator into a sequestrator. ResearchGate. [Link]
-
Lee, Y-M., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions, 48(12), 3959-3963. [Link]
-
Islam, M. S., et al. (2020). FTIR trace showing the presence of thiol groups at 2550 cm −1... ResearchGate. [Link]
-
Nycz, J. E., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health. [Link]
-
Nikolova, P., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs / Journal of Molecular Structure: THEOCHEM, 2002 [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives / Journal of Molecular Structure, 2004 [sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. UV Properties and Loading into Liposomes of Quinoline Derivatives | MDPI [mdpi.com]
- 12. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Solubility of 7-Methoxy-4-methylquinoline-2-thiol in organic solvents
An In-depth Technical Guide to the Solubility of 7-Methoxy-4-methylquinoline-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in peer-reviewed literature, this document delivers a multi-faceted approach for the research scientist. It combines a theoretical examination of the structural factors governing solubility, predictive insights based on analogous compounds, and a detailed, field-proven experimental protocol for the precise determination of solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction: The Quinoline-2-thiol Scaffold
The quinoline scaffold is a foundational structure in pharmaceutical sciences, forming the core of numerous biologically active compounds.[1] The introduction of a thiol group at the 2-position, along with methoxy and methyl substitutions, yields this compound, a molecule with a nuanced physicochemical profile. Understanding its solubility is a critical first step in any application, from designing synthetic reaction conditions to formulating drug delivery systems and conducting biological assays.
A key chemical feature of this compound is its existence in a tautomeric equilibrium between the thiol and the thione forms. Spectroscopic and computational evidence for related quinoline-2-thiol compounds suggests that the thione form is often the major tautomer in solution.[2] This equilibrium is crucial as it directly impacts the molecule's polarity, hydrogen bonding capability, and ultimately, its interaction with solvent molecules.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure. The key functional groups of this compound each contribute to its overall polarity and potential for intermolecular interactions.
-
Quinoline Core: The bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar and aromatic solvents through π-π stacking and van der Waals forces.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases lipophilicity.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and a hydrogen bond acceptor site (the oxygen atom), which can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
-
Thiol/Thione Group (-SH / =S, -NH): This group is the primary driver of polarity. The thione tautomer (C=S and N-H) is significantly more polar than the thiol tautomer (C-SH). The N-H bond provides a hydrogen bond donor site, which is critical for solubility in protic solvents like alcohols.
Based on this structural analysis, a qualitative solubility profile can be predicted.
| Property | Value / Prediction | Source(s) |
| CAS Number | 52507-57-0 | |
| Molecular Formula | C₁₁H₁₁NOS | [3] |
| Molecular Weight | 205.28 g/mol | |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinoline-2-thione | [3] |
| Physical Form | Solid | |
| Predicted XlogP | 1.8 | [3] |
| Predicted Solubility | ||
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | Based on structural analysis |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | Based on structural analysis |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | Based on structural analysis |
| Aqueous Solution | Very Low | Based on structural analysis |
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative data, direct experimental measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The following protocol is a self-validating system designed for accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
// Node Definitions prep [label="1. Preparation\n- Accurately weigh excess solute.\n- Add to a known volume of solvent in a sealed vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; equil [label="2. Equilibration\n- Place vial in a shaker bath at constant temperature (e.g., 25°C).\n- Agitate for 24-48 hours to ensure equilibrium.", fillcolor="#E8F0FE", fontcolor="#202124"]; sep [label="3. Phase Separation\n- Allow solid to settle.\n- Withdraw supernatant using a syringe.\n- Filter through a 0.22 µm syringe filter (solvent-compatible).", fillcolor="#E6F4EA", fontcolor="#202124"]; analysis [label="4. Analysis\n- Prepare serial dilutions of the saturated solution.\n- Analyze by a validated HPLC-UV method.\n- Quantify against a standard curve.", fillcolor="#FEF7E0", fontcolor="#202124"]; calc [label="5. Calculation\n- Determine the concentration in the saturated solution (mg/mL or mol/L).\n- This is the equilibrium solubility.", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges prep -> equil [color="#4285F4"]; equil -> sep [color="#34A853"]; sep -> analysis [color="#FBBC05"]; analysis -> calc [color="#EA4335"];
// Caption caption [shape=plain, label="Fig. 2: Isothermal Shake-Flask Solubility Determination Workflow.", fontcolor="#202124", fontsize=10]; {rank=max; caption;} } ends_dot
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL) for creating an HPLC standard curve.
-
Ensure all organic solvents for the experiment are of HPLC grade or higher.
-
-
Equilibration:
-
Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Adding a clear excess of the solid ensures that saturation is the only possible outcome.
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The exact amount is not critical as long as undissolved solid remains at the end.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or shaking incubator set to a constant temperature (e.g., 298.15 K / 25 °C).
-
Agitate the slurry for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.[4]
-
-
Sample Processing:
-
Causality: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or concentration. Filtration is superior to centrifugation as it minimizes the risk of co-transferring fine solid particles.
-
Remove the vial from the shaker and let it stand for 30 minutes at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately attach a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm pore size) and dispense the clear, saturated filtrate into a clean HPLC vial.
-
Dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring its concentration within the linear range of the standard curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) is recommended.
-
-
Quantification via HPLC-UV:
-
Causality: HPLC provides a robust and specific method for quantifying the analyte. A standard curve is essential for converting the instrumental response (e.g., peak area) into an absolute concentration.
-
Develop a reversed-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Prepare a series of calibration standards from the stock solution (e.g., ranging from 0.1 µg/mL to 100 µg/mL).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.
-
Inject the diluted filtrate samples.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor
-
The result is the equilibrium solubility of this compound in that specific solvent at the tested temperature.
-
Conclusion
While direct, published quantitative data on the solubility of this compound is scarce, a robust understanding can be achieved through a combination of theoretical analysis and empirical measurement. Its chemical structure, characterized by a nonpolar quinoline core and polar methoxy and thione functional groups, suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in nonpolar and aqueous media. For applications demanding precision, the provided isothermal shake-flask protocol offers a reliable and validated method for generating high-quality solubility data, forming a critical foundation for further research and development.
References
-
Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 7-Methoxy-4-methylquinolin-2-ol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea Source: Organic Chemistry Portal URL: [Link]
-
Title: Quinoline Source: Wikipedia URL: [Link]
-
Title: Quinoline Source: PubChem, National Institutes of Health URL: [Link]
-
Title: this compound (C11H11NOS) Source: PubChemLite URL: [Link]
-
Title: Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry Source: PubMed, National Institutes of Health URL: [Link]
-
Title: 4-Methylquinoline Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 2-Methoxy-4-methylquinoline Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Organic Solvent Solubility Data Book Source: CORE URL: [Link]
-
Title: Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application Source: National Institutes of Health (PMC) URL: [Link]
-
Title: ACS Catalysis Journal Source: ACS Publications URL: [Link]
-
Title: Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection Source: ResearchGate URL: [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-2-thiols
Abstract
The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery. First isolated from coal tar in 1834, its derivatives have given rise to a vast and diverse array of compounds with profound impacts on human health and materials science.[1] Among these, the quinoline-2-thiol subclass holds a position of particular significance. Characterized by the presence of a thiol or thione functionality at the 2-position, these compounds exhibit a fascinating tautomeric equilibrium that governs their reactivity and biological interactions. This in-depth technical guide navigates the historical journey of quinoline-2-thiols, from the foundational discovery of the parent quinoline molecule to the evolution of synthetic methodologies that have enabled their exploration. We will delve into the mechanistic underpinnings of key synthetic transformations, providing researchers and drug development professionals with a comprehensive understanding of this versatile and enduring scaffold.
The Genesis of a Scaffold: The Discovery of Quinoline
The story of quinoline-2-thiols begins with the discovery of their parent heterocycle, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge, through the fractional distillation of coal tar, isolated a colorless, oily liquid with a pungent odor.[1][2] This seminal discovery unveiled a new class of heterocyclic compounds that would captivate chemists for centuries to come.[1] The structural elucidation of quinoline as a fusion of a benzene and a pyridine ring was a pivotal moment in the history of organic chemistry, paving the way for systematic investigations into its reactivity and potential applications.[1]
The subsequent development of robust synthetic methods to construct the quinoline core was instrumental in unlocking its vast potential. Landmark achievements such as the Skraup synthesis in 1880, which utilized the reaction of aniline with glycerol in the presence of an oxidizing agent and sulfuric acid, provided a versatile route to quinoline and its derivatives.[2][3] Other classical methods, including the Doebner-von Miller, Combes, and Friedländer syntheses, further expanded the synthetic chemist's toolkit, making a wide range of substituted quinolines readily accessible for exploration.[2][3][4]
A Tale of Two Tautomers: The Physicochemical Nature of Quinoline-2-thiol
A defining feature of quinoline-2-thiol is its existence in a tautomeric equilibrium with its thione counterpart, quinoline-2(1H)-thione.[1][5][6] This dynamic equilibrium between the thiol (-SH) and thione (C=S) forms is a critical determinant of the compound's chemical and physical properties, as well as its biological activity.
Spectroscopic analyses and quantum mechanical calculations have consistently demonstrated that the thione form is the predominant tautomer in both solution and the solid state.[1][6][7] This preference can be attributed to the greater thermodynamic stability of the amide-like thione functionality within the heterocyclic ring system.
Diagram 1: Tautomeric Equilibrium of Quinoline-2-thiol
Caption: The tautomeric equilibrium between quinoline-2-thiol and quinoline-2(1H)-thione.
This tautomerism has profound implications for the reactivity of the molecule. The nucleophilic character of the sulfur atom and the acidic nature of the N-H proton in the thione form are key to its participation in various chemical transformations and its interactions with biological targets.
The Evolution of Synthesis: From Classical Approaches to Modern Innovations
The synthetic accessibility of quinoline-2-thiols has been a driving force behind their extensive investigation. Over the years, a diverse array of methodologies has been developed, ranging from classical multi-step sequences to more efficient and atom-economical modern approaches.
Classical Approaches: Building from the Ground Up
Early synthetic strategies for accessing quinoline-2-thiols often involved the construction of the quinoline ring system with a precursor functionality at the 2-position that could be subsequently converted to the desired thiol.
One of the foundational methods involves the nucleophilic substitution of a 2-haloquinoline . This approach leverages the reactivity of a halogen (typically chlorine) at the 2-position of the quinoline ring, which is susceptible to displacement by a sulfur nucleophile.
Table 1: Comparison of Classical Synthetic Routes to Quinoline-2-thiols
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
| From 2-Chloroquinolines | 2-Chloroquinoline derivatives | Sodium sulfide (Na₂S), Thiourea (SC(NH₂)₂) | Readily available starting materials, straightforward reaction. | Requires pre-functionalized quinoline, potential for side reactions. |
| Camps Cyclization | o-Acylaminoacetophenones | Base (e.g., NaOH) | Builds the quinoline core, allows for substitution pattern control. | Can produce isomeric mixtures of hydroxyquinolines, requires subsequent conversion to thiol.[8][9][10] |
This protocol describes a typical nucleophilic aromatic substitution reaction to prepare a quinoline-2-thiol derivative.
Step 1: Dissolution of the Starting Material
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in 5 mL of dry N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Causality: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Step 2: Addition of the Sulfur Nucleophile
-
To the stirred solution, add powdered sodium sulfide (Na₂S) (1.5 mmol, 1.5 equivalents).[5]
-
Causality: Sodium sulfide serves as the source of the sulfur nucleophile (S²⁻) that will displace the chloride at the 2-position. Using a slight excess ensures complete conversion of the starting material.
-
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: TLC allows for real-time monitoring of the reaction's completion, preventing unnecessary reaction time and potential side product formation.
-
Step 4: Work-up and Isolation
-
Upon completion, pour the reaction mixture into ice-water.[5]
-
Acidify the mixture with acetic acid.[5] This protonates the thiolate intermediate to form the desired thiol.
-
The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Diagram 2: Workflow for the Synthesis of Quinoline-2-thiol from 2-Chloroquinoline
Caption: A generalized experimental workflow for the synthesis of quinoline-2-thiols.
Modern Advancements: A Paradigm Shift in Efficiency
More contemporary synthetic strategies have focused on improving the efficiency, regioselectivity, and functional group tolerance for the synthesis of quinoline-2-thiones. A notable and highly effective method involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides .[11] This metal-free approach utilizes readily available starting materials and proceeds under mild reaction conditions.[5][11]
This transformation, reported by Bugaenko, Tikhanova, and Karchava in 2023, involves the activation of quinoline N-oxides with triflic anhydride in the presence of thiourea as the sulfur source.[11] The reaction exhibits excellent regioselectivity for the 2-position and provides good to excellent yields for a wide range of substituted quinoline N-oxides.[5][11]
This protocol details a modern, metal-free synthesis of quinoline-2-thiones.[5]
Step 1: Preparation of the Reaction Mixture
-
To a solution of the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL), add thiourea (2.0 mmol, 2.0 equivalents).[5]
-
Causality: Acetonitrile is a suitable solvent for this reaction. Thiourea serves as the sulfur transfer reagent.
-
Step 2: Activation and Reaction
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (2.0 mmol, 2.0 equivalents) to the stirred mixture.[5]
-
Causality: Triflic anhydride is a powerful activating agent that reacts with the N-oxide to facilitate the subsequent nucleophilic attack by thiourea. The addition is performed at low temperature to control the exothermic reaction.
-
Step 3: Reaction Progression
-
Allow the reaction to warm to room temperature and stir for the time indicated for the specific substrate (typically determined by TLC analysis).[5]
Step 4: Quenching and Extraction
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Self-Validation: The addition of a weak base neutralizes the acidic byproducts and any remaining triflic anhydride.
-
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.[5]
Diagram 3: Mechanistic Rationale for the Synthesis from Quinoline N-oxides
Caption: A simplified representation of the key steps in the synthesis of quinoline-2-thiones.
Applications and Future Perspectives: An Enduring Legacy
The quinoline-2-thiol scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry and materials science.[1] Derivatives of quinoline-2-thiol have been investigated for a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The ability of the planar quinoline ring system to intercalate with DNA and the diverse coordination chemistry of the thiol/thione functionality contribute to their multifaceted pharmacological profiles.[1]
Beyond their therapeutic potential, quinoline-2-thiol derivatives have also found applications as fluorescent sensors for the detection of metal ions, pH changes, and reactive nitrogen species.[6][12]
The synthetic versatility of the quinoline-2-thiol scaffold, coupled with its rich and tunable biological activity, ensures its continued relevance in the development of novel therapeutic agents and advanced materials.[1] As our understanding of disease pathways deepens and our synthetic capabilities expand, the exploration of the chemical space around this enduring scaffold will undoubtedly lead to new and exciting discoveries.
References
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]
-
Camps quinoline synthesis. Grokipedia. [Link]
-
Camps quinoline synthesis. Wikipedia. [Link]
-
Quinoline-2(1H)-thione, a structure with Z' = 8. PubMed. [Link]
-
Camps Quinoline Synthesis. Organic Reactions. [Link]
-
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-2(1H)-thione, a structure with Z' = 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Camps Quinoline Synthesis [drugfuture.com]
- 11. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 12. scispace.com [scispace.com]
Methodological & Application
Introduction: The Significance of the Quinoline Scaffold
An Application Note for the Synthesis of 7-Methoxy-4-methylquinoline-2-thiol
The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have given rise to a vast array of compounds with significant and diverse biological activities.[1][2] Among these, quinoline-2-thiol analogues are of particular interest due to their unique chemical properties and wide-ranging pharmacological profiles, including anticancer and antimalarial activities.[1] These compounds exist in a fascinating tautomeric equilibrium between the thiol form (quinoline-2-thiol) and the thione form (quinoline-2(1H)-thione), a characteristic that plays a crucial role in their reactivity and biological interactions.[1][3]
This technical guide presents a detailed, three-step synthetic protocol for this compound, a specific derivative with potential applications in drug discovery. The outlined procedure is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but also the underlying chemical logic to ensure a successful and reproducible synthesis.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a multi-step process that builds the quinoline core and subsequently introduces the thiol functionality. While numerous methods exist for quinoline synthesis, such as the Skraup and Friedländer reactions, the Conrad-Limpach-Knorr synthesis is particularly well-suited for preparing the necessary quinolin-2-one precursor.[4]
Our strategy involves three key stages:
-
Synthesis of 7-methoxy-4-methylquinolin-2-ol: This step utilizes a thermal cyclization reaction between m-anisidine and ethyl acetoacetate to construct the substituted quinolin-2-one core.
-
Chlorination of the Quinolin-2-ol: The hydroxyl group at the 2-position is converted into a more reactive leaving group, a chloro group, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Thiolation of 2-Chloroquinoline: The final step involves a nucleophilic aromatic substitution where the chloro group is displaced by a sulfur nucleophile to yield the target compound, this compound.
This pathway is logical, relies on well-established chemical transformations, and provides a reliable route to the desired product.
Visualizing the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 7-Methoxy-4-methylquinolin-2-ol (Precursor)
This protocol is adapted from the general principles of the Conrad-Limpach-Knorr and Gould-Jacobs reactions for quinoline synthesis.[5]
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Ethanol
-
Round-bottom flask with reflux condenser and temperature probe
-
Heating mantle with stirrer
Procedure:
-
In a 250 mL round-bottom flask, combine m-anisidine (12.3 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).
-
Stir the mixture at room temperature for 30 minutes. An initial mild exotherm may be observed.
-
Add 100 mL of diphenyl ether to the flask.
-
Equip the flask with a reflux condenser and a temperature probe.
-
Heat the mixture slowly and with vigorous stirring. The target temperature for the cyclization is typically between 240-260°C.[5]
-
Crucial Step: The cyclization is highly exothermic. As the temperature approaches 200°C, monitor it closely. A rapid increase in temperature indicates the onset of the reaction. Be prepared to reduce or remove external heating to maintain control.[5]
-
Maintain the reaction temperature at ~250°C for 1 hour after the initial exotherm has subsided to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully pour the cooled mixture into 200 mL of hexane or petroleum ether to precipitate the product.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with fresh hexane to remove the high-boiling solvent.
-
Recrystallize the crude product from hot ethanol to yield pure 7-methoxy-4-methylquinolin-2-ol as a solid.
Protocol 2: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
This step converts the quinolin-2-ol into a reactive 2-chloroquinoline intermediate, a common strategy for subsequent nucleophilic substitution.[5]
Materials:
-
7-Methoxy-4-methylquinolin-2-ol (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, carefully add phosphorus oxychloride (27.6 g, 180 mmol, ~16.7 mL). Cool the flask in an ice bath.
-
Slowly add the 7-methoxy-4-methylquinolin-2-ol (11.4 g, 60 mmol) portion-wise to the cooled POCl₃ with stirring. This addition is exothermic and must be controlled to maintain the temperature below 10°C.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 105°C) and maintain for 2 hours.
-
Cool the reaction mixture back to room temperature.
-
Work-up: Very carefully and slowly, pour the reaction mixture onto 300 g of crushed ice in a large beaker within a fume hood. POCl₃ reacts violently with water.
-
Stir until the ice has melted. The product may precipitate as a solid. Neutralize the acidic solution by slowly adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-chloro-7-methoxy-4-methylquinoline.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of this compound
This final step introduces the thiol group via nucleophilic substitution of the chloride. This method is analogous to protocols used for other quinoline-thiol derivatives.[3][5]
Materials:
-
2-Chloro-7-methoxy-4-methylquinoline (from Protocol 2)
-
Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Dilute acetic acid or hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the 2-chloro-7-methoxy-4-methylquinoline (10.4 g, 50 mmol) in 100 mL of ethanol or DMF in a 250 mL round-bottom flask.[1][3]
-
Add sodium hydrosulfide (4.2 g, 75 mmol, 1.5 equiv.) to the solution. (Alternatively, thiourea can be used, followed by basic hydrolysis).[3][5]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into 300 mL of ice-water.[1]
-
Acidify the mixture with dilute acetic acid or HCl to a pH of ~5-6. This will protonate the thiolate and cause the product to precipitate.
-
Stir for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to yield the final product, this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Property | 7-Methoxy-4-methylquinolin-2-ol | 2-Chloro-7-methoxy-4-methylquinoline | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₀ClNO | C₁₁H₁₁NOS |
| Molecular Weight ( g/mol ) | 189.21[6] | 207.66 | 205.28[7] |
| Physical State (Predicted) | Off-white to pale yellow solid | Yellow solid | Pale yellow solid |
| Tautomerism | Exists in equilibrium with 7-methoxy-4-methyl-1H-quinolin-2-one[6] | N/A | Exists in equilibrium with 7-methoxy-4-methyl-1H-quinoline-2-thione[1][8] |
Conclusion and Further Applications
The protocols detailed in this application note provide a robust and comprehensive guide for the laboratory-scale synthesis of this compound. By breaking the synthesis into three logical and well-documented stages, this guide ensures that researchers can reliably produce the target compound. The principles of thermal control during cyclization and careful handling of corrosive reagents are emphasized to ensure safety and reproducibility.
Quinoline-2-thiol derivatives are valuable scaffolds in synthetic and medicinal chemistry, serving as building blocks for more complex molecules and as candidates for biological screening.[9] The thiol group is a versatile handle for further functionalization, offering numerous possibilities for creating diverse compound libraries for applications in drug discovery and materials science.[3][10]
References
- BenchChem. Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
- BenchChem. The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds.
- Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Journal of Organic Chemistry, 88, 1018-1023.
- PubChem. This compound (C11H11NOS).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubChem. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2.
- MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Santa Cruz Biotechnology. 7-methoxy-4-pyridin-3-ylquinoline-2-thiol.
- BenchChem. A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol.
- BenchChem. Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol.
- BenchChem. 6-methoxy-2-methylquinoline-4-thiol chemical properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 7-Methoxy-4-methylquinoline-2-thiol by Recrystallization
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and pharmaceutical sciences.
Abstract
This document provides a comprehensive, technically detailed guide for the purification of 7-Methoxy-4-methylquinoline-2-thiol via recrystallization. The protocol herein is designed to ensure high purity and yield, critical for downstream applications in drug discovery and materials science. This guide moves beyond a simple procedural list, delving into the rationale behind solvent selection, procedural steps, and critical parameter control. The methodologies are grounded in established principles of crystallization to provide a robust and reproducible purification strategy.
Introduction: The Rationale for High-Purity this compound
This compound is a heterocyclic compound featuring a quinoline scaffold, a structural motif prevalent in a wide array of therapeutic agents. The presence of methoxy, methyl, and thiol functional groups offers multiple sites for synthetic modification, making it a valuable intermediate in medicinal chemistry. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, decreased yields in subsequent synthetic steps, and potentially confounding results in biological assays.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities dissolved in the mother liquor.[4]
This application note details a robust recrystallization protocol for this compound, with a focus on a mixed-solvent system to achieve optimal purity.
Materials and Methods
Reagents and Solvents
-
Crude this compound
-
Ethanol (Reagent Grade or higher)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating source (hot plate with magnetic stirring)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Thiol Compounds: Thiols can have strong, unpleasant odors and may be toxic. Handle with care and avoid inhalation or skin contact.
-
Flammable Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.
Experimental Protocol: A Step-by-Step Guide to Purity
The purification of this compound is effectively achieved using a mixed-solvent system of ethanol and water. Ethanol is chosen as the "good" solvent, in which the compound is readily soluble at elevated temperatures, while water acts as the "bad" or anti-solvent, in which the compound is poorly soluble.[5][6]
Solvent System Selection and Rationale
The selection of an appropriate solvent is the most critical step in a successful recrystallization.[7] The ideal solvent should exhibit high solvating power for the target compound at high temperatures and low solvating power at low temperatures.[1] For this compound, a single solvent that perfectly meets these criteria can be challenging to identify. A mixed-solvent system provides greater flexibility and control over the crystallization process.[4] Ethanol is a polar protic solvent that can effectively dissolve the quinoline derivative, particularly upon heating. Water, being highly polar, is a poor solvent for the relatively less polar organic compound and induces precipitation upon addition to the ethanol solution.
Recrystallization Workflow
The following diagram illustrates the key stages of the mixed-solvent recrystallization process.
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Detailed Procedural Steps
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated and crystallization is beginning.[8]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is perfectly saturated at the boiling point.
-
Cooling and Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice while excluding impurities.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Quantitative Data Summary
The following table provides a general guideline for the quantitative parameters of this recrystallization protocol. These values may need to be optimized based on the initial purity of the crude material.
| Parameter | Recommended Value | Rationale |
| Crude Material to Ethanol Ratio (w/v) | ~1 g / 10-20 mL | Ensures complete dissolution at boiling point without excessive solvent. |
| Ethanol to Water Ratio (v/v) | Varies (added to cloud point) | Empirically determined to achieve saturation of the solution. |
| Cooling Time (Room Temperature) | 1-2 hours | Promotes the formation of well-defined, pure crystals. |
| Ice Bath Cooling Time | ≥ 30 minutes | Maximizes the precipitation of the product from the solution. |
| Drying Temperature | 40-50 °C (under vacuum) | Sufficient to remove residual solvents without causing decomposition. |
Trustworthiness and Self-Validation
The success of this purification protocol can be validated through several analytical techniques:
-
Melting Point Analysis: A sharp and elevated melting point compared to the crude material is a strong indicator of increased purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate, developed with an appropriate solvent system, suggests the absence of major impurities.
-
Spectroscopic Analysis (NMR, IR): Comparison of the spectra of the recrystallized product with a reference standard will confirm its identity and purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by mixed-solvent recrystallization. By understanding the principles behind each step, researchers can effectively implement and adapt this procedure to obtain a high-purity product suitable for a wide range of applications in chemical synthesis and drug development.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
Sources
Application Note: Mass Spectrometry Analysis of 7-Methoxy-4-methylquinoline-2-thiol
Abstract
This application note provides a comprehensive guide to the analysis of 7-Methoxy-4-methylquinoline-2-thiol using Electrospray Ionization Mass Spectrometry (ESI-MS). As a sulfur-containing heterocyclic compound, this quinoline derivative is of significant interest in medicinal chemistry and drug development. Accurate mass determination and structural elucidation are critical for its characterization and for monitoring its synthesis. This document outlines a detailed protocol for sample preparation, instrumentation setup, and data interpretation, including an in-depth analysis of its fragmentation patterns under collision-induced dissociation (CID). The methodologies presented herein are designed to be a robust resource for researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The incorporation of a thiol group introduces a reactive and versatile functional group, making these compounds valuable intermediates in chemical synthesis.[1] this compound (C₁₁H₁₁NOS), with a monoisotopic mass of 205.05614 Da, is one such compound of interest.[2]
Mass spectrometry is an indispensable tool for the analysis of small molecules, offering high sensitivity and specificity for both quantitative and qualitative assessments.[3][4] Electrospray ionization (ESI) is a "soft" ionization technique particularly well-suited for polar, thermally labile molecules, as it typically produces intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[5] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing valuable structural information.[6] This note details a systematic approach to the ESI-MS and MS/MS analysis of this compound.
Materials and Methods
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra and ensuring the longevity of the instrument.[3][7] The following protocol is recommended for preparing this compound for analysis.
Protocol: Sample Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution (~10 µg/mL): Take 100 µL of the stock solution and dilute it with 1 mL of a solvent mixture compatible with ESI-MS, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[8][9] The addition of formic acid promotes the formation of protonated molecules in positive ion mode.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or the mass spectrometer's sample introduction lines.[9]
-
Transfer: Transfer the final solution to a standard 2 mL autosampler vial.
Instrumentation and Parameters
The analysis was conceptualized for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, equipped with a heated electrospray ionization (HESI) source.[10] The parameters listed below serve as a starting point and may require optimization based on the specific instrument used.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The quinoline nitrogen is basic and readily accepts a proton.[11] |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray.[8] |
| Capillary Temperature | 300 °C | Facilitates desolvation of the analyte ions.[8] |
| Sheath Gas Flow Rate | 25 (arbitrary units) | Assists in nebulizing the liquid stream.[10] |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) | Aids in the evaporation of the solvent.[10] |
| Mass Range (Full Scan) | m/z 50-500 | Covers the expected mass of the parent ion and its fragments. |
| Resolution (Full Scan) | 70,000 FWHM at m/z 200 | For accurate mass measurement and determination of elemental composition.[10] |
| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation.[6] |
| Collision Energy (MS/MS) | 10-40 eV (Ramped) | A range of energies is used to observe both low-energy and high-energy fragments. |
Results and Discussion
Full Scan Mass Spectrum
In positive ion mode ESI-MS, this compound is expected to be detected primarily as its protonated molecule, [M+H]⁺.
The high-resolution mass spectrum should confirm the elemental composition of the parent ion with a mass error of less than 5 ppm.[12] The isotopic pattern of the [M+H]⁺ ion will also be characteristic, with the presence of the A+2 peak at approximately 4.4% relative abundance due to the natural abundance of the ³⁴S isotope.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 206.06 provides structural insights through collision-induced dissociation (CID).[6] The fragmentation of quinoline derivatives is influenced by the substituents on the ring system.[13][14] For this compound, several characteristic fragmentation pathways are proposed.
Proposed Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide (CO).[14]
-
[M+H]⁺ (m/z 206.06) → [M+H - •CH₃]⁺ (m/z 191.04) → [M+H - •CH₃ - CO]⁺ (m/z 163.04)
-
-
Loss of Methanethial (CH₂S): The thiol group can undergo rearrangement and elimination. A plausible pathway involves the loss of methanethial.
-
[M+H]⁺ (m/z 206.06) → [C₁₀H₉NO]⁺ (m/z 159.07)
-
-
Cleavage of the Quinoline Ring: The quinoline ring itself can undergo cleavage, often involving the loss of small neutral molecules like HCN.[13]
The proposed fragmentation pathway for this compound is visualized in the diagram below.
Caption: Proposed fragmentation pathway for protonated this compound.
Standard Operating Protocol (SOP)
This section provides a step-by-step workflow for the complete mass spectrometry analysis.
Caption: Overall workflow for the MS analysis of this compound.
Detailed Steps:
-
Instrument Preparation: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's guidelines.
-
Sample Preparation: Prepare the analyte solution as described in Section 2.1.
-
Method Setup: Create an acquisition method in the instrument control software using the parameters in the table from Section 2.2 as a starting point.
-
Sample Submission: Place the sample vial in the autosampler tray. It is good practice to run a blank (solvent) injection before and after the sample to check for carryover.[9]
-
Data Acquisition:
-
Perform a full scan (MS¹) analysis to identify the protonated molecule [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 206.06 to obtain fragmentation data.
-
-
Data Analysis:
-
Process the raw data using the manufacturer's software.
-
Verify the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Correlate the observed fragments with the proposed fragmentation pathways to confirm the structure of the analyte.
-
Conclusion
This application note has detailed a robust and reliable method for the mass spectrometry analysis of this compound. By employing high-resolution ESI-MS and tandem MS, researchers can confidently confirm the identity and structure of this important heterocyclic compound. The provided protocols for sample preparation, instrument parameters, and data interpretation serve as a comprehensive guide for professionals in drug discovery and chemical research, facilitating the accurate characterization of quinoline-based molecules.
References
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Online]. Available: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Online]. Available: [Link]
-
Zhang, Q., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst. [Online]. Available: [Link]
- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Online]. Available: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Online]. Available: [Link]
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
-
Li, Y., et al. (2021). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Online]. Available: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Online]. Available: [Link]
-
ResearchGate. (2025). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. [Online]. Available: [Link]_
-
Giorgi, G., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. [Online]. Available: [Link]
-
ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. [Online]. Available: [Link]
-
ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. [Online]. Available: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Online]. Available: [Link]
-
Ononiwu, N. A., et al. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules. [Online]. Available: [Link]
-
PubChem. (n.d.). This compound (C11H11NOS). [Online]. Available: [Link]
-
Kang, P., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry. [Online]. Available: [Link]
-
ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Online]. Available: [Link]
-
Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Online]. Available: [Link]
-
MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Online]. Available: [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. [Online]. Available: [Link]
-
ResearchGate. (n.d.). The collision-induced dissociation products obtained from the molecular ion of product C (m/z 542) in the reaction mixture. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 3. biocompare.com [biocompare.com]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. tecan.com [tecan.com]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempap.org [chempap.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Using 7-Methoxy-4-methylquinoline-2-thiol in kinase inhibitor screening
Application Note & Protocols
Topic: A Framework for Screening Covalent Kinase Inhibitors Using 7-Methoxy-4-methylquinoline-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The irreversible inhibition of protein kinases through covalent modification represents a validated and powerful strategy in modern drug discovery, offering benefits in potency and duration of action. A key approach involves targeting non-catalytic cysteine residues within or near the ATP-binding pocket.[1][2][3] This guide details the application of this compound, a heterocyclic compound featuring a privileged quinoline scaffold and a reactive thiol moiety, as a starting point for covalent inhibitor screening campaigns. We provide a comprehensive framework, including the scientific rationale, detailed protocols for luminescence-based kinase activity assays, methods for IC₅₀ determination, and a critical workflow for confirming a covalent mechanism of action.
Introduction: The Rationale for a Quinoline-Thiol Scaffold
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[4][5] While traditional kinase inhibitors form reversible, non-covalent bonds, covalent inhibitors establish a stable, long-lasting bond with their target, which can lead to enhanced selectivity and prolonged pharmacodynamic effects.[2][3] The most common target for this approach is the cysteine residue, which possesses a highly nucleophilic thiol side chain capable of reacting with electrophilic "warheads" on an inhibitor.[1][6]
The this compound scaffold is of particular interest for several reasons:
-
Privileged Core Structure: The quinoline ring is a well-established scaffold found in numerous FDA-approved kinase inhibitors, recognized for its ability to form key interactions within the ATP-binding site.[5][7][8]
-
Reactive Thiol Group: The 2-thiol group (-SH) provides a reactive handle. It exists in tautomeric equilibrium with its thione form (=S) and can potentially engage in a disulfide exchange with a target cysteine residue on a kinase, forming a stable covalent bond.[7][9] This offers an alternative to the more common electrophilic warheads, expanding the chemical space for covalent inhibitor design.
-
Synthetic Tractability: The quinoline scaffold is synthetically accessible, allowing for the generation of diverse analog libraries to optimize potency, selectivity, and pharmacokinetic properties.[7]
This document outlines a screening cascade to evaluate this compound and its derivatives as potential covalent kinase inhibitors.
Principle of the Screening Assay: ATP Depletion
To quantify kinase inhibition, we will employ a robust, high-throughput compatible method: a bioluminescence-based ATP depletion assay, such as the Kinase-Glo® platform.[10][11] The principle is straightforward and universally applicable to nearly all kinases.
The kinase reaction consumes ATP to phosphorylate a substrate. After the reaction reaches completion, the amount of remaining ATP is measured. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the ATP concentration.[11][12]
Therefore, kinase activity is inversely correlated with the luminescent signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas an uninhibited kinase will deplete ATP, leading to a low signal.[11]
Caption: Workflow of the luminescence-based kinase inhibition assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| This compound | Sigma-Aldrich, Life Chemicals | Test Compound |
| Kinase of Interest (e.g., EGFR, BTK) | Promega, Reaction Biology | Enzyme Target |
| Kinase-Specific Substrate | Varies by Kinase | Enzyme Substrate |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | Co-factor |
| Staurosporine | Selleck Chemicals | Positive Control (Pan-Kinase Inhibitor) |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | Compound Solvent |
| Kinase-Glo® Luminescent Kinase Assay | Promega | Detection Reagent |
| Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT) | Varies by Kinase | Reaction Buffer |
| White, Opaque 96- or 384-well plates | Corning, Greiner | Assay Plates |
| Multichannel Pipettes & Tips | Varies | Liquid Handling |
| Microplate Luminometer | Molecular Devices, BMG Labtech | Signal Detection |
Detailed Experimental Protocols
Protocol 4.1: Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Control Inhibitor Stock: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO. Store at -20°C.
-
ATP Solution: Prepare a working stock of ATP in kinase buffer at 2X the final desired concentration (e.g., if final is 10 µM, prepare a 20 µM stock).
-
Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in kinase buffer. The optimal concentration of each must be determined empirically but should be at or below the Km for ATP and substrate, respectively.
Protocol 4.2: Dose-Response and IC₅₀ Determination
This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Compound Dilution: Perform a serial dilution of the 10 mM stock of this compound in DMSO to create a range of concentrations for testing (e.g., 11-point, 3-fold dilution).
-
Plate Layout:
-
Columns 1-10: Add 1 µL of each compound dilution.
-
Column 11 (Negative Control): Add 1 µL of DMSO (0% inhibition).
-
Column 12 (Positive Control): Add 1 µL of Staurosporine at a concentration known to cause full inhibition (e.g., 1 µM final) (100% inhibition).
-
-
Kinase Reaction Initiation:
-
To all wells, add 25 µL of the 2X Kinase/Substrate mix.
-
Tap the plate gently to mix and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase.
-
-
Start Phosphorylation:
-
Add 25 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 51 µL.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a microplate luminometer.
-
Protocol 4.3: Covalent Mechanism of Action (MOA) Assay
This "jump dilution" or "wash-out" experiment is critical to distinguish between a reversible and an irreversible (covalent) inhibitor.[1] A covalent inhibitor will remain bound to its target even after significant dilution, while a reversible inhibitor will dissociate.
Caption: Proposed disulfide bond formation between the kinase and inhibitor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing. | Use calibrated pipettes; ensure thorough but gentle mixing of reagents in the well. |
| Low Z'-factor (<0.5) | Suboptimal assay conditions; low signal-to-background. | Optimize enzyme/substrate concentrations and incubation times. |
| Compound Interference | Compound inhibits luciferase or has intrinsic color/fluorescence. | Run a counter-screen without the kinase to check for direct effects on the Kinase-Glo® reagent. |
| Inconsistent Covalent MOA Results | Insufficient pre-incubation time; inadequate dilution factor. | Increase the pre-incubation time to allow the covalent reaction to complete; ensure the dilution factor is at least 100-fold. |
Conclusion
This compound provides a promising chemical starting point for the discovery of novel covalent kinase inhibitors. Its privileged quinoline core combined with a reactive thiol group makes it an attractive scaffold for targeting cysteine residues in kinases. The screening cascade detailed in this application note, combining a robust luminescence-based primary assay with a definitive covalent MOA follow-up experiment, provides a reliable and efficient framework for identifying and validating irreversible inhibitors derived from this scaffold. This systematic approach enables researchers to confidently advance promising hits into lead optimization campaigns.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Zhao, Z., & Liu, Q. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 65(3), 1944-1971. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Li, Y., & Zhang, J. (2007). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry, 35(10), 1525-1530. [Link]
-
Zhang, T., & Zhang, J. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 30(9), 1645-1661. [Link]
-
Nishihara, H., Nakajima, H., & Ojida, A. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Communications, 10(1), 438. [Link]
-
Patel, H., & Tuley, A., & Bame, J. (2017). Determining cysteines available for covalent inhibition across the human kinome. Scientific Reports, 7(1), 10188. [Link]
-
Tanega, C., Shen, M., Mott, B. T., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology Resources. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices Application Notes. [Link]
-
Wang, L., & Lim, C. G., & Li, Z. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4584-4590. [Link]
-
UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz. aichat.physics.ucla.edu. [Link]
-
Sies, H. (2014). Thiol/disulfide status regulates the activity of thiol-containing kinases related to energy homeostasis in rat kidney. An Acad Bras Cienc, 90(1), 435-441. [Link]
-
El-Gamal, M. I., Al-Wareeth, T., Al-Zoubi, R. M., & Abdel-Maksoud, M. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
-
while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while-true-do.io. [Link]
-
BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
Graphviz. (2024). DOT Language. Graphviz Documentation. [Link]
-
Kumar, A., & Singh, A. K., & Kumar, S. (2023). Selected quinoline derivatives with anti-cancer activity. ResearchGate. [Link]
-
Harris, R. (2017). A Quick Introduction to Graphviz. CodeProject. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
-
Asati, V., & Sharma, P. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(5), 183-191. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmphs.com [ijmphs.com]
- 9. Thiol/disulfide status regulates the activity of thiol-containing kinases related to energy homeostasis in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Bioactivity of 7-Methoxy-4-methylquinoline-2-thiol via Cell-Based Assays
Abstract
This document provides a comprehensive guide to characterizing the cellular activity of the novel compound, 7-Methoxy-4-methylquinoline-2-thiol. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of critical cell signaling pathways. This application note outlines a two-tiered approach to assess the compound's bioactivity. We first describe a robust cell viability assay to determine its dose-dependent effects on cell proliferation and cytotoxicity. Subsequently, we provide a detailed protocol for a mechanistic assay to investigate the compound's impact on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often dysregulated in diseases like cancer.
Scientific Rationale & Background
The this compound molecule contains a quinoline core, a heterocyclic aromatic compound that is a constituent of many natural products and synthetic pharmaceuticals. Quinoline derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimalarial, and anti-inflammatory agents. A significant number of these compounds exert their effects by acting as kinase inhibitors.
Given this background, we hypothesize that this compound may modulate key signaling pathways that control cell fate. A primary candidate for investigation is the Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, survival, and growth. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
Our experimental strategy is to first establish a cytotoxicity profile of the compound and then to probe its effect on a key node of the PI3K/Akt/mTOR pathway, namely the phosphorylation of Akt.
Signaling Pathway Overview
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Experimental Design & Workflow
The overall experimental workflow is designed to efficiently screen for biological activity and then to elucidate a potential mechanism of action.
Figure 2: Two-Phase Experimental Workflow.
Primary Assay: Cell Viability Assessment
This protocol utilizes a resazurin-based assay, a sensitive and reliable method for quantifying cell viability. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The intensity of the fluorescent signal is proportional to the number of viable cells.
Materials
-
Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
Resazurin sodium salt
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to a density of 5 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to prepare working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with 0.5% DMSO) to the appropriate wells. Include wells with medium only as a background control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48-72 hours.
-
-
Resazurin Addition and Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
Data Analysis
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Average Fluorescence | % Viability |
| Vehicle (0) | 85432 | 100.0 |
| 0.1 | 84987 | 99.5 |
| 1 | 79876 | 93.5 |
| 10 | 45678 | 53.5 |
| 50 | 12345 | 14.5 |
| 100 | 5432 | 6.4 |
Table 1: Example Data for IC50 Determination.
Secondary Assay: p-Akt/Total Akt Western Blot
This assay will determine if the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt at a key activating site (e.g., Serine 473). A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt suggests inhibition of the pathway.
Materials
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the predetermined IC50 concentration (and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Total Akt antibody, followed by the secondary antibody and ECL detection.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to Total Akt for each condition and normalize to the vehicle control.
-
Interpretation & Conclusion
A dose-dependent decrease in cell viability, yielding a measurable IC50 value, would indicate that this compound possesses cytotoxic or anti-proliferative properties. A subsequent finding of a significant reduction in the p-Akt/Total Akt ratio in compound-treated cells compared to the control would strongly suggest that this biological activity is mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. These findings would provide a solid foundation for further preclinical investigation of this novel quinoline compound.
References
-
Title: Quinoline framework in the medicinal chemistry. Source: ResearchGate URL: [Link]
-
Title: Recent Developments of Quinoline-Based Anticancer Agents. Source: National Institutes of Health URL: [Link]
-
Title: A Review on recent advances of quinoline derivatives as a kinase inhibitor in anticancer therapy. Source: ScienceDirect URL: [Link]
-
Title: The PI3K/AKT/mTOR pathway in breast cancer: from molecular landscape to clinical aspects. Source: Nature URL: [Link]
-
Title: Role of the PI3K/AKT/mTOR Signaling Pathway in Cancer Metastasis. Source: National Institutes of Health URL: [Link]
Application Notes and Protocols for the Antimicrobial Activity Testing of 7-Methoxy-4-methylquinoline-2-thiol
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] Historically, quinoline derivatives have been instrumental in the fight against infectious diseases, most notably as antimalarial agents.[2] In the contemporary landscape of rising antimicrobial resistance, the exploration of novel quinoline-based compounds is a important area of research for the development of new therapeutics.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its biological properties, and the introduction of a thiol group, as seen in 7-Methoxy-4-methylquinoline-2-thiol, presents an intriguing candidate for antimicrobial screening. The thiol group is known for its reactivity and potential to interact with biological targets, making this compound a person of interest for its potential antibacterial and antifungal properties.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound. The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[2][3]
Physicochemical Properties and Handling
While specific experimental data for the solubility and stability of this compound are not extensively reported, preliminary information on analogous compounds, such as 7-amino-4-methyl-quinolin-2(1H)-one, suggests poor solubility in many common solvents but solubility in hot dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
Key Considerations:
-
Tautomerism: Quinoline-2-thiol compounds can exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. It is the thione tautomer that is often considered the major form in solution.[5] This equilibrium can be influenced by the solvent and pH, which may, in turn, affect the compound's biological activity.
-
Solubility: Due to the likely hydrophobic nature of the quinoline scaffold, initial solubilization in 100% DMSO is recommended to prepare a high-concentration stock solution. Subsequent dilutions should be carefully performed in the appropriate broth medium to avoid precipitation. It is crucial to determine the maximum tolerable concentration of DMSO for the microbial strains being tested, which is typically ≤1% (v/v).
-
Stability: Quinoline compounds can be sensitive to light and pH.[6] Stock solutions should be stored protected from light, and their stability in the assay medium over the course of the experiment should be considered.
Experimental Workflow for Antimicrobial Activity Assessment
The evaluation of this compound's antimicrobial properties should follow a logical and stepwise progression, starting from initial screening to more detailed characterization.
Figure 1: A generalized workflow for the comprehensive evaluation of the antimicrobial activity of a novel compound.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of the test compound is fundamental to obtaining reliable and reproducible results. The use of DMSO as a solvent is common for poorly water-soluble compounds, but its final concentration in the assay must be controlled to avoid solvent-induced toxicity to the microorganisms.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge at high speed for 5 minutes and use the supernatant.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) immediately before use.
-
Ensure the final concentration of DMSO in the highest concentration tested does not exceed 1% (v/v). A corresponding solvent control (broth with the same concentration of DMSO) must be included in all assays.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[2] It provides a quantitative measure of the compound's potency in inhibiting microbial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium
-
Working solutions of this compound
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent control (broth with DMSO)
-
Sterility control (broth only)
-
Growth control (broth with microbial inoculum)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on an appropriate agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
Similarly, prepare serial dilutions for the positive control antibiotic/antifungal.
-
Include wells for solvent control, sterility control, and growth control.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to all wells except the sterility control wells.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: While the MIC indicates growth inhibition, the MBC or MFC determines the lowest concentration of the compound that results in microbial death. This distinguishes between a bacteriostatic/fungistatic (inhibitory) and a bactericidal/fungicidal (killing) effect.
Materials:
-
MIC plates from Protocol 2
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or a multi-channel pipettor
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, sterile agar plate.
-
Include a subculture from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration until growth is visible in the growth control spot.
-
-
MBC/MFC Determination:
-
The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture agar plate, representing a ≥99.9% reduction in the initial inoculum.
-
Potential Mechanisms of Action of Quinoline-Thiol Derivatives
The antimicrobial activity of quinoline derivatives can be attributed to various mechanisms of action. While the specific target of this compound is yet to be elucidated, several plausible mechanisms can be hypothesized based on the broader class of quinoline compounds.
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 7-Methoxy-4-methylquinoline-2-thiol
Authored by: Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] Quinoline-based compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and arresting the cell cycle.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific derivative, 7-Methoxy-4-methylquinoline-2-thiol, for its anticancer activity. We present a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, supported by detailed, field-proven protocols. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's biological effects on cancer cell lines.
Introduction: The Rationale for Investigating Quinoline-2-thiols
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest due to their wide spectrum of pharmacological activities.[1][4] Several quinoline-based drugs are already in clinical use for treating cancer, and many more are in various stages of clinical trials.[5] Their planar structure allows them to interact with biological macromolecules, notably through DNA intercalation and inhibition of key enzymes like topoisomerases and protein kinases, which are often dysregulated in cancer.[1][4]
The quinoline-2-thiol moiety is of particular interest. The presence of a sulfur atom at the C2 position, combined with substitutions like methoxy and methyl groups on the quinoline ring, can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. While direct data on this compound is emerging, related structures have shown promise. This guide provides the necessary tools to systematically investigate its potential as a novel anticancer agent.
Potential Mechanisms of Action
Based on the extensive literature on quinoline derivatives, this compound may exert its anticancer effects through one or more of the following pathways. The experimental protocols outlined in this guide are designed to investigate these potential mechanisms.
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents. Quinoline compounds can modulate the expression of pro- and anti-apoptotic proteins (e.g., the Bcl-2 family) and activate caspase cascades.[4]
-
Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can halt cancer cell proliferation at specific checkpoints (e.g., G1, S, or G2/M phase).[4][5][6] This is often achieved by inhibiting cyclin-dependent kinases (CDKs).
-
Inhibition of Protein Kinases: Many quinolines act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[4][5] Other serine/threonine kinases like Pim-1 have also been identified as targets.[1]
-
DNA Damage and Repair Inhibition: The planar quinoline ring can intercalate into the DNA double helix, disrupting replication and transcription, or inhibit topoisomerase enzymes essential for resolving DNA topological stress during cell division.[4]
Caption: Potential mechanisms of anticancer action for quinoline derivatives.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the anticancer profile of this compound. This workflow ensures that each experimental step logically informs the next, from broad screening to specific mechanistic validation.
Caption: A logical workflow for evaluating anticancer compounds.
Data Presentation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
| HeLa | Cervical Carcinoma | Value |
| PC3 | Prostate Carcinoma | Value |
| HCT116 | Colon Carcinoma | Value |
| Normal Fibroblasts | Non-Cancerous Control | Value |
Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
Table 3: Apoptosis Induction by this compound in [Cell Line]
| Treatment | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
Principle: The Sulforhodamine B (SRB) assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content. It provides a sensitive and reproducible measure of drug-induced cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader (510-565 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a no-cell blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well. Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at a wavelength of 564 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_treated / OD_control)] * 100. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[7]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[9]
Materials:
-
Cells treated with the compound (at IC₅₀) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) and vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the respective well.[8]
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[10] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[8]
-
Interpretation:
-
Annexin V⁻ / PI⁻: Viable cells
-
Annexin V⁺ / PI⁻: Early apoptotic cells
-
Annexin V⁺ / PI⁺: Late apoptotic or necrotic cells
-
Annexin V⁻ / PI⁺: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[11][12] The fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry analysis can therefore distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[11][12]
Materials:
-
Cells treated with the compound and vehicle control
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample following treatment as described previously. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[13] Incubate at 4°C for at least 2 hours (or overnight).[12]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS to rehydrate the cells.[13]
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. This step is crucial to eliminate the signal from double-stranded RNA.[11][13]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[13] Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[13] Use a linear scale for the DNA fluorescence channel.[12]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[14] It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and probing with antibodies specific to the target protein to analyze changes in its expression or activation state (e.g., phosphorylation).[15]
Materials:
-
Treated and control cell pellets
-
RIPA or NP40 Cell Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent (ECL) substrate
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.[16]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples into the wells of an SDS-PAGE gel along with a protein ladder. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16][17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Final Washes: Repeat the washing step (Step 9).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[16] Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.
Conclusion
This application guide provides a robust framework for the systematic evaluation of the anticancer properties of this compound. By following the outlined experimental workflow and detailed protocols—from broad cytotoxicity screening to specific mechanistic assays like apoptosis and cell cycle analysis—researchers can generate high-quality, reproducible data. This multi-faceted approach is essential for elucidating the compound's mechanism of action and establishing a comprehensive biological profile, which are critical steps in the drug discovery and development pipeline.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9BK4i8tQyXppbJHp_yGFGXrOIE0MLrrjDYAL3smTvrAbS19nKEAVRuHdE732OmvYj3kjXJm0wvFVTPc-mBOWoHB7U4_Utr913giegk7X5pZuctkrRROV_dtmBrFEoHXQj98L8KGBzxlzDrK7GehQv5h7fY2BuxZ_snuDbUw7Yc0R00BXBD-X2-PvmIHY_GgxZ8MOe_kMyxlcRmtSEFtOku2E=]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW3e6OwL8j7gxTrnMWmCllaIyOdIn6iEV9i-GuVbhG0-rtqNW2bGK4CILOtpRiPNlIlTMxY-IKNfaSvq-qhGXyiu-ut7PkZaoCJkYofFWHIIub0WuuoWAvppYnkWm1GEN6nQGzrQq0qNlqYg8=]
- Cytotoxic assays for screening anticancer agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3vGFXKwlnvFr5t5N96WzHSOeExeLaIURrDP50TspILTyhFS3sVHB0-a8PADiLz-palCxNhycxmqfl_o8M2ahHq-9TDWSwtjPw0qecJ4tXixlZKhoQWVg7pmJOe8sQZWXvUsz-]
- Assaying cell cycle status using flow cytometry. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2957ZmK3jJLTOCaKbbx4oMyoFnqlrZ6vrKAAZttn8YQpXHvipJSKwRoKAaNF_VmtL-mb886o795umKhHif59pI3IF0TzAZUJrGh6YrF9KJwCBhA7nxWTugs7ujj4l2g0gUoARUkyk7vLlEWo=]
- Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Jfftmcvy933Ss1PXybGz7ojnJwekyR8oGgwEDJyqZY5er_tAEKVDTvnXbwgAKsU4d1cN42KgiXIiZZ6fnmwjcdFJGuNktK7PCp7FW8CDTN3bu9vQ0U3DEKBe5vkG0sACpyHx431s8S6FPc3tsJBo3Tzt5rTOkut5oOVNErWylJD4mVddjmvWzT0q-A==]
- Apoptosis Protocols. Thermo Fisher Scientific - JP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4iRPq70ABYSykDL6Er_G6PP2LzqgHGlHqf1VJhHf-9lQjGb8uXAcIx3XsAawFAMIGif6ldcJ98XfUcmzXMgoT1L1uwWs1nFwoj408nzKUcC8UC_9aXp2uMxovnNtdoJwzZ3vKI0M51LnprWUEll2iH9NAkcPLe8oSz01wsEQ2GmtgzL81x8FDmFrxAGpp_J5NLUcnfhHQS5_3hH2LWrEAgygF1M3rnM=]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGIMmrVbobg1Q4YyC5P7PdAE9IbZZrB2F8Gj2fJrJicEZzDDD0P7ND_osYllJVy85-Oq9qOVqkkKzpz_a2m0J9u7NpF0VmmCxkLh_ydf7CO1DKXXAEHmyMf4tsbqBXPfHDI4uwXykq93UddJndxBWONUZQ_mOZYBL0-mBuDkP8FFtQ8IIUhS6fvFC48Ah0v4tHBIR2r-J2Z0PgRxrRAVdAbQx8q5mWwdqpt8-lgalNnxmVOZ6IJ3ek4Y81q2D2R80gr6J9wRI8WBJjHb-BtYZhb_OYcZ-foaBdcI-I9dC6ALRR48CJL9GtKKGKw3WzrmkJy9XiDhT5YiNfsr-TAxMvJhLt_hMMT8FkVTbM9w==]
- Apoptosis Protocols. USF Health - University of South Florida. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSC0BXdBlGQu34GtcYcDLSuutlZj374BlOkgzXwJ4fuX7-s3G1HI2XMec7p2kPnpqD-KiN24oORP6Rh2keFMvrTOmgwFOzbSuZTvhj88GF2-ZMt2TvH1VS-68hgTAitb5uKj4EOZK9MI-vrcLp1ifrfQ3DC_Y1jBI-n27hvVKyHDrSgGfn67k7Q==]
- The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHl_Rcg-3qI504sIwhIj1UUAOdQYBUhKnjHiB34ETBqwu9ftHyLs3ssA7VfHC30HmgPiqZvFjlHsPNzMeYwJ2FyN0TCoUm4PtmYAZ65uAiPWXchdk0zVuzQeGKNXCDIGkX05zakt6q15TzBiMTyTwWeduXfLAw42IKZfTNSiV-0Has6cu8b0oSApBnpVugNFxCDwj-tgPEOgZcztlEHVym2fOPPGrLagWGqrR5qgFVB-aGMnnRY7Bhjuk-tHd48MJKClt2lQ=]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKdCK7DblAraLrLoEuDYiRHi6iQW9UzTvIx2F5d5ZNA_ffGWlaXXs_OvtzvzC5mJ3GUeapuv1zsTERAQn_OWLzLMaQ2XRQtnt8bVRng2PdG5T9atI2oenny8z_dffhAI0kMtwj4W_dl9byRt1FIlfL4nF2xKse208RNqM_cv87e86BK4s=]
- Cell Cycle Tutorial Contents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVjxpQr_xk2mLzyOxWNuCENN0ZYNHm3F35JSuyA5z5PtjOAQn_Hk_V1g8gs3xF2rrZ40rSjoIy1HqJuS53syrFbEFh9yPngswTNDe3agQJZTS3f5o4_gRk7CGMoVhendt2cfui9JIp-OCwL127h1USeA_mvdLAvPsk2ELM4NwcqDQsEySvhLLnzRbhVTPa7TImoJLB]
- Apoptosis Protocols. Thermo Fisher Scientific - RU. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw2q7riTzYddmO5xSL4GiOlprSANKiIxCr_quZFgB0zLbVaYkfOF3ofbddizfvFJZhLP1NQgnkbH9B6SAdhF16Qx0tKRi0fTrRda2Nc5whU20Pv8uHEaQC1uSF3VLZkIhL3ezuII-GEEv2CorPQvRkXdzNaeQpcQBWIEhGjWMhGaYOYcWkPeb9x16xjUxX-M8oEhAHvoXtmFiVnV2JTO4Zoktx6ADJZiY=]
- New colorimetric cytotoxicity assay for anticancer-drug screening. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgnJqFiDMq2TNaaeQ8lb_CfNG73TTfQWbRVSbTzlU-m62z9i0C6o2tQ9O-qPfeG_Hpo8ErTks3GUaJzzJYHZT5rQZQX-4eIvMuYJAos6Z3fDAaIBLwA3nqn72qyB00l68-aVjam1gksN87YJYg_Oh77aoi8UGVBVTUFtZY-dwXOYhcBkLs7r9XMsyc25q3w40bUx4UBmY2aLPhKbihM8PJ9ynm8fwVATYDTSydBFpSIkTqPM1-YoFBiCOSPgMpJnOxCABT2GPcPuZHcqk=]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4yyZC8wX5JJemNalR-y7VriCK-kbnkUVvpj7po1CKL7l4-drbJ8P0RT2pnZFkeDd1tb4wDp-ruE8PG-I4KEtACjob4f0sYHkJ6cG-jlyMyeaVgxtOkH6wIPsLvLEdgubYjB2qeJ3353EzGjEDkjY42w==]
- Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt2_em37_7krdIxYrIjxr3yPzmCznPNea1EvE1MPwFnvJc0X30NpekLAJTXrPlQaH7wKXbtHD7wvNX3tsjRxPQ3zCkVQhdrd6UXbRg8obAH-ejR3KCqlA4YazhPdLiMyZg7ygsmT8WsVmd1EvN7Yw_ATlwB9s55NGWmE_4WiJRHVxP8pRRStLHPiQX67gmXUBzzu-OfnDfPZz6y0FQ]
- Cell Cycle Analysis with Flow Cytometry. Biocompare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokl1n-pTDCPLuY_1buIHtyjijEaPiPxOGZKVdLxQbEzwC6chDTbsZzEO41IwlPr9sCPdXaZ3R3pw_FJEBPJPKtm_IQI_klxLAxz01z2O1O-AJIAZXCWsUh-IMNAcsDCX6SNeHgBfJRogZwC9loBXvxWJYbuoDJ2W7rNy8bREq7K7fpilVqg7Izf4XsWGXaXFXSssgOZRN6w==]
- Western Blot Protocol. OriGene Technologies Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGml0R7zLbILcURZO1zUzgryaBZaWd-tUuk_pyAFcmqyvRCS3A4zSUT5tTt4ioWCC1qNzRmwqVVcboXXaZMo_KxwV8AjaVIC0KQkOsZfNyIZjTHqp0y049vEZwtUr8e4LQ9bet4GWErg11gzGY8iwgppS3jNGjib_mUCjSLgP8WuBciFecDywkTx3lO]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc7G30i3Qq-du0hQYFn4ibuFx5nCxixSBPPKYSliEJ9RH3pQxlvaliwU8naV22k0JAZ7iDKj2Dx2Dq5sD58cfnQNBsFWFR15D25angLD9zG_d0el9TKnmjKXjPVps3yRiEeymlJf7ps6ett52xq1iPXYneCRIt]
- Western blot protocol. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEozHuczfrcI7EwrvQX0Ohi408uHvLxemOTNteB5zfJfwvmdViINOluxeCDkDCVpsIPAmqjrD2YWm1gQyAmct0NiImLSuW5hvPteH1LxLW-q7E2xFcrCfKOOLoiWpeTrJCzbwDumZvBuSoHrVY26epGkytrKeSmFTQ6UGyFYG9a2lg=]
- Western blotting. Chen Lab - University of Hawaii Cancer Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOKVenluODj2Y7RymBHr9Oa6FtWA-C5HIIrvOiHYtFBIy9DUST4n-Zz4fb2gR0UaszIfll3Wl0wObvb-TUw1pdjFsSyK-Tmql4ppHRKIylC1Xxg0R2FkUiWnUKqgg-grVa9xZLxgFQT8YbG2DodbsvKJ7DT0TOwtSOMdF4Q==]
- Western Blot Protocol for Cell Lysates. R&D Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLQhhg7_TXrb-P_IyTcWFZAppU4JHzu7wqXK29jdcDSgocL8jSZdaHlPXMz-xj-IGmwXSBQQ1cXrNAUS3zQbeMXn53qvinXjaSl6-qNScNNgc2tnAMgLuZ11ZVr7X4D_NqKTPcmZ2tAsqdCrf8sAAXYYCMMv_pQLZEq-GDMEfl4xb52hcxLxHxnHej]
- Western Blot. Addgene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD42IG3nZzzNJefQ9p1dx0d2Xgy_3fGlX1bASKnqpM0OPF5G9cM8aR5m_Q-WqSTbj5_ULicmDdfa3nlY-jYicOD5g6d4RmHgrAZJL-fRkXC47oOi1YnDKyFeY1zZaOs92-UG1ZhKRAiPRB]
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdPzh4Za_GS3hp9NW140IrrP2TAkKyX_VMsncoqJhh3OG56wjnsCxHYyMDnbptbd68VPa4jZVQ3xpLJMdtXCefIin5JkblCZJ-zyvRObf1Ul0Js-rHwegxZZQy56j6xxMO2o6SWc3jKGbawy7anryVIDodG8rg4wK3BSOZHmit0KtFK4sGwe6ZvGXI25Y5t7Gx7Rhdz3EGoUtwwaHHnldonFBtHUV4hRiHBELUxdPVu-btfYKjeviNhmoBgE2zj2nf3QvRdMZ_AfHrO6Pt-hT]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWLyHXgAQTYZsCnByncnYta7ErIPWYugfaxIfFyELfyKEIFfNy4UBQTSDhnPyPpyhbk-CADos_NPN6IbVKIxck2fZzL3srQROguog6tnJLEGUFTJeVwV-2MVPl2oWkpCkd_Hk]
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA40gsUaEPCOA-ty83RRBFQ5j7ghWQXV22oz5YbNq8L2vG9V-SKNcAdG0xNQA2a1dD-tPbkVXLUWC3AIiSRHDUWZFzXUbfYj-rM6noiuuWAv1VMwPKQvghnM_wB1YnGGnVcvZL7f6ci67DOn-1LTfoQl1ZUURVwj_l]
- Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzyAPi-L2oigZUoS0d2arkgnbwFv9dd5w8T0HnsR9Si5DsTmyRF-SQJAzMuasEf542FaqaQ3b4DnxBO1iTZ3bDi1k3e0Co-BsoosaDbs7R14QxKuSNnNA_eUbEbt_oZYicolkFhXPIF5oJTbc2ulcdZF9hgeOoTDFD5-mGjYkKI_RA3iqfY68Ibh_6BOu0CudNxONZ0duG7jRAVkkHm-qhXd-XaefxYpXUsTRexGc7C8oIC8NnXyglW9E6Skho7A==]
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. addgene.org [addgene.org]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. Western Blot Protocol | R&D Systems [rndsystems.com]
Enzyme inhibition kinetics of 7-Methoxy-4-methylquinoline-2-thiol
Topic: Elucidating the Enzyme Inhibition Kinetics of 7-Methoxy-4-methylquinoline-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse array of biological targets with high affinity. Its derivatives are integral to a wide range of pharmaceuticals, exhibiting activities from anti-malarial to anti-cancer. The specific compound, this compound (herein designated as MQT), represents a promising candidate for targeted enzyme inhibition. Its structural features—a methoxy group for potential hydrogen bonding, a methyl group for steric influence, and a thiol group for potential covalent interaction or metal chelation—suggest a rich potential for interaction with enzyme active sites.
This document provides a comprehensive guide to characterizing the enzyme inhibition kinetics of novel quinoline-based compounds, using MQT as a primary example. We will detail the necessary protocols to determine its inhibitory potency (IC₅₀), elucidate its mechanism of action (MOA), and calculate the inhibition constant (Kᵢ). This guide is built on the principles of rigorous scientific methodology, ensuring that the data generated is both reproducible and reliable for downstream drug development decisions.
Part 1: Foundational Concepts in Enzyme Inhibition
Before proceeding to experimental protocols, it is crucial to understand the fundamental models of reversible enzyme inhibition. The mechanism by which a compound like MQT inhibits its target enzyme dictates its pharmacological effect. The primary models are:
-
Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme (E) and the enzyme-substrate complex (ES) at an allosteric site, remote from the active site. This reduces the Vₘₐₓ but does not change the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ, typically proportionally.
-
Mixed Inhibition: The inhibitor can bind to both E and the ES complex, but with different affinities. This affects both Vₘₐₓ and Kₘ.
The relationships between these states are critical for data interpretation and can be visualized as follows:
Caption: Fundamental pathways of reversible enzyme inhibition.
Part 2: Experimental Design & Protocols
This section outlines the workflow for a comprehensive kinetic analysis of an inhibitor like MQT. The choice of target enzyme is critical; quinoline derivatives have shown activity against a range of enzymes, including protein kinases, proteases, and metabolic enzymes such as xanthine oxidase. For this protocol, we will use a generic serine protease as the model target.
Experimental Workflow Overview
Caption: Workflow for enzyme inhibition kinetic analysis.
Materials and Reagents
-
Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20. Note: Buffer choice is critical. Avoid buffers that may react with the compound or interfere with the assay signal. Ensure the pH is optimal for enzyme activity.
-
Target Enzyme: Serine Protease (e.g., Trypsin, Chymotrypsin), stored in appropriate buffer at -80°C.
-
Substrate: Fluorogenic or chromogenic peptide substrate specific to the enzyme. Example: For Trypsin, a substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride.
-
Inhibitor (MQT): this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate: 96-well or 384-well, low-volume, non-binding surface, black plates for fluorescence assays.
-
Plate Reader: Capable of kinetic reading at the appropriate excitation/emission wavelengths for the chosen substrate.
Protocol 1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency. It is determined by measuring enzyme activity across a range of inhibitor concentrations.
Step-by-Step Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the MQT stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 1 mM. This creates a wide concentration range (e.g., 1 mM to 50 nM).
-
Assay Preparation:
-
Add 2 µL of each MQT dilution (or DMSO for control) to the wells of the assay plate.
-
Add 48 µL of enzyme solution (prepared in assay buffer at a final concentration of ~1 nM) to each well.
-
Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium.
-
-
Initiate Reaction: Add 50 µL of the substrate solution (prepared in assay buffer at a concentration equal to its Kₘ) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the plate reader and measure the signal (absorbance or fluorescence) kinetically over 15-30 minutes. The rate of product formation (slope of the linear phase) is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the MQT concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Data Table
| MQT Concentration (µM) | Initial Velocity (RFU/s) | % Inhibition |
| 100 | 5.2 | 94.8 |
| 33.3 | 11.5 | 88.5 |
| 11.1 | 28.9 | 71.1 |
| 3.7 | 55.1 | 44.9 |
| 1.2 | 78.3 | 21.7 |
| 0.4 | 92.4 | 7.6 |
| 0 (DMSO Control) | 100.0 | 0.0 |
| Calculated IC₅₀ | 4.1 µM |
Protocol 2: Mechanism of Action (MOA) Determination
To determine the mechanism of inhibition, enzyme kinetics are measured at multiple substrate and inhibitor concentrations.
Step-by-Step Procedure:
-
Experimental Matrix: Design a matrix of experiments varying both the substrate and MQT concentrations.
-
Use a range of substrate concentrations spanning from 0.2 × Kₘ to 5 × Kₘ.
-
Use a range of MQT concentrations around its IC₅₀ value (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
-
Assay Execution: Perform the kinetic assays as described in Protocol 1 for each condition in the matrix.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using double-reciprocal plots (Lineweaver-Burk plots) where 1/V₀ is plotted against 1/[S] for each inhibitor concentration.
-
The pattern of the lines on the plot reveals the mechanism of inhibition.
-
Interpreting Lineweaver-Burk Plots:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second quadrant (off-axis).
Caption: Visual guide to interpreting Lineweaver-Burk plots for MOA.
Protocol 3: Kᵢ Determination
The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. It is derived from the MOA data.
Methods for Kᵢ Calculation:
-
Global Data Fitting: The most robust method is to fit the entire dataset (velocities at all substrate and inhibitor concentrations) directly to the appropriate Michaelis-Menten equation for the determined inhibition model (competitive, non-competitive, etc.) using non-linear regression software (e.g., GraphPad Prism, R). This provides the most accurate determination of Kᵢ, Kₘ, and Vₘₐₓ.
-
Secondary Plots (Dixon or Cornish-Bowden):
-
Dixon Plot: For competitive inhibition, plot 1/V₀ versus [I] at different fixed [S]. The intersection point of the lines gives -Kᵢ on the x-axis.
-
Cornish-Bowden Plot: Plot [S]/V₀ versus [I]. This method is versatile and can be used for various inhibition types.
-
Data Presentation: Example Kinetic Parameters Table
| Parameter | Value | Description |
| IC₅₀ | 4.1 µM | Potency at a fixed substrate concentration |
| Kₘ | 25 µM | Substrate concentration at ½ Vₘₐₓ |
| Vₘₐₓ | 120 RFU/s | Maximum reaction velocity |
| MOA | Competitive | Determined from Lineweaver-Burk plot |
| Kᵢ | 2.5 µM | True inhibitor binding affinity |
Part 3: Trustworthiness & Self-Validation
To ensure the integrity of your results, every experiment should include self-validating controls:
-
No-Enzyme Control: Wells containing substrate and inhibitor but no enzyme, to check for background signal or compound autofluorescence.
-
No-Inhibitor Control (DMSO): Represents 100% enzyme activity and is the primary reference for calculating inhibition.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme should be run in parallel to validate the assay's performance.
-
Linearity of Reaction: Always confirm that the initial velocities are calculated from the linear phase of the reaction progress curve.
Conclusion
This application note provides a robust framework for the detailed kinetic characterization of novel inhibitors like this compound. By systematically determining the IC₅₀, elucidating the mechanism of action, and calculating the Kᵢ, researchers can generate a comprehensive profile of their compound's interaction with its target enzyme. This high-quality data is indispensable for making informed decisions in hit-to-lead optimization and advancing promising compounds through the drug discovery pipeline.
References
-
Al-Omary, F. A., et al. (2018). Synthesis, characterization, and molecular modeling of quinoline derivatives as xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Muscia, K. C., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of quinoline-4-carboxylic acid derivatives, a new class of cruzain inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. Available at: [Link]
Derivatization of 7-Methoxy-4-methylquinoline-2-thiol for SAR studies
An Application Guide to the Strategic Derivatization of 7-Methoxy-4-methylquinoline-2-thiol for Structure-Activity Relationship (SAR) Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The specific analogue, this compound, presents a particularly interesting starting point for drug discovery. Its structure combines the established bioactivity of the quinoline ring with a highly reactive nucleophilic thiol group at the 2-position, which is ripe for chemical modification.[1] This thiol group exists in a tautomeric equilibrium with its quinoline-2(1H)-thione form, a property that influences its reactivity and biological interactions.[1][4]
This technical guide provides a detailed framework for the systematic derivatization of this compound. The primary objective is to generate a diverse chemical library for Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug development. By methodically altering the periphery of the core molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. We will explore robust protocols for modifying the thiol group and discuss advanced strategies for ring functionalization, providing the scientific rationale behind each experimental choice.
Part 1: Foundational Chemistry & Derivatization Strategy
The derivatization strategy for this compound is primarily centered on the versatile reactivity of the C2-thiol group. This nucleophilic center is an ideal handle for introducing a wide variety of substituents. Our approach will focus on three robust and high-yielding reaction classes: S-alkylation, S-acylation, and Michael addition.
Caption: Primary derivatization strategies for the core scaffold.
S-Alkylation to Synthesize Thioether Derivatives
S-alkylation is a fundamental and highly efficient method for forming a stable carbon-sulfur bond, yielding thioether derivatives.[5] This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by a base, attacks an alkyl halide. The diversity of commercially available alkyl halides allows for the introduction of a vast range of functionalities, including aliphatic chains, benzyl groups, and moieties containing additional functional groups.
Protocol 1: General Procedure for S-Alkylation
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon), especially if using NaH
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
Base Addition: Add potassium carbonate (1.5 mmol) to the solution. If using sodium hydride, cool the flask to 0 °C in an ice bath before adding NaH portion-wise.
-
Scientist's Note: K₂CO₃ is a mild base suitable for most reactive alkyl halides. NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation of the thiol, which is useful for less reactive alkyl halides, but requires stricter anhydrous and inert conditions.
-
-
Thiolate Formation: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to allow for the formation of the thiolate anion.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 mmol) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (50-60 °C) may be required for less reactive halides. An easy and fast alternative is the use of ultrasonic irradiation at room temperature, which can lead to high yields in shorter times.[6]
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure S-alkylated derivative.
S-Acylation to Synthesize Thioester Derivatives
S-acylation introduces a thioester linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule compared to a thioether.[7][8] Thioesters can also serve as prodrugs, as they are potentially susceptible to hydrolysis by cellular thioesterases.[9] The reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Protocol 2: General Procedure for S-Acylation
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.0 mmol) to the solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is non-nucleophilic and will not compete with the thiol in reacting with the acyl chloride.
-
-
Acylating Agent Addition: Slowly add the acyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Scientist's Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Experimental Workflow & Data for SAR Library
The generation of an SAR library is an iterative process. A diverse set of derivatives is first synthesized, followed by biological screening. The results then inform the design and synthesis of the next generation of compounds.
Caption: A generalized workflow for the synthesis and purification of derivatives.
Representative Data for a Virtual SAR Library
To guide research, a preliminary library should aim to probe various properties, such as steric bulk, electronics, and hydrogen bonding potential. The following table presents a hypothetical set of derivatives synthesized using the protocols above, illustrating the type of data that should be collected.
| Compound ID | R-Group | Derivatization Method | Hypothetical Yield (%) | Target Activity (IC₅₀, µM) | Notes |
| QM-S-01 | -CH₃ | S-Alkylation | 85% | 10.5 | Small, lipophilic group |
| QM-S-02 | -CH₂CH₂OH | S-Alkylation | 78% | 5.2 | Introduces H-bond donor/acceptor |
| QM-S-03 | -CH₂Ph | S-Alkylation | 92% | 2.1 | Bulky, aromatic group |
| QM-S-04 | -CH₂(4-F-Ph) | S-Alkylation | 89% | 1.5 | Probes electronic effects (EWG) |
| QM-S-05 | -CH₂(4-OMe-Ph) | S-Alkylation | 90% | 3.8 | Probes electronic effects (EDG) |
| QM-Ac-01 | -C(O)CH₃ | S-Acylation | 81% | 15.8 | Small acyl group |
| QM-Ac-02 | -C(O)Ph | S-Acylation | 75% | 8.9 | Aromatic acyl group |
Part 3: Advanced Strategies and SAR Logic
Once a primary library is established, more advanced synthetic strategies can be employed to explore the chemical space around the quinoline core itself. While the starting material lacks a convenient handle for cross-coupling, such reactions are powerful tools for modifying heterocyclic scaffolds.[10]
A potential advanced route would involve the halogenation of the quinoline ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups.[10][11][12] This would allow for the exploration of SAR at different positions of the core structure.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is a versatile and promising scaffold for medicinal chemistry research. The protocols detailed in this guide for S-alkylation and S-acylation provide a robust and reliable foundation for creating a diverse library of derivatives. By systematically applying these methods and analyzing the resulting biological data within the iterative SAR framework, researchers can efficiently navigate the chemical space to identify novel compounds with enhanced therapeutic potential. The key to success lies in the logical selection of derivatives to synthesize, ensuring that each new compound provides valuable information to guide the subsequent steps of the drug discovery process.
References
- Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. Source: National Institutes of Health.
- Title: The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. Source: Benchchem.
- Title: Alkylation of Thiols in Green Mediums. Source: Journal of Materials and Environmental Science.
- Title: An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Source: PubMed.
- Title: Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. Source: ACS Publications.
- Title: ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Source: ResearchGate.
- Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Publishing.
- Title: New Quinoline Derivatives via Suzuki Coupling Reactions. Source: ResearchGate.
- Title: The Chemistry of Quinolines. Source: ACS Publications.
- Title: Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Source: ResearchGate.
- Title: Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications. Source: Rockefeller University Press.
- Title: S-acylation Cycle. The palmitoyl group is transferred to the free thiol... Source: ResearchGate.
- Title: Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications. Source: National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-4-methylquinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for the synthesis and optimization of 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is structured to address common challenges encountered during its synthesis, offering detailed protocols, troubleshooting advice, and mechanistic insights to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: A robust and widely applicable two-step synthesis is the preferred route. This involves the initial construction of the quinolinone core, 7-Methoxy-4-methylquinolin-2(1H)-one, via the Conrad-Limpach reaction, followed by a thionation step to yield the target thiol.[1][2][3] This approach is favored due to the commercial availability of the starting materials and the generally good yields achievable for both steps.
Q2: I am experiencing a low yield in the initial Conrad-Limpach cyclization. What are the likely causes and how can I improve it?
A2: Low yields in the Conrad-Limpach synthesis are a frequent challenge.[4] Key factors to investigate include:
-
Reaction Temperature: The cyclization step requires high temperatures, often around 250 °C, to proceed efficiently.[1][2] Insufficient heating can lead to incomplete reaction.
-
Solvent Choice: The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for maintaining a consistent high temperature and improving yields compared to solvent-free conditions.[1]
-
Purity of Reactants: Ensure the aniline precursor (m-anisidine) and the β-ketoester (ethyl acetoacetate) are of high purity, as impurities can lead to side reactions.[5]
-
Reaction Time: While the cyclization is thermally driven, allowing sufficient reaction time is important for the reaction to go to completion.
Q3: The thionation of 7-Methoxy-4-methylquinolin-2(1H)-one is proving problematic. What are the best reagents and conditions to use?
A3: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a highly effective thionating agent for this transformation.[6][7] Alternatively, phosphorus pentasulfide (P₄S₁₀) can be used.[6][8] Key to success is the choice of a high-boiling inert solvent like toluene or xylene and ensuring the reaction is carried out under anhydrous conditions.
Q4: I am observing significant side product formation. How can these be minimized?
A4: Side product formation can often be attributed to sub-optimal reaction conditions. In the Conrad-Limpach step, self-condensation of the β-ketoester can occur. Ensuring a dropwise addition of the ketoester to the heated aniline solution can sometimes mitigate this. During thionation, prolonged reaction times or excessive temperatures can lead to degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q5: What are the recommended procedures for purifying the final product, this compound?
A5: Purification is typically achieved by column chromatography on silica gel.[9][10] However, due to the acidic nature of the thiol proton and the basicity of the quinoline nitrogen, tailing on the column can be an issue. To counter this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.[11] Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is also an effective purification method.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Conrad-Limpach Cyclization | Incomplete reaction due to insufficient temperature. | Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 240-260°C). Use a high-boiling solvent like Dowtherm A or mineral oil.[1] |
| Degradation of starting materials or product. | Verify the purity of your m-anisidine and ethyl acetoacetate. Avoid excessively high temperatures or prolonged reaction times. | |
| Suboptimal solvent. | Use a high-boiling, inert solvent to ensure a stable reaction temperature.[12] | |
| Low Yield in Thionation Step | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. Ensure you are using a sufficient excess of the thionating agent (e.g., 0.5-1.0 equivalents of Lawesson's reagent). |
| Degradation of the product. | Avoid excessive heating. Once the reaction is complete (as indicated by TLC), work up the reaction mixture promptly. | |
| Moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Impurities | Side reactions during cyclization. | Consider adjusting the rate of addition of the β-ketoester. |
| Impure starting materials. | Purify the starting materials before use. | |
| Decomposition on silica gel during purification. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[11] Alternatively, use a different stationary phase like alumina.[11] | |
| Product is an intractable oil instead of a solid | Presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product and obtain a seed crystal for subsequent crystallizations. |
| Incorrect workup procedure. | Ensure the pH is adjusted correctly during the workup to precipitate the product. |
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one (Precursor)
This protocol is adapted from the classical Conrad-Limpach synthesis.[1][2][3]
Materials:
-
m-Anisidine
-
Ethyl acetoacetate
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Hexanes
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add m-anisidine (1.0 eq) and Dowtherm A.
-
Heat the mixture to 140-150 °C with stirring.
-
Slowly add ethyl acetoacetate (1.05 eq) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 250-260 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to below 100 °C and then add hexanes to precipitate the crude product.
-
Collect the solid by filtration and wash with hexanes.
-
Recrystallize the crude product from ethanol to afford pure 7-Methoxy-4-methylquinolin-2(1H)-one as a solid.
Protocol 2: Synthesis of this compound
This protocol utilizes Lawesson's reagent for the thionation of the quinolinone precursor.[6][7]
Materials:
-
7-Methoxy-4-methylquinolin-2(1H)-one
-
Lawesson's reagent
-
Anhydrous toluene (or xylene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask, add 7-Methoxy-4-methylquinolin-2(1H)-one (1.0 eq) and Lawesson's reagent (0.6 eq).
-
Add anhydrous toluene and stir the suspension under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| 7-Methoxy-4-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | 189.21 | 75-85% | Off-white to pale yellow solid |
| This compound | C₁₁H₁₁NOS | 205.28 | 60-70% | Yellow solid |
Visualizations
Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low synthesis yield.
References
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]
- Rao, H. S. P., & Sivakumar, S. (2001). A facile synthesis of thieno[2,3-b]quinolines. Journal of Heterocyclic Chemistry, 38(4), 985-987.
- El-Sayed, A. A., & El-Gaby, M. S. A. (2009). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Mini-Reviews in Organic Chemistry, 6(3), 237-251.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad-Limpach-Chinolinsynthese. Retrieved from [Link]
-
Vaskevich, R. I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036. [Link]
-
Tiet, P. T., et al. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 18(7), 7624-7634. [Link]
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2-methyl-4(1h)-quinolinone. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2-methyl-1H-quinoline-4-thione. Retrieved from [Link]
-
773 Discovery Chemistry & Services. (n.d.). 7-methoxy-4-methyl-2-((1-phenyl-1h-tetra azol-5-yl)thio)quinoline - 10mg. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
-
Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxy-4-methylquinoline-2-thiol
Welcome to the technical support center for the synthesis of 7-Methoxy-4-methylquinoline-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important quinoline derivative.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the construction of the quinoline core to form the precursor, 7-Methoxy-4-methylquinolin-2-ol (which exists in equilibrium with its tautomer, 7-Methoxy-4-methyl-1H-quinolin-2-one). The second step is the thionation of this precursor to yield the desired thiol product.
This guide will address potential pitfalls and common side products in both of these critical steps, providing you with the expertise to optimize your reaction conditions and achieve a high purity of your target compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Methoxy-4-methylquinolin-2-ol (Precursor)
The formation of the quinolin-2-one precursor is a critical step that dictates the purity of the final product. The two most common methods for this synthesis are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both reactions involve the condensation of m-anisidine with a β-ketoester, typically ethyl acetoacetate, followed by a high-temperature cyclization.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: Which synthetic route, Gould-Jacobs or Conrad-Limpach, is preferred for the synthesis of 7-Methoxy-4-methylquinolin-2-ol?
A1: For the synthesis of the 7-methoxy isomer, the Gould-Jacobs reaction is generally preferred . This is because the cyclization of the intermediate formed from m-anisidine and ethyl acetoacetate is more likely to proceed at the para-position to the methoxy group, leading to the desired 7-methoxyquinoline. The Conrad-Limpach synthesis, on the other hand, can be less regioselective and may lead to a mixture of the 7-methoxy and 5-methoxy isomers, which can be challenging to separate.
Q2: What are the primary side products in the synthesis of 7-Methoxy-4-methylquinolin-2-ol?
A2: The most common side products are:
-
5-Methoxy-4-methylquinolin-2-ol: This is the constitutional isomer of the desired product and is the most common impurity, especially when using the Conrad-Limpach conditions. Its formation is due to the cyclization occurring at the ortho-position to the methoxy group of the m-anisidine starting material.
-
Unreacted Starting Materials: Incomplete reaction can leave residual m-anisidine and ethyl acetoacetate.
-
Polymeric/Tarry Materials: The high temperatures required for the cyclization step can lead to the formation of dark, insoluble polymeric byproducts.
Q3: My reaction mixture has turned very dark, and the yield of the desired product is low. What could be the cause?
A3: A very dark reaction mixture is a common indication of thermal decomposition and the formation of tarry byproducts. This is often caused by:
-
Excessively high reaction temperatures: The cyclization step requires high heat, but exceeding the optimal temperature can lead to decomposition.
-
Prolonged reaction times: Heating the reaction for too long, even at the correct temperature, can also promote side reactions.
-
Presence of impurities in the starting materials: Impurities can act as catalysts for decomposition pathways.
Troubleshooting Guide - Precursor Synthesis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired 7-methoxy isomer and presence of the 5-methoxy isomer. | The reaction conditions are favoring the formation of the kinetic product (Conrad-Limpach conditions). | 1. Optimize the cyclization temperature: For the Gould-Jacobs reaction, ensure the temperature is high enough (typically 240-260 °C) to favor the thermodynamically more stable 7-methoxy isomer.[1] 2. Use a high-boiling point solvent: Solvents like Dowtherm A or diphenyl ether are essential for maintaining a consistent high temperature.[1] 3. Purification: If a mixture of isomers is obtained, separation can be achieved by fractional crystallization or column chromatography. Different solubilities of the isomers in solvents like ethanol or ethyl acetate can be exploited. |
| Significant amount of unreacted m-anisidine in the final product. | Incomplete initial condensation or insufficient cyclization temperature/time. | 1. Ensure complete formation of the anilinocrotonate intermediate: Before proceeding to the high-temperature cyclization, confirm the formation of the intermediate by techniques like TLC. 2. Increase reaction time or temperature cautiously: Gradually increase the cyclization time or temperature, while monitoring for any signs of decomposition. |
| Formation of a dark, tarry reaction mixture. | Thermal decomposition of starting materials or intermediates. | 1. Precise temperature control: Use a temperature controller and a well-stirred reaction vessel to ensure even heat distribution. 2. Minimize reaction time: Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. 3. Use purified starting materials: Ensure the purity of m-anisidine and ethyl acetoacetate before starting the reaction. |
digraph "Isomer_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="m-Anisidinocrotonate Intermediate"]; cyclization [label="High Temperature Cyclization", shape=ellipse, fillcolor="#FFFFFF"]; product_7 [label="7-Methoxy-4-methylquinolin-2-ol \n (Thermodynamic Product, Favored at high temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_5 [label="5-Methoxy-4-methylquinolin-2-ol \n (Kinetic Product, Can form at lower temp.)", fillcolor="#FBBC05", fontcolor="#202124"]; start -> cyclization; cyclization -> product_7 [label="Para-cyclization"]; cyclization -> product_5 [label="Ortho-cyclization"];
}
Caption: Regioselectivity in the cyclization step leading to isomeric products.
Part 2: Thionation of 7-Methoxy-4-methylquinolin-2-ol
The conversion of the quinolin-2-one to the desired quinoline-2-thiol is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). While effective, this reagent can introduce its own set of challenges in terms of side reactions and purification.
Frequently Asked Questions (FAQs) - Thionation
Q1: What are the common side products when using Lawesson's reagent for the thionation of 7-Methoxy-4-methylquinolin-2-ol?
A1: The most frequently encountered side products include:
-
Unreacted Starting Material: Incomplete thionation will leave residual 7-Methoxy-4-methylquinolin-2-ol in your product.
-
Phosphorus-containing byproducts: Lawesson's reagent itself is converted into various organophosphorus-sulfur compounds during the reaction. These byproducts can be difficult to separate from the desired product due to their similar polarities.
-
Over-thionation or other side reactions: While less common with quinolinones, prolonged reaction times or excessive temperatures could potentially lead to side reactions involving the methoxy group, although this is not a widely reported issue.
Q2: How can I effectively remove the phosphorus-containing byproducts from my final product?
A2: The removal of these byproducts is a critical purification step. Common methods include:
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) can effectively separate the desired thiol from the phosphorus byproducts.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively precipitate the desired product, leaving the byproducts in the mother liquor. Toluene or a mixture of ethanol and water can be effective.
-
Aqueous Workup: A thorough aqueous workup after the reaction can help to hydrolyze and remove some of the more water-soluble phosphorus byproducts.
Troubleshooting Guide - Thionation
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete thionation, with significant starting material remaining. | 1. Insufficient amount of Lawesson's reagent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Lawesson's reagent. 2. Temperature: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a solvent like toluene or xylene. 3. Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. |
| Difficulty in separating the product from phosphorus byproducts. | The byproducts have similar polarity to the desired thiol. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. 2. Recrystallization: Try multiple recrystallizations from different solvent systems. 3. Post-reaction Workup: After the reaction, quenching with a mild aqueous base can sometimes help in the removal of phosphorus byproducts. |
| Low overall yield after purification. | 1. Product loss during chromatography or recrystallization. 2. Decomposition of the product during the reaction or workup. | 1. Careful Purification: Handle the product carefully during purification to minimize losses. 2. Mild Conditions: Avoid excessively high temperatures or prolonged reaction times during the thionation step. |
digraph "Thionation_and_Purification" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Crude Reaction Mixture \n (Thiol, Unreacted Precursor, \n P-Byproducts)"]; purification [label="Purification Strategy", shape=ellipse, fillcolor="#FFFFFF"]; chromatography [label="Column Chromatography \n (Silica Gel, Hexane/EtOAc gradient)"]; recrystallization [label="Recrystallization \n (e.g., Toluene or Ethanol/Water)"]; product [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> purification; purification -> chromatography; purification -> recrystallization; chromatography -> product; recrystallization -> product;
}
Caption: General purification workflow for isolating the final product.
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-4-methylquinolin-2-ol (Gould-Jacobs Method)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture to 100-110 °C for 1-2 hours to form the anilinocrotonate intermediate. Water will be evolved during this step.
-
Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Gradually heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.[1]
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate. Add a non-polar solvent like hexane to aid precipitation. Filter the solid, wash with hexane, and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Methoxy-4-methylquinolin-2-ol (1.0 eq) in anhydrous toluene.
-
Thionation: Add Lawesson's reagent (1.1 eq) to the solution. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate. The fractions containing the product are collected and the solvent is evaporated to yield the pure this compound.
Summary of Potential Side Products and Their Characteristics
| Compound | Structure | Typical Analytical Signature (TLC, NMR) | Notes |
| 7-Methoxy-4-methylquinolin-2-ol | 7-MeO-4-Me-2-quinolone | Lower Rf on TLC compared to the thiol. Characteristic NMR signals for the quinolone ring system. | Desired precursor for the thionation step. |
| 5-Methoxy-4-methylquinolin-2-ol | 5-MeO-4-Me-2-quinolone | Very similar Rf and NMR to the 7-methoxy isomer, but with subtle differences in the aromatic region of the ¹H NMR spectrum. | The main isomeric impurity in the precursor synthesis. |
| This compound | 7-MeO-4-Me-2-thiol | Higher Rf on TLC compared to the quinolone precursor. The C=S group will have a characteristic signal in the ¹³C NMR spectrum. | The desired final product. |
| Phosphorus Byproducts | Various organophosphorus-sulfur compounds | Can have a range of polarities, often streaking on TLC plates. May show signals in the ³¹P NMR spectrum. | Byproducts from Lawesson's reagent. |
References
Sources
Technical Support Center: Stability of 7-Methoxy-4-methylquinoline-2-thiol in DMSO Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methylquinoline-2-thiol, focusing on its stability challenges when dissolved in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles, offer troubleshooting advice, and provide validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: We observed that our DMSO stock solution of this compound develops a slight yellow tint and shows a new peak in our HPLC analysis after a few days at room temperature. What is happening?
A1: This is a common observation and is primarily due to the oxidative instability of the thiol group in the presence of DMSO. DMSO, while an excellent solvent, is also a mild oxidizing agent.[1] The thiol moiety (-SH) of your compound is susceptible to oxidation, leading to the formation of a disulfide-bridged dimer as the primary degradation product. This new, larger molecule will present as a different peak in your chromatogram. The color change is also indicative of chemical modification.
Furthermore, this compound exists in a dynamic equilibrium with its tautomeric form, 7-methoxy-4-methyl-1H-quinoline-2-thione.[2][3] Quantum mechanical calculations and spectroscopic data for similar quinoline-2-thiol compounds suggest that the thione form is the major tautomer.[3][4][5][6] Both the thiol and thione forms are susceptible to oxidation.
Q2: What is the primary degradation product we should expect, and how can we confirm its identity?
A2: The most probable initial degradation product is the corresponding disulfide dimer, (7-methoxy-4-methylquinolin-2-yl) disulfide. This occurs when two molecules of your compound are oxidized and form a sulfur-sulfur bond.
To confirm the identity of this degradation product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.[7] You should look for a mass peak corresponding to [(2 x Parent Mass) - 2H]. For this compound (Molecular Weight: ~205.28 g/mol ), the disulfide dimer would have a molecular weight of approximately 408.54 g/mol .
Q3: How can we minimize the degradation of this compound in our DMSO stock solutions?
A3: Minimizing degradation requires controlling the conditions that accelerate oxidation. We recommend the following best practices:
-
Use High-Purity, Anhydrous DMSO: Lower-grade DMSO can contain water and other impurities that may facilitate degradation.
-
Store at Low Temperatures: Prepare stock solutions and immediately store them at -20°C or, for long-term storage, at -80°C. Chemical reactions, including oxidation, are significantly slower at lower temperatures.
-
Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare solutions fresh and use them within the same day.
-
Work in an Inert Atmosphere: If possible, prepare solutions in a glove box or under a stream of an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen.
-
Use Amber Vials: To prevent potential photodegradation, always store solutions in amber or light-blocking vials.
Q4: We perform multiple freeze-thaw cycles on our stock solutions. Could this be affecting our results?
A4: Yes, absolutely. Repeated freeze-thaw cycles can be detrimental. Each cycle introduces an opportunity for atmospheric oxygen to dissolve into the solution when it is in its liquid state. Furthermore, the process can cause localized concentration changes as the solvent freezes, potentially accelerating degradation. We strongly advise that you aliquot your main stock solution into smaller, single-use volumes to avoid the need for repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid & Significant Degradation (>20% in 24h at RT) | 1. DMSO Purity: The DMSO may be old, of low purity, or contaminated with acid/base/metal impurities which can catalyze oxidation.[8][9] 2. High Storage Temperature: Leaving solutions on the benchtop accelerates degradation. | 1. Purchase fresh, high-purity, anhydrous DMSO (≥99.9%). 2. Immediately after preparation, store aliquots at -20°C or -80°C. |
| Inconsistent Potency or Biological Activity | 1. Variable Solution Age: Using solutions of different ages (e.g., a fresh solution vs. one that is two weeks old) will result in different concentrations of the active compound. 2. Freeze-Thaw Cycles: Multiple freeze-thaw cycles are degrading the compound. | 1. Standardize your protocols to use solutions prepared within a specific timeframe (e.g., always use solutions less than 48 hours old). 2. Aliquot stock solutions into single-use volumes upon preparation. |
| Appearance of Multiple Degradation Peaks in HPLC | 1. Harsh Conditions: The solution may have been exposed to high heat or strong light. 2. Advanced Oxidation: Under certain conditions (e.g., presence of catalysts), the thiol can be further oxidized beyond the disulfide to sulfonyl derivatives.[10][11] | 1. Review handling procedures to eliminate exposure to heat and light. 2. Use LC-MS to identify the additional species. If advanced oxidation is confirmed, an alternative, less-oxidizing solvent like DMF or NMP should be considered. |
Scientific Background & Mechanisms
Thiol-Thione Tautomerism
A critical aspect of the chemistry of this compound is its existence as two readily interconvertible isomers, known as tautomers. The equilibrium lies between the thiol form (containing an -SH group) and the thione form (containing a C=S group). For 2-substituted quinolines, the thione form is generally more stable and thus the predominant species in solution.[3][4] This is important because the reactivity and stability can be influenced by the properties of both forms.
Caption: Thiol-Thione tautomerism of the compound.
Proposed Degradation Pathway: Oxidation by DMSO
DMSO can act as an oxygen donor in chemical reactions, particularly in the oxidation of thiols.[1][8] The reaction involves the transfer of the oxygen atom from the sulfoxide in DMSO to the thiol, leading to the formation of a disulfide and dimethyl sulfide (DMS) as a byproduct. This process can be catalyzed by acids or other impurities.[10]
Caption: Proposed oxidative degradation pathway in DMSO.
Experimental Protocols
Protocol 1: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to maximize the stability of your compound in DMSO.
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO (≥99.9%)
-
Sterile, amber, polypropylene microcentrifuge tubes or glass vials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Equilibrate the compound and DMSO to room temperature before opening to prevent water condensation.
-
Weigh the desired amount of solid compound directly into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the solid is completely dissolved. A brief, low-power sonication can be used if necessary, but avoid heating.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store all aliquots at -80°C for long-term storage (>1 week) or -20°C for short-term storage (<1 week).
-
Protocol 2: Workflow for Stability Assessment by HPLC
This self-validating workflow allows you to determine the stability of your compound under your specific laboratory conditions.
Sources
- 1. Dimethyl sulfoxide [organic-chemistry.org]
- 2. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-2(1H)-thione, a structure with Z' = 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 9. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 10. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 7-Methoxy-4-methylquinoline-2-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methylquinoline-2-thiol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results. Our approach is grounded in established principles of chemical stability and degradation, applying them to the unique structural features of this quinoline derivative.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a quinoline core, which is prevalent in many biologically active molecules. The stability of this compound is paramount for accurate experimental outcomes. Its structure contains several functional groups that are susceptible to degradation under various conditions: the quinoline ring system, a methoxy group, and a thiol group. Understanding the potential degradation pathways is crucial for proper handling, storage, and experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound or solution (e.g., yellowing, browning) | Oxidation of the thiol group and/or the quinoline ring system.[1] Photodegradation upon exposure to light.[1] | Store the compound in a tightly sealed container, protected from light (e.g., in an amber vial) and under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh and use them promptly. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[1] |
| Precipitation of material from solution | Poor solubility at the working concentration or pH. Degradation to a less soluble product. | Determine the solubility of the compound in your chosen solvent system. Consider the use of co-solvents like acetonitrile or methanol for aqueous solutions.[2] Ensure the pH of the solution is within a range where the compound is stable and soluble. |
| Inconsistent results or loss of potency in biological assays | Degradation of the compound in the assay medium.[1] Adsorption to plasticware. | Prepare fresh solutions for each experiment.[1] Perform a stability study of the compound in your specific assay medium to determine its half-life. Consider using low-adsorption labware. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation has occurred. | Conduct a forced degradation study to identify the potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[2][3] This will help in developing a stability-indicating analytical method. |
| Poor mass balance in degradation studies | Formation of non-chromophoric or volatile degradation products.[3] Adduct formation.[3] | Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in conjunction with UV detection. Ensure proper sample preparation to avoid precipitation.[3] |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the optimal storage conditions for solid this compound?
A1: To minimize degradation, the solid compound should be stored in a cool, dark, and dry place. An inert atmosphere (argon or nitrogen) is recommended to prevent oxidation of the thiol group. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent where the compound is highly soluble and stable. Given the potential for aqueous instability, using an organic solvent like DMSO or ethanol for the primary stock is recommended. For aqueous-based experiments, dilute the stock solution into the aqueous buffer immediately before use. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect solutions from light.[1]
Degradation Pathways and Mechanisms
Q3: What are the most likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer. Further oxidation can yield sulfinic and sulfonic acids. The quinoline ring itself can also undergo oxidation.
-
Hydrolysis: The methoxy group (-OCH₃) could potentially be hydrolyzed to a hydroxyl group (-OH) under strong acidic conditions, forming 7-Hydroxy-4-methylquinoline-2-thiol.
-
Photodegradation: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or ambient light.[1][4] This can lead to complex reaction mixtures, including the formation of hydroxyquinolines.[5]
Q4: How does pH affect the stability of this compound?
A4: The stability of quinoline compounds is often pH-dependent.[1] The thiol group can be deprotonated under basic conditions, which may increase its susceptibility to oxidation. In highly acidic or basic solutions, hydrolysis of the methoxy group may be accelerated. It is crucial to determine the pH stability profile for your specific application.
Experimental Design
Q5: I need to perform a forced degradation study. What conditions should I test?
A5: A comprehensive forced degradation study should include the following conditions, based on ICH guidelines:[2]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60°C.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: 40°C to 80°C in solid state and in solution.
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.[3]
Q6: What analytical techniques are best suited for studying the degradation of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating the parent compound from its degradation products. For identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[2]
-
Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60-80°C and sample at various time points.[1]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a photostability chamber.[1][6] A control sample should be wrapped in aluminum foil to protect it from light.
3. HPLC Analysis:
-
Analyze the stressed samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways Visualization
The following diagram illustrates the hypothetical primary degradation pathways of this compound based on its chemical structure.
Caption: Hypothetical degradation pathways of this compound.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
-
Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. Available from: [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
-
Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 747, 141136. Available from: [Link]
-
Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. (2022). ResearchGate. Available from: [Link]
- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
- A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol - Benchchem.
- Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol - Benchchem.
- Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions - Benchchem.
Sources
Overcoming poor solubility of 7-Methoxy-4-methylquinoline-2-thiol in assays
Technical Support Center: 7-Methoxy-4-methylquinoline-2-thiol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound in experimental assays. This guide provides in-depth, evidence-based troubleshooting strategies and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous assay buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds like quinoline derivatives.[1] The issue often arises when diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer, causing the compound to precipitate.[2][3]
Initial Troubleshooting Workflow:
-
Verify Stock Solution Integrity: Ensure your compound is fully dissolved in the organic solvent stock (e.g., DMSO).[3] Undissolved particles in the stock will exacerbate precipitation upon dilution. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in the stock solvent.[2]
-
Optimize Dilution Technique: Avoid adding the stock solution directly to the full volume of aqueous buffer in a single step. Instead, use a stepwise or serial dilution method.[4] Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.[4]
-
Assess Final Solvent Concentration: The final concentration of the organic co-solvent is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[5] However, some enzyme or biochemical assays might tolerate up to 1-2%.[4][5] It is essential to perform a solvent tolerance test for your specific assay system.
Q2: I've optimized my dilution protocol, but precipitation still occurs. What advanced solubilization strategies can I employ?
A2: If basic troubleshooting fails, several advanced strategies can be implemented. The choice of method depends on the specific requirements and constraints of your assay.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[] Quinoline derivatives are weak bases, and their solubility can be influenced by the pH of the buffer.[7] The thiol group can also be deprotonated, influencing solubility.[8]
-
Recommendation: Systematically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5), ensuring the chosen pH is compatible with your assay's biological components.[9] For quinolines, a slightly acidic pH may improve solubility by protonating the quinoline nitrogen. Conversely, a more basic pH could deprotonate the thiol group, which might also enhance solubility.[10] However, be mindful that thiol groups can be more susceptible to oxidation at higher pH values.[11]
-
-
Use of Co-solvents: If your assay can tolerate a higher percentage of organic solvent, a "cosolvent method" may be effective.[12]
-
Recommendation: Prepare intermediate dilutions of your compound in solutions with a higher organic solvent content before the final dilution into the assay buffer.[12] This gradual reduction in solvent strength can help maintain solubility.
-
-
Incorporation of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[13][14] Beta-cyclodextrins and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[15][16]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of hydrophobic compounds.
-
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for addressing poor compound solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 205.28 g/mol , predicted)[17]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Sterile, amber vials for aliquoting[18]
Procedure:
-
Calculation: To prepare a 10 mM solution in 1 mL, you need: Mass (mg) = 10 mmol/L * 0.001 L * 205.28 g/mol * 1000 mg/g = 2.05 mg
-
Weighing: Accurately weigh approximately 2.05 mg of the compound and record the exact mass.
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately 80% of the final volume of DMSO.
-
Solubilization: Cap the flask and vortex until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Final Volume: Add DMSO to reach the final desired volume and mix thoroughly by inverting the flask 15-20 times.[18]
-
Storage: Aliquot the stock solution into single-use, amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.[5][18]
Protocol 2: Screening for Optimal Solubilizing Excipient
This protocol provides a method to screen different excipients for their ability to solubilize this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Excipient stock solutions (e.g., 10% w/v HP-β-CD in assay buffer, 1% w/v Tween 80 in assay buffer)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~350-400 nm (to detect light scattering from precipitate)
Procedure:
-
Prepare Excipient Buffers: In separate tubes, prepare your assay buffer containing different concentrations of each excipient.
-
Compound Addition: Add the DMSO stock solution to each buffer condition to achieve the desired final compound concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Quantitative Measurement: Measure the optical density (OD) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) or by nephelometry to quantify precipitation/turbidity. A lower OD indicates better solubility.
-
Assay Compatibility Test: Once an effective excipient is identified, run a control experiment to ensure it does not interfere with your assay's performance (e.g., enzyme activity, cell viability).
Data Interpretation Table
| Excipient Condition | Final DMSO (%) | Visual Precipitate | OD at 600 nm (Arbitrary Units) | Interpretation |
| Buffer Only (Control) | 1% | Yes (Heavy) | 0.5 | Poor Solubility |
| 0.5% HP-β-CD | 1% | No | 0.05 | Good Solubilization |
| 1.0% HP-β-CD | 1% | No | 0.04 | Excellent Solubilization |
| 0.01% Tween 80 | 1% | Yes (Slight) | 0.2 | Partial Improvement |
| 0.05% Tween 80 | 1% | No | 0.06 | Good Solubilization |
Underlying Scientific Principles
Tautomerism and Physicochemical Properties
This compound can exist in a tautomeric equilibrium with its thione form, 7-methoxy-4-methyl-1H-quinoline-2-thione.[10] This equilibrium can be influenced by the solvent and pH. The thione form is often more stable and less soluble in aqueous media.[10] The compound's structure, with its aromatic rings, contributes to its hydrophobicity, which is a primary reason for its low water solubility.[19] The predicted XlogP value, a measure of lipophilicity, for the parent compound is 1.8, indicating a preference for non-polar environments.[20]
Solubilization Mechanisms
Caption: Mechanisms for enhancing compound solubility in assays.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
- Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System. PubMed.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- High throughput microsomal stability assay for insoluble compounds. PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery. MDPI.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
- Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. BenchChem.
- pH Adjustment and Co-Solvent Optimiz
- This compound (C11H11NOS). PubChem.
- High throughput microsomal stability assay for insoluble compounds. ElectronicsAndBooks.
- Compound Handling Instructions. MCE.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
- The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
- The Chemistry of the Thiol Groups.
- 6-methoxy-2-methylquinoline-4-thiol chemical properties. BenchChem.
- Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol. BenchChem.
- Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- Stability of thiol groups at different pH environments at 37°C.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
Improving purification efficiency of 7-Methoxy-4-methylquinoline-2-thiol
Welcome to the technical support guide for 7-Methoxy-4-methylquinoline-2-thiol. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for enhancing the purification efficiency of this versatile heterocyclic compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Introduction: Understanding the Compound
This compound is a heterocyclic compound of interest in medicinal chemistry. Like many quinoline-2-thiols, it exists in a tautomeric equilibrium with its more stable thione form, 7-methoxy-4-methylquinoline-2(1H)-thione.[1][2] This equilibrium is a critical consideration during purification and analysis, as both forms may be present. The primary challenges in purifying this compound often stem from its potential for oxidation, its interactions with common chromatographic media, and the presence of closely-related impurities from its synthesis.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Persistent Impurities After Initial Aqueous Work-up
Question: My initial purity assessment (TLC/¹H NMR) of the crude product shows significant starting material and several unidentified byproducts, even after a standard aqueous extraction. What are the likely culprits and how can I improve the initial clean-up?
Answer: This is a common scenario. The impurities are often a combination of unreacted starting materials (e.g., a substituted aniline or a β-ketoester from a Conrad-Limpach or Gould-Jacobs type reaction), side-products from incomplete cyclization, and oxidized species.[3] The quinoline nitrogen also imparts basic properties, which can complicate extractions if the pH is not carefully controlled.
Recommended Actions:
-
pH-Controlled Extraction: During the aqueous work-up, perform a series of pH-adjusted extractions. First, an acidic wash (e.g., with 1M HCl) will protonate your basic quinoline product and any unreacted aniline, pulling them into the aqueous layer and away from neutral organic impurities. You can then re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate your product and extract it back into an organic solvent like dichloromethane or ethyl acetate. This acid/base swing is highly effective for separating basic compounds from neutral or acidic impurities.
-
Quenching: Ensure the reaction is fully quenched before work-up. For syntheses involving strong acids or bases, neutralization is key to preventing further side reactions upon exposure to water and air.[1]
-
Minimize Oxidation: The thiol group is susceptible to oxidation to form disulfides, especially under basic conditions and in the presence of air. If possible, degas your extraction solvents and consider blanketing the separatory funnel with an inert gas like nitrogen or argon.
Issue 2: Compound Streaking or Decomposing During Silica Gel Chromatography
Question: I'm attempting to purify my compound using standard silica gel column chromatography, but I'm observing significant tailing (streaking) on the TLC plate and the collected fractions are still impure or show signs of decomposition. How can I resolve this?
Answer: This issue is almost always due to the interaction between your compound and the acidic surface of the silica gel.[4] The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol (Si-OH) groups, leading to poor peak shape (tailing). Furthermore, the acidic environment of the silica can catalyze the degradation of sensitive compounds, and the large surface area can promote oxidation of the thiol group.
Recommended Actions:
-
Deactivate the Silica Gel: This is the most common and effective solution. Pre-treat your silica gel or, more simply, add a basic modifier to your eluent system. Adding 0.5-2% triethylamine (NEt₃) to your mobile phase will neutralize the acidic sites on the silica surface, dramatically improving peak shape and reducing decomposition.[4]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds.[4] Start with neutral alumina and, if tailing persists, move to basic alumina (Brockmann I).
-
Reversed-Phase Silica (C18): For less polar impurities, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be a highly effective alternative that avoids the issues of acidic silica.[4]
-
-
Optimize Workflow: Minimize the time your compound spends on the column. Use a slightly higher pressure ("flash chromatography") to speed up the elution and consider running the column in a cold room to decrease the rate of any potential degradation.
Issue 3: Difficulty Achieving Crystallization
Question: My product has oiled out or remains in solution, and I am struggling to induce crystallization. What is a systematic approach to finding a suitable recrystallization solvent?
Answer: Finding the right solvent system requires a systematic screening process. The ideal solvent will dissolve your compound when hot but not when cold. Given the structure of this compound (aromatic, moderately polar), a good starting point is polar protic or aprotic solvents.
Recommended Actions:
-
Systematic Solvent Screening: Use small amounts of your crude material (~10-20 mg) in test tubes. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it has low solubility, heat the mixture to boiling. If it dissolves when hot, it's a potential candidate. Let it cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Utilize a Co-Solvent System: This is often the key. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.
Table 1: Suggested Solvents for Purification
| Purification Method | Primary Solvent/System | Co-Solvent / Modifier | Rationale |
| Column Chromatography | Hexane:Ethyl Acetate | 1% Triethylamine | Standard polarity range for many organics. NEt₃ is critical to prevent tailing.[4] |
| Dichloromethane:Methanol | 1% Triethylamine | For more polar compounds. NEt₃ is still recommended. | |
| Recrystallization | Ethanol or Methanol | Water | Good solubility in hot alcohol, lower solubility when cold. Water acts as an anti-solvent. |
| Ethyl Acetate | Hexanes | Dissolves the compound well; hexanes reduce the solubility upon cooling. | |
| Toluene | N/A | Good for aromatic compounds; slower evaporation can lead to well-formed crystals. |
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric nature of this compound and how does it affect purification? A1: this compound exists in a dynamic equilibrium with its thione tautomer, 7-methoxy-4-methyl-1H-quinoline-2-thione. Quantum mechanical calculations and spectral data for related compounds confirm that the thione form is generally the more stable and predominant tautomer.[1][2] During purification and analysis (like NMR), you are likely observing the characteristics of this major thione form. For purification, this is less of a concern as the equilibrium is rapid. However, be aware that derivatization reactions can occur at the sulfur (S-alkylation) or nitrogen (N-alkylation) depending on the conditions, reflecting the reactivity of both tautomers.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Q2: My purified, pale-yellow solid is turning darker over time. What is causing this degradation and how can I properly store the compound? A2: The discoloration is a classic sign of thiol oxidation. The thiol (-SH) group is susceptible to air oxidation, which couples two molecules to form a disulfide (-S-S-) linkage. This disulfide impurity is often colored and represents a degradation of your pure compound. The stability of thiols is greatly reduced by exposure to air, light, and elevated temperatures.[5]
-
Proper Storage: The final product should be stored as a solid in a sealed vial under an inert atmosphere (argon or nitrogen is ideal). Store the vial at low temperatures (-20°C is recommended for long-term storage) and protect it from light by wrapping the vial in aluminum foil or using an amber vial.[5]
Q3: Which analytical methods are best for confirming the purity and identity of my final product? A3: A combination of techniques is essential for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure. You should be able to identify all expected proton and carbon signals, such as the methoxy and methyl singlets and the aromatic protons. Purity can be estimated by the absence of impurity peaks.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is excellent for quantitative purity analysis. It can separate the main compound from very minor impurities that may not be visible by NMR. Purity is typically reported as the area percentage of the main peak.[6]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound, providing strong evidence of its identity.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Melting Point: A sharp melting point range that is consistent with literature values (if available) is a good indicator of high purity.[8]
Standardized Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% by volume.
-
Column Packing: Pour the slurry into your chromatography column and allow it to pack under a gentle positive pressure of air or nitrogen. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Begin eluting with your starting solvent system (containing 1% triethylamine), gradually increasing the polarity as needed to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC (remember to also add a drop of triethylamine to your TLC developing chamber solvent). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: Remove the flask from the heat. Slowly add a "poor" anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of the "good" solvent to re-clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- Benchchem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. Benchchem Technical Support.
- Benchchem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol. Benchchem Technical Support.
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-255. [Link]
- MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
- PubChem. This compound (C11H11NOS).
- Santa Cruz Biotechnology. 7-methoxy-4-pyridin-3-ylquinoline-2-thiol. SCBT.
- Benchchem. (2025). A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol. Benchchem Technical Support.
- Benchchem. (2025).
- Al-Tel, T. H. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937.
- Kanchi, S., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. SciSpace.
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]
- ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- Leonaviciute, G., et al. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions.
- Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline. Benchchem Technical Support.
- Lookchem. Cas 52507-57-0, 2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Lookchem.
- Reddit. (2013). How would you purify air-sensitive materials (thiols)
- Benchchem. (2025). 6-methoxy-2-methylquinoline-4-thiol chemical properties. Benchchem Technical Support.
- Benchchem. (2025). Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Organic Synthesis. Benchchem Technical Support.
- MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]
- 8. Cas 52507-57-0,2-Mercapto-7-Methoxy-4-Methylquinoline, 96% | lookchem [lookchem.com]
Minimizing oxidation of 7-Methoxy-4-methylquinoline-2-thiol during storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methylquinoline-2-thiol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize oxidation and ensure the stability of this compound during storage and handling.
Introduction to the Challenge: The Instability of the Thiol Group
This compound is a heterocyclic compound containing a thiol (-SH) functional group. Thiols are notoriously susceptible to oxidation, primarily forming disulfide (-S-S-) bridges in the presence of atmospheric oxygen.[1] This dimerization can significantly alter the compound's physical properties, reactivity, and biological activity, leading to inconsistent experimental results. The quinoline ring system itself is relatively stable and resistant to oxidation, but the thiol group is the primary point of vulnerability.[2]
This guide will equip you with the knowledge and protocols to effectively store, handle, and troubleshoot issues related to the oxidative stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored as a lyophilized powder at -20°C in a tightly sealed, amber vial.[3][4] The storage environment should be dry and under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.[5]
Q2: I've noticed my solid sample of this compound has developed a yellowish tint over time. What does this indicate?
A2: A color change, such as the development of a yellowish tint, can be a visual indicator of oxidation.[4] The primary oxidation product is the corresponding disulfide dimer. In some cases, you might also observe a loss of solubility or the appearance of a precipitate as the disulfide forms.[4]
Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?
A3: Yes, incorporating antioxidants can be an effective measure. Common choices for protecting thiol groups include N-acetylcysteine (NAC) or dithiothreitol (DTT).[4][6] However, it is critical to verify that the chosen antioxidant will not interfere with your specific downstream applications.
Q4: How does the pH of my solution affect the stability of the thiol group?
A4: The thiol group is significantly more prone to oxidation under alkaline (higher pH) conditions. This is due to the increased formation of the more reactive thiolate anion (-S⁻).[4] For enhanced stability, it is recommended to prepare and store solutions in neutral or slightly acidic buffers (pH < 7).
Q5: What is the primary oxidation product of this compound?
A5: The most common oxidation product is the disulfide dimer, formed through the coupling of two molecules of the thiol.[1][4] This reaction is readily reversible with the use of appropriate reducing agents.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the oxidation of this compound.
Issue 1: Visual Changes in the Compound (Color Change, Precipitate)
-
Potential Cause: Oxidation of the thiol group to form a disulfide dimer.
-
Troubleshooting Steps:
-
Confirm Oxidation: Use an analytical technique like HPLC or LC-MS to confirm the presence of the disulfide dimer. The dimer will have a molecular weight that is double that of the monomer, minus two hydrogen atoms.
-
Purity Assessment: Quantify the level of impurity. If it is above an acceptable threshold for your experiments, consider purifying the compound or obtaining a new batch.
-
Review Storage and Handling: Ensure that your storage and handling protocols align with the best practices outlined in the FAQs. Implement the use of an inert atmosphere and deoxygenated solvents.[5]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Potential Cause: The presence of the oxidized disulfide form of the compound, which may have different biological activity or reactivity.
-
Troubleshooting Steps:
-
Analytical Verification: Before conducting your experiment, routinely check the purity of your this compound stock solution using a suitable analytical method like HPLC.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use from a solid sample that has been properly stored.
-
Consider In-situ Reduction: If your experimental conditions allow, you may be able to reduce any oxidized disulfide back to the active thiol form by adding a reducing agent like DTT. Be sure to account for any potential effects of the reducing agent on your assay.
-
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Solid Compound Storage:
-
Upon receipt, immediately store the vial of lyophilized powder at -20°C in a desiccator.
-
For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
-
Preparation of Stock Solutions:
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Use a deoxygenated solvent for dissolution. To deoxygenate a solvent, sparge it with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Prepare the stock solution under a gentle stream of inert gas.
-
Store the stock solution in a tightly sealed vial with the headspace flushed with inert gas at -20°C.[3]
-
Protocol 2: Assessing Purity and Detecting Oxidation by HPLC
This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance.
-
-
Data Analysis:
-
The thiol monomer will have a specific retention time. The disulfide dimer, being more nonpolar, will typically have a longer retention time.
-
Integrate the peak areas to determine the relative percentage of the monomer and the oxidized dimer.
-
Visualization of Oxidation and Troubleshooting
Oxidation Pathway of this compound
Caption: A logical workflow for troubleshooting oxidation issues.
Summary of Recommendations
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Slows the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. [5] |
| Light Exposure | In the dark (Amber Vial) | Minimizes light-induced degradation. [5] |
| Moisture | Dry (Desiccated) | Prevents moisture-related side reactions. [5] |
| Solution pH | Neutral or slightly acidic (pH < 7) | The thiol group is more stable and less reactive at lower pH. [4] |
| Solvents | Deoxygenated | Removes dissolved oxygen, a key oxidant. [5] |
By adhering to these guidelines, researchers can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2021). Determination of Antioxidant Biomarkers in Biological Fluids. In Analytical Methods in the Determination of Bioactive Compounds and Elements in Food.
- Al-Eitan, L. N., Al-Masri, S., & Al-Jamal, H. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3031.
- BenchChem. (2025). Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol. BenchChem Technical Support.
- Al-Eitan, L. N., Al-Masri, S., & Al-Jamal, H. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3031.
- Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- Charles, R. L., Stafford, W. C., & Eaton, P. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems.
- Forman, H. J., & Fukuto, J. M. (2015). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Chemical research in toxicology, 28(8), 1545-1563.
- JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments.
- BroadPharm. (n.d.). Instructions for (PEG)n-Thiol Reagents.
- Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-25.
- Iovine, V., O'Meally, D., & Mascali, F. (2020). Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity. Antioxidants, 9(12), 1283.
- ResearchGate. (n.d.). Thiol-reducing antioxidant compounds.
- Deneke, S. M. (2000). Thiol-based antioxidants.
- BenchChem. (2025). Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol. BenchChem Technical Support.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-4-methylquinoline-2-thiol
This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges in the scale-up synthesis of 7-Methoxy-4-methylquinoline-2-thiol. We will move beyond simple procedural steps to address the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to ensure a successful and safe scale-up.
Section 1: Synthesis Overview and Critical Stages
The synthesis of this compound is typically approached as a two-stage process. Each stage presents unique challenges that are often magnified during scale-up.
-
Stage 1: Conrad-Limpach Cyclization to form 7-Methoxy-4-methylquinolin-2(1H)-one. This initial stage involves the formation of the core quinoline structure from m-anisidine and ethyl acetoacetate. The primary challenge in this stage is managing the highly exothermic intramolecular cyclization, which requires high temperatures.
-
Stage 2: Thionation of the Quinolinone Intermediate. The second stage involves the conversion of the C2-carbonyl group to a thiocarbonyl using a thionating agent, most commonly Lawesson's Reagent. Key challenges include ensuring complete conversion, managing side reactions, and handling the hazardous byproducts.
Caption: High-level workflow for the two-stage synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Category A: Challenges in Stage 1 (Quinoline Ring Formation)
Question 1: We are experiencing a dangerous thermal runaway during the cyclization step in our larger reactor. What is causing this and how can we mitigate it?
Answer: The intramolecular cyclization step is a highly exothermic reaction that can lead to a rapid and uncontrolled increase in temperature and pressure.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, significantly impairing heat dissipation. This is the primary cause of thermal runaway.
-
Causality: The reaction rate increases exponentially with temperature. If the heat generated by the reaction exceeds the cooling capacity of the reactor, the temperature will rise, further accelerating the reaction in a dangerous feedback loop.[1] High-boiling point solvents like diphenyl ether (Dowtherm A), while necessary to reach the required reaction temperature (240-260°C), can exacerbate the situation as they allow the reaction to reach very high temperatures before the solvent begins to boil to dissipate heat.[1]
-
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of heating the entire mixture at once, pre-heat the solvent in the reactor to the target temperature and add the anilinomethylenemalonate intermediate solution portion-wise or via a syringe pump. This allows the rate of heat generation to be controlled by the addition rate.
-
Improved Agitation: Ensure the reactor's stirring mechanism is robust enough to prevent localized hotspots and maintain a uniform temperature throughout the reaction mass.[1]
-
Reactor Engineering: Utilize a reactor with a higher cooling capacity, such as one with a cooling jacket and internal cooling coils.
-
Flow Chemistry: For continuous manufacturing, transitioning the cyclization to a continuous flow reactor is an inherently safer alternative. The small reaction volume at any given time allows for superior temperature control and heat dissipation.[1]
-
Question 2: Our yield of 7-Methoxy-4-methylquinolin-2(1H)-one is consistently low, even when we avoid a runaway reaction. What are other potential causes?
Answer: Low yield in the absence of a thermal event often points to incomplete conversion or competing side reactions.
-
Incomplete Conversion: The cyclization temperature may be too low. Cautiously increase the reaction temperature in small increments (5-10°C) while closely monitoring for any sharp exotherm.[1] Ensure starting materials are of high purity, as certain impurities can inhibit the reaction.
-
Starting Material Purity: The quality of the m-anisidine is critical. Oxidized or impure aniline derivatives can lead to tar and byproduct formation. Consider purification by distillation before use.
-
Reaction Time: Ensure the reaction is held at the target temperature for a sufficient duration. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Category B: Challenges in Stage 2 (Thionation)
Question 3: The thionation of our quinolinone intermediate using Lawesson's Reagent (LR) is sluggish and gives incomplete conversion. How can we drive the reaction to completion?
Answer: Incomplete thionation is a common issue often related to reagent quality, stoichiometry, or reaction conditions.
-
Lawesson's Reagent (LR) Quality: LR can degrade upon exposure to moisture. Use a freshly opened bottle or ensure it has been stored under inert gas in a desiccator. The purity of LR is paramount for its reactivity.
-
Mechanism & Stoichiometry: Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate, which is the active thionating species.[2][3] For the thionation of a lactam (like a quinolinone), a stoichiometric ratio of at least 0.5 equivalents of LR is theoretically required. However, on a practical scale, using a slight excess (e.g., 0.6-0.7 equivalents) can help drive the reaction to completion.
-
Temperature and Solvent: Thionation with LR typically requires elevated temperatures. Solvents like toluene or xylene are commonly used. If the reaction is sluggish in toluene (b.p. ~111°C), consider switching to xylene (b.p. ~140°C) to provide more thermal energy.
-
Reaction Monitoring: Do not rely solely on time. Monitor the disappearance of the starting material by TLC or HPLC to confirm the reaction has reached completion before proceeding with the workup.
Question 4: Our thionation reaction produces a significant amount of difficult-to-remove impurities. What are these byproducts and how can we avoid them?
Answer: The primary byproducts in LR reactions stem from the reagent itself or side reactions due to the harsh conditions.
-
Phosphorus Byproducts: The main byproduct is a phosphine oxide species, which is typically removed during the aqueous workup. However, if the workup is inefficient, these can contaminate the final product.
-
Decomposition: At very high temperatures or with prolonged reaction times, both the starting material and the desired thiol product can decompose, leading to a complex mixture.
-
Side Reactions: While the lactam carbonyl is the most reactive site, LR can react with other functional groups under certain conditions.[4] However, for this specific substrate, this is less of a concern. The primary issue is typically thermal stability.
-
Troubleshooting Strategy:
-
Use the minimum temperature required for a reasonable reaction rate.
-
Avoid unnecessarily long reaction times.
-
Ensure a thorough aqueous workup, potentially including multiple washes with a dilute base (e.g., NaHCO₃ solution) to remove acidic phosphorus byproducts.
-
Category C: Purification and Product Handling
Question 5: The final product exists as a thiol-thione tautomer. How does this affect purification and characterization?
Answer: The product, this compound, is in equilibrium with its tautomer, 7-Methoxy-4-methylquinoline-2(1H)-thione.[5] This is a critical consideration.
-
Purification:
-
Recrystallization: This is often the most effective method for purification on a large scale. Experiment with various solvents (e.g., ethanol, isopropanol, toluene) to find optimal conditions.
-
Column Chromatography: While possible, it can be complicated by the tautomeric equilibrium, which may cause the product to streak on the column.
-
-
Characterization:
-
NMR Spectroscopy: You will likely observe two sets of peaks in the NMR spectrum corresponding to both tautomers. The ratio of these tautomers can be solvent-dependent. For example, in DMSO-d₆, the thione form often predominates.
-
Mass Spectrometry: Both tautomers have the same molecular weight and will give the same parent ion peak.
-
-
Handling: The thiol form can be susceptible to air oxidation, leading to the formation of a disulfide impurity. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Section 3: Recommended Scale-Up Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale. Always perform a thorough safety assessment before conducting any scale-up experiment.
Protocol 1: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
-
Reaction Setup: In a reactor equipped with a powerful mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel, charge diphenyl ether (Dowtherm A).
-
Heating: Heat the stirred solvent to 250-255°C.
-
Reagent Addition: Add a solution of ethyl β-(m-methoxyanilino)crotonate (prepared from m-anisidine and ethyl acetoacetate) dropwise via the addition funnel over 1-2 hours. Monitor the internal temperature closely to ensure the cooling system can manage the exotherm.
-
Reaction: After the addition is complete, maintain the mixture at 250-255°C for an additional 15-20 minutes.[6]
-
Cooling & Isolation: Allow the mixture to cool to below 100°C. Add petroleum ether or hexane to precipitate the product.[6]
-
Filtration & Washing: Collect the solid by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by treatment with decolorizing carbon in boiling water.[6]
Protocol 2: Thionation to this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge the 7-Methoxy-4-methylquinolin-2(1H)-one and dry toluene.
-
Inert Atmosphere: Purge the reactor with nitrogen.
-
Reagent Addition: Add Lawesson's Reagent (0.6 equivalents) portion-wise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (~110°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting material is consumed.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: This may release odorous and toxic gases. Perform in a well-ventilated fume hood.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional toluene or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol.
Section 4: Key Parameter Summary
| Parameter | Stage 1: Cyclization | Stage 2: Thionation | Rationale & Key Considerations |
| Solvent | Diphenyl Ether (Dowtherm A) | Toluene or Xylene | High boiling point needed for Stage 1; Stage 2 requires heat but must be controlled to prevent degradation. Solvents must be dry for Stage 2. |
| Temperature | 240-260°C | 110-140°C (Reflux) | Stage 1 requires high thermal energy for cyclization.[1] Stage 2 temperature is a balance between reaction rate and stability. |
| Key Reagent | N/A (Thermal Cyclization) | Lawesson's Reagent | Use 0.6-0.7 equivalents of high-purity LR. Ensure it is dry. |
| Scale-Up Hazard | Thermal Runaway | Gas Evolution (H₂S) | The primary hazard in Stage 1 is the highly exothermic reaction.[1] Stage 2 workup can release toxic gases. |
| Workup | Precipitation with non-polar solvent | Quenching with aq. NaHCO₃ | Must efficiently remove the high-boiling solvent in Stage 1. Basic quench in Stage 2 neutralizes acidic byproducts. |
Section 5: Visual Troubleshooting Guide
Caption: Troubleshooting decision tree for low yield in the thionation step.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol.
-
PubChem. 7-Methoxy-4-methylquinolin-2-ol. National Center for Biotechnology Information. [Link]
- BenchChem.
-
Wikipedia. Lawesson's reagent. [Link]
- O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.
- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
- Thasana, N., & Ruchirawat, S. (2002). A new and efficient method for the thionation of amides and lactams. Tetrahedron Letters, 43(25), 4515-4517.
- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
- Perregaard, J., & Pedersen, E. B. (1991). A convenient synthesis of 2-substituted 4-aminoquinolines. Acta Chemica Scandinavica, 45, 321-322.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Inconsistent Biological Activity of 7-Methoxy-4-methylquinoline-2-thiol
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in the biological activity of 7-Methoxy-4-methylquinoline-2-thiol. Inconsistent results in biological assays are a significant challenge in drug discovery and can arise from a multitude of factors, including compound purity, stability, solubility, and experimental conditions.[1][2][3] This document provides a structured approach to troubleshooting and resolving these issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our goal is to equip you with the knowledge and tools to ensure the reliability and reproducibility of your experimental data.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the experimental use of this compound.
Compound-Specific Issues
Q1: We are observing significant batch-to-batch variability with our compound. What is the likely cause?
A1: Batch-to-batch inconsistency is a frequent hurdle with newly synthesized or commercially sourced compounds. The primary cause often lies in the synthesis and purification processes.[2] Minor deviations in reaction conditions can result in different impurity profiles, and the presence of residual starting materials or by-products can interfere with biological assays.[4]
Troubleshooting Steps:
-
Rigorous Analytical Characterization: Each new batch of this compound should be subjected to a panel of analytical tests to confirm its identity and purity. Essential techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
-
Standardized Purification Protocol: Employ a consistent and robust purification method for every synthesis to minimize variations in the impurity profile.
-
Impurity Identification: If significant impurities are detected, efforts should be made to identify and quantify them. This can help ascertain if a specific impurity is responsible for the observed biological variability.[6]
Q2: The measured potency of our compound (e.g., IC₅₀, EC₅₀) fluctuates between experiments. What chemical properties of this compound could be contributing to this?
A2: The observed potency of a compound can be highly sensitive to its chemical behavior under specific experimental conditions. For this compound, two key properties to consider are tautomerism and stability.
-
Tautomerism: This compound can exist in a tautomeric equilibrium between the thiol form (this compound) and the thione form (7-methoxy-4-methyl-1H-quinoline-2-thione).[7][8][9] The ratio of these tautomers can be influenced by the solvent, pH, and temperature of the assay medium. As the two forms may have different biological activities and physicochemical properties (like cell permeability and target binding), shifts in this equilibrium can lead to inconsistent results. Quantum mechanical calculations often predict the thione form to be the major tautomer.[7]
-
Stability: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other degradation products. This degradation can be accelerated by factors such as exposure to air, light, or certain metal ions in the assay buffer.
Troubleshooting Workflow for Compound Instability:
Caption: Workflow for troubleshooting inconsistent potency.
Q3: Our compound appears to have poor solubility in aqueous assay buffers, leading to precipitation. How should we address this?
A3: Poor aqueous solubility is a common issue for many organic small molecules and can lead to high variability between replicates and an underestimation of potency.[10][11]
Solubility Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Working Dilutions: When preparing working solutions, dilute the stock solution into the assay buffer with vigorous mixing. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments, as it can have its own biological effects.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound precipitates in your specific assay buffer.
Experimental & Assay-Related Issues
Q4: We are observing high variability within and between assay plates in our high-throughput screening (HTS) campaign. What are the potential sources of this variation?
A4: High-throughput screening is susceptible to various sources of error, both technical and biological.[12][13][14] Common issues include:
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can lead to significant variations in compound and cell concentrations.
-
Plate Effects: Positional effects (e.g., edge effects) on microplates can arise from temperature and humidity gradients.
-
Cell-Based Variability: Factors such as cell passage number, confluency, and health can impact assay results.[15][16]
-
Reagent Quality: Batch-to-batch variation in reagents, such as media and sera, can introduce inconsistencies.[17]
Mitigation Strategies:
-
Assay Standardization: Implement and strictly adhere to standardized operating procedures (SOPs) for all aspects of the assay.
-
Quality Control: Regularly calibrate and maintain all liquid handling instrumentation.
-
Plate Layout: Randomize the placement of samples on the plate to minimize systematic errors.
-
Cell Culture Practices: Maintain consistent cell culture conditions and use cells within a defined passage number range.
Q5: Could this compound be interfering with our assay technology?
A5: Yes, some compounds can directly interfere with assay detection methods, leading to false positives or negatives.[11] For example:
-
Autofluorescence: Quinoline derivatives can be fluorescent, which may interfere with fluorescence-based assays.
-
Assay Reactivity: The thiol group could potentially react with assay components.
Troubleshooting Steps:
-
Run Controls: Include a control where the compound is added to the assay medium without cells or the target enzyme to assess for direct interference with the detection signal.
-
Counter-Screening: If off-target effects are suspected, perform counter-screens against unrelated targets.[10]
Data Presentation
Table 1: Inferred Solubility Profile of this compound
| Solvent | Inferred Solubility | Recommended Use |
| Aqueous Buffers (pH 7.4) | Low | Not recommended for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solutions. |
| Ethanol | Moderate | Can be used for stock solutions, be mindful of potential biological effects. |
| Methanol | Moderate | Suitable for analytical purposes. |
| Acetonitrile | Moderate | Suitable for analytical purposes. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.[19]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 7 days.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber, including a dark control.
3. Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase for analysis by HPLC-UV and LC-MS to identify and quantify any degradation products.
Protocol 2: Kinetic Solubility Assay
This protocol will help determine the concentration at which the compound precipitates in your assay buffer.
1. Sample Preparation:
-
In a series of microcentrifuge tubes, add the appropriate volume of your DMSO stock solution to your assay buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration is constant across all samples.
2. Incubation and Centrifugation:
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the tubes at the temperature of your biological assay for 1 hour.
-
Centrifuge the tubes at >14,000 x g for 20 minutes.
3. Analysis:
-
Carefully inspect each tube for a pellet. The highest concentration without a visible pellet is an indicator of the compound's kinetic solubility under those conditions.
Visualizations
Logical Relationship of Factors Affecting Biological Activity
Caption: Interplay of factors leading to inconsistent results.
References
-
Niepel, M., Hafner, M., Pace, E. A., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Krishnasamy, R., et al. (2013). Could a natural compound increase its biological activity as it becomes more pure? ResearchGate. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]
-
Poteet, S. A., et al. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]
-
Schürer, S. C., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. University of Miami. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
Colling, A., & Kirkland, D. (n.d.). Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health). [Link]
-
Rösslein, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. [Link]
-
Hann, M. M., & Oprea, T. I. (2012). Gaining confidence in high-throughput screening. PNAS. [Link]
-
Kalinina, M. A., & Shmatkova, N. V. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
PubChemLite. (n.d.). This compound (C11H11NOS). PubChemLite. [Link]
-
AccScience Publishing. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing. [Link]
-
van de Merbel, N. C., & van den Hauvel, J. J. (n.d.). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. ResearchGate. [Link]
-
PharmaTutor. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. PharmaTutor. [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. PubChem. [Link]
-
MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]
-
Vempati, U. D., et al. (2016). Reporting biological assay screening results for maximum impact. Drug Discovery Today. [Link]
-
Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
-
PubChem. (n.d.). 4-Methylquinoline. PubChem. [Link]
-
MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 52507-57-0,2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. LookChem. [Link]
-
Nikolova, S., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Chemistry Stack Exchange. [Link]
Sources
- 1. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cmdclabs.com [cmdclabs.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 7-Methoxy-4-methylquinoline-2-thiol: A Comparative Analysis of a Promising Heterocyclic Scaffold
Welcome to an in-depth exploration of 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of this molecule in comparison to other quinoline-2-thiol derivatives. We will delve into its synthesis, biological activities, and the critical role of its substituents, supported by experimental data and detailed protocols.
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The introduction of a thiol group at the 2-position, along with other substitutions on the quinoline ring, can significantly modulate the biological efficacy of these compounds. This guide will specifically focus on the influence of the 7-methoxy and 4-methyl groups on the performance of the quinoline-2-thiol core.
The Quinoline-2-thiol/Quinolin-2(1H)-thione Tautomerism
It is crucial to recognize that quinoline-2-thiols exist in a tautomeric equilibrium with their corresponding quinolin-2(1H)-thiones. While the thiol form possesses a reactive sulfhydryl group, the thione tautomer is often the more stable form. This dynamic equilibrium is a key factor influencing the compound's reactivity and its interactions with biological targets. For the purpose of this guide, we will primarily refer to the compound as this compound, while acknowledging that its biological activity may be attributed to either or both tautomeric forms.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in biological assays. While direct comparative studies on this compound are limited, we can infer its potential by examining data from structurally similar quinolin-2-one and quinoline-thiol derivatives. The following tables summarize key experimental findings from the literature, providing a basis for understanding the structure-activity relationships at play.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis and the inhibition of cell proliferation[4][5]. The substitution pattern on the quinoline ring is a critical determinant of their cytotoxic efficacy.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Quinolin-2-one Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Methoxy-4-methylquinolin-2-ol | 7-Methoxy, 4-Methyl | Not Reported | Data Not Available | N/A |
| 2-Arylquinoline derivative | C-6 substituted 2-phenyl | HeLa (Cervical) | 8.3 | [5] |
| 2-Arylquinoline derivative | C-6 substituted 2-phenyl | PC3 (Prostate) | 31.37 | [5] |
| Fused Quinoline derivative | Quinazoline & Indazole based | MCF-7 (Breast) | 7.21 | [6] |
| 2-Morpholino-4-anilinoquinoline | 2-Morpholino, 4-Anilino | HepG2 (Liver) | 8.5 | [7] |
Note: Data is compiled from multiple sources investigating different series of quinoline derivatives. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that substitutions at various positions on the quinoline ring can lead to potent anticancer activity. For instance, aryl substitutions at the 2-position and morpholino-anilino substitutions have demonstrated significant cytotoxicity against various cancer cell lines[5][7]. The presence of a methoxy group, as in this compound, has been noted in other quinoline series to enhance kinase inhibition, a key mechanism in cancer therapy[1].
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinoline derivatives have long been a source of inspiration in this field, with many exhibiting potent activity against a range of bacteria and fungi[8][9].
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Quinoline Derivatives
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| This compound | 7-Methoxy, 4-Methyl | Not Reported | Data Not Available | N/A |
| Quinoline-2-one Schiff-base hybrid | Varied Substitutions | Staphylococcus aureus | 0.018 - 0.061 | [8] |
| Ethyl 2-(quinolin-4-yl)propanoate | Varied Substitutions | Helicobacter pylori | Potent Activity | [9] |
| 2-Styryl quinoline | Varied Substitutions | Micrococcus luteus | 1.9 - 31.2 | [10] |
| 2-Styryl quinoline | Varied Substitutions | Klebsiella planticola | 1.9 - 31.2 | [10] |
Note: Data is compiled from multiple sources investigating different series of quinoline derivatives. Direct comparison should be made with caution due to variations in experimental conditions.
The antimicrobial data highlights the broad-spectrum potential of the quinoline scaffold. The introduction of various side chains and substituent groups can lead to highly active compounds against both Gram-positive and Gram-negative bacteria[8][10]. The methoxy group in the target compound is of particular interest, as it has been shown to be a favorable substitution in some antimicrobial quinoline series[1].
Structure-Activity Relationship (SAR) Insights
-
The Role of the 4-Methyl Group: The methyl group at the 4-position can influence the compound's lipophilicity and steric profile. This can affect its ability to cross cell membranes and interact with target enzymes or receptors.
-
The Influence of the 7-Methoxy Group: The electron-donating methoxy group at the 7-position can alter the electron density of the quinoline ring system. This electronic modification can impact the compound's binding affinity to biological targets and its overall reactivity. In some quinoline series, methoxy substitution has been linked to enhanced biological activity[1].
-
The Significance of the 2-Thiol Group: The thiol group (or its thione tautomer) is a key functional group that can participate in various biological interactions, including hydrogen bonding and metal chelation. It is a crucial determinant of the compound's mechanism of action.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of the quinolin-2-one precursor and a standard protocol for evaluating antimicrobial activity.
Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
The synthesis of the quinolin-2-one precursor is a critical first step. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization. The subsequent conversion to the thiol can be achieved through reaction with a thionating agent like Lawesson's reagent.
Protocol 1: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one via Conrad-Limpach Reaction
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis for hydroxyquinolones.
Materials:
-
m-Anisidine
-
Ethyl acetoacetate
-
Dowtherm A (or another high-boiling point solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of m-anisidine and ethyl acetoacetate. Heat the mixture at 130-140°C for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Cyclization: Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250-260°C for 30-60 minutes to induce cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable solvent like hexane to precipitate the crude product. Filter the solid and wash with hexane.
-
Purification: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the purified 7-Methoxy-4-methylquinolin-2(1H)-one.
-
Final Product: Filter the precipitate, wash with water, and dry to obtain the final product. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Thionation to 7-Methoxy-4-methylquinoline-2(1H)-thione
Materials:
-
7-Methoxy-4-methylquinolin-2(1H)-one
-
Lawesson's reagent
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-Methoxy-4-methylquinolin-2(1H)-one in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (approximately 0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Antimicrobial Susceptibility Testing
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains using the broth microdilution method.
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the tautomeric equilibrium and a generalized workflow for the synthesis and biological evaluation of quinoline-2-thiols.
Caption: Tautomeric equilibrium between this compound and 7-Methoxy-4-methylquinolin-2(1H)-thione.
Caption: Generalized workflow for the synthesis and biological screening of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the analysis of structurally related quinoline derivatives suggests its potential as both an anticancer and antimicrobial agent. The methoxy and methyl substitutions are likely to play a significant role in modulating its biological activity, and a systematic investigation into their effects is warranted.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. Direct comparative studies against other quinoline-2-thiols will be crucial for elucidating precise structure-activity relationships and identifying lead compounds for further development. The experimental protocols provided in this guide offer a solid foundation for initiating such investigations.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). NIH. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2018). MDPI. [Link]
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. [Link]
-
synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (1946). PubMed. [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]
-
Biological Activities of Quinoline Derivatives. (2009). Bentham Science. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [Link]
-
7-Methoxy-4-methylquinolin-2-ol. PubChem. [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2022). NIH. [Link]
-
Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol1. (1946). Journal of the American Chemical Society. [Link]
-
Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Biological activity of natural 2-quinolinones. (2023). Taylor & Francis Online. [Link]
-
Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. (2022). MDPI. [Link]
-
Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. (2019). MedCrave online. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). PMC - NIH. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of 7-Methoxy-4-methylquinoline-2-thiol and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] Among the myriad of quinoline derivatives, 7-Methoxy-4-methylquinoline-2-thiol and its analogs have emerged as a promising class of compounds with significant potential in antimicrobial and anticancer applications. This guide provides an in-depth, objective comparison of the biological activities of these analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their quest for more effective and selective therapeutic leads.
The core structure, characterized by a quinoline nucleus with a methoxy group at the 7-position, a methyl group at the 4-position, and a thiol group at the 2-position, offers multiple points for structural modification. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a diverse range of biological activities. This guide will explore the structure-activity relationships (SAR) of this class of compounds, focusing on how substitutions at the 7-position and modifications of the thiol group impact their antimicrobial and anticancer efficacy.
Comparative Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied, with many compounds demonstrating potent activity against a range of cancer cell lines.[2][3] The introduction of a thiol-containing side chain at the 4-position of a 7-chloroquinoline core, a close analog of our target scaffold, has been shown to yield compounds with significant antiproliferative activity.[4][5][6]
A key study on a series of 7-chloro-(4-thioalkylquinoline) derivatives revealed that the oxidation state of the sulfur atom and the nature of the alkyl side chain are critical for cytotoxicity.[4][5][6] For instance, sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against various cancer cell lines compared to their sulfanyl and sulfinyl counterparts.[4][5][6] This suggests that the electronic properties and the steric bulk of the side chain play a crucial role in the anticancer mechanism, which may involve the induction of apoptosis and inhibition of DNA/RNA synthesis.[4][5][6]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) derivatives | |||
| Sulfonyl N-oxide derivative (propyl spacer) | HCT116 (Colon Carcinoma) | 1.99 - 4.9 | [4] |
| Sulfonyl N-oxide derivative (propyl spacer) | U2OS (Osteosarcoma) | 4.95 - 5.81 | [4] |
| 7-hydroxy-4-methylquinolin-2(1H)-one | Not specified | Moderate activity | [7] |
Table 1: Comparative Anticancer Activity (IC50 values) of Selected Quinoline Analogs.
The data presented in Table 1, extrapolated from studies on structurally related compounds, underscores the potential of the 7-substituted-4-methylquinoline-2-thiol scaffold as a template for designing novel anticancer agents. The presence of a halogen at the 7-position, such as in the 7-chloro analogs, appears to be a favorable feature for enhancing cytotoxic activity.
Comparative Antimicrobial Activity
Quinoline derivatives have a long-standing history as effective antimicrobial agents. The biological activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. The substitution pattern on the quinoline ring significantly influences their spectrum of activity and potency.
| Compound/Analog | Microorganism | Activity | Reference |
| 7-hydroxy-4-methylquinolin-2(1H)-one | Staphylococcus citreus | Zone of inhibition: 23-37 mm | [7] |
| Escherichia coli | Zone of inhibition: 23-37 mm | [7] | |
| Staphylococcus aureus | Moderately active | [7] | |
| Pseudomonas aeruginosa | Moderately active | [7] | |
| Proteus vulgaris | Moderately active | [7] | |
| Aspergillus niger | 28% inhibition | [7] | |
| Rhizopus spp. | 39% inhibition | [7] |
Table 2: Antimicrobial Activity of a 7-Hydroxy-4-methylquinolin-2(1H)-one Analog.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on quinoline derivatives allow for the deduction of several structure-activity relationships for the this compound scaffold:
-
Substitution at the 7-Position: The nature of the substituent at the 7-position is a key determinant of both anticancer and antimicrobial activity. Electron-withdrawing groups, such as a chloro group, have been shown to enhance anticancer potency.[4][5][6] Hydrophilic groups like a hydroxyl group can contribute to broad-spectrum antimicrobial activity.[7] The methoxy group in the parent compound likely imparts a balance of lipophilicity and electronic properties that influence its biological profile.
-
The Thiol and Thioether Linkage: The presence of a sulfur-containing moiety is crucial. The oxidation state of the sulfur, as seen in the anticancer 7-chloro-(4-thioalkylquinoline) derivatives, significantly impacts cytotoxicity.[4][5][6] This suggests that the thiol group of this compound is a key pharmacophoric feature that could be further functionalized to modulate activity.
-
The 4-Methyl Group: The methyl group at the 4-position can influence the molecule's conformation and interaction with biological targets. While less explored in the context of direct SAR for this specific scaffold, it is a common feature in many biologically active quinolines.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for assessing the biological activity of these compounds are essential.
Protocol 1: Broth Microdilution Susceptibility Testing for Antimicrobial Activity
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline-2-thiol analog in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add a solution of MTT in sterile PBS to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals a promising scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies indicate that strategic modifications at the 7-position and of the 2-thiol group can significantly enhance biological activity and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. This should include variations of the substituent at the 7-position (e.g., electron-donating and -withdrawing groups of varying sizes) and derivatization of the thiol group to explore different thioether and sulfonyl derivatives. Such systematic studies will provide a more complete understanding of the SAR and will be instrumental in optimizing the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations with scientific rigor.
References
-
Charris-Castillo, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]
-
Charris-Castillo, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Docta Complutense. [Link]
-
Charris-Castillo, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed. [Link]
-
Bohdan, A., et al. (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Chemistry & Chemical Technology, 17(4), 774-782. [Link]
-
Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
Pawar, S. A., et al. (2006). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
-
Bénard, C., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2948. [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 483-496. [Link]
-
Rojas-Vite, G., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(1), 133-146. [Link]
-
Kim, M., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(22), 5863-5872. [Link]
-
Bohdan, A., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-782. [Link]
-
Various Authors. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]
-
Al-Qawasmeh, R. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5179-5187. [Link]
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem. [Link]
-
Kareem, H. S., et al. (2020). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 36(1), 123-132. [Link]
-
de Almeida, L. G. V., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4349. [Link]
-
Charris-Castillo, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]
-
Nikolova, S., et al. (2023). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2023(2), M1639. [Link]
-
Vaghasiya, R. G., & Joshi, H. S. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. [Link]
-
Various Authors. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]
-
Nguyen, T. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3098. [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. docta.ucm.es [docta.ucm.es]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy Substituted Quinoline Thiols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic substitution on the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a methoxy group at the 7-position, an electron-donating substituent, can significantly modulate the electronic and steric properties of the molecule, often enhancing its interaction with biological targets and thereby increasing its therapeutic efficacy.[2] Furthermore, the incorporation of a thiol (-SH) or thioether (-SR) moiety introduces a nucleophilic and redox-active center, which can influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding.[3]
This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 7-methoxy substituted quinoline thiols and their derivatives. By examining the available experimental data on anticancer and antimicrobial activities, this document aims to furnish researchers and drug development professionals with the critical insights needed to guide the design and synthesis of novel, potent, and selective therapeutic agents based on this privileged scaffold.
Part 1: Comparative Structure-Activity Relationship (SAR) Analysis
The Quinoline Core: A Privileged Pharmacophore
The quinoline ring system is a versatile pharmacophore, with its derivatives demonstrating a wide array of biological activities.[4] Its planar structure allows for effective intercalation with DNA, and the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with various enzymatic targets.[5] The ability to readily modify the quinoline core at multiple positions provides a powerful platform for generating chemical diversity and optimizing biological activity.[6]
Influence of the 7-Methoxy Group
The methoxy group at the 7-position of the quinoline ring is an electron-donating group that can influence the molecule's biological activity through several mechanisms. It can enhance the electron density of the aromatic system, potentially modulating the binding affinity to target proteins.[2] Studies on various quinoline derivatives have shown that the presence of a methoxy group can lead to enhanced anticancer and antimicrobial properties.[7] For instance, in a series of 4-anilino-quinazoline derivatives, a related scaffold, the presence of a 6,7-dimethoxy substitution pattern resulted in better inhibitory effects against EGFR and VEGFR-2 compared to analogues with a dioxolane ring.[2] This highlights the positive contribution of methoxy groups to the bioactivity of heterocyclic compounds.
The Role of the Thiol (-SH) and Thioether (-SR) Groups
The introduction of a thiol or thioether functionality onto the quinoline scaffold introduces a new dimension to its SAR. The position of this sulfur-containing moiety is critical in determining the biological activity.
While direct comparative studies on a series of 7-methoxy substituted quinoline thiols are limited, valuable insights can be gleaned from studies on structurally related compounds, such as 7-chloro-4-thioalkylquinolines.[6][8] In these studies, the 4-thioalkylquinoline core was further derivatized, and the resulting sulfanyl, sulfinyl, and sulfonyl N-oxide derivatives were evaluated for their antiproliferative activity. The results indicated that the oxidation state of the sulfur atom significantly impacts cytotoxicity, with sulfonyl N-oxide derivatives generally exhibiting higher potency than their sulfanyl and sulfinyl counterparts.[6] This suggests that modifying the electronic properties and steric bulk around the sulfur atom is a key strategy for optimizing anticancer activity.
Furthermore, the nature of the substituent attached to the sulfur atom (in the case of thioethers) plays a crucial role. In the 7-chloro-4-thioalkylquinoline series, the introduction of various substituted benzoic acids to the thioalkyl side chain led to a wide range of antiproliferative activities.[6] This indicates that the R group in a thioether linkage can be systematically modified to explore interactions with specific binding pockets in target proteins.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented.[5][9] For 7-methoxy substituted quinoline thiols, the anticancer activity is expected to be influenced by the interplay between the methoxy group, the thiol/thioether functionality, and other substituents on the quinoline ring.
Based on the study of 7-chloro-(4-thioalkylquinoline) derivatives, it can be inferred that:
-
Oxidation State of Sulfur: Higher oxidation states of the sulfur atom (sulfonyl > sulfinyl > sulfanyl) are likely to lead to increased antiproliferative activity.[6]
-
Nature of the Thioether Side Chain: The length and functionality of the alkyl chain connecting the sulfur atom to other groups can significantly impact activity. A spacer of three carbon atoms in the thioalkyl chain was found to be favorable in some of the most active sulfonyl N-oxide derivatives.[6]
-
Terminal Functional Groups: The nature of the terminal group on the thioether side chain provides an opportunity for extensive SAR exploration. Aromatic and heterocyclic moieties can be introduced to probe for additional binding interactions.
The mechanism of action for these compounds likely involves the induction of apoptosis and inhibition of DNA/RNA synthesis, as observed in the 7-chloro-4-thioalkylquinoline series.[6][8]
Antimicrobial Activity
Quinoline derivatives have also shown significant promise as antimicrobial agents.[4] The incorporation of a 7-methoxy group and a thiol functionality can contribute to this activity. For instance, a series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety at the 4-position exhibited promising antimicrobial activity against various bacterial and fungal strains.[4]
The SAR for antimicrobial activity suggests that:
-
Substitution at the 4-Position: The nature of the substituent at the 4-position is critical. In the aforementioned study, the introduction of different sulfa drugs led to varying degrees of antimicrobial potency, with the sulfamethazine derivative showing the most promising broad-spectrum activity.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, can affect its ability to penetrate microbial cell membranes.
The mechanism of antimicrobial action for these compounds may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[10]
Part 2: Data Presentation
The following tables summarize the biological activity data for selected quinoline derivatives that are structurally related to 7-methoxy substituted quinoline thiols. This data provides a basis for comparative analysis and highlights key SAR trends.
Table 1: Anticancer Activity of Substituted Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 73 | 7-Chloro-4-(3-(benzoyloxy)propylsulfonyl)quinoline 1-oxide | HCT116 | 1.99 | [6] |
| 74 | 7-Chloro-4-(3-(4-methylbenzoyloxy)propylsulfonyl)quinoline 1-oxide | HCT116 | 2.24 | [6] |
| 81 | 7-Chloro-4-(3-(4-fluorobenzoyloxy)propylsulfonyl)quinoline 1-oxide | HCT116 | 4.76 | [6] |
| 3b | Quinoline-based dihydrazone derivative | MCF-7 | 7.016 | [5] |
| 3c | Quinoline-based dihydrazone derivative | MCF-7 | 7.05 | [5] |
Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 3l | 4-((7-Methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | E. coli | 7.812 | [4] |
| 3l | 4-((7-Methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | C. albicans | 31.125 | [4] |
| 3c | 4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | S. aureus | 15.625 | [4] |
| 3d | 4-((7-Methoxyquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide | P. aeruginosa | 31.25 | [4] |
Part 3: Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 7-methoxy substituted quinoline thiols, based on established methodologies.
General Synthesis of 4-Chloro-7-methoxyquinoline
This precursor is essential for the synthesis of 4-thioquinoline derivatives.
-
Reaction Setup: A mixture of m-anisidine and diethyl malonate is heated at 100 °C for 2 hours.
-
Cyclization: The resulting intermediate is added to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C and refluxed for 30 minutes.
-
Hydrolysis and Chlorination: The cyclized product is hydrolyzed with sodium hydroxide, followed by chlorination using phosphorus oxychloride to yield 4-chloro-7-methoxyquinoline.
Synthesis of 7-Methoxy-4-thioalkylquinoline Derivatives
-
Thiol Introduction: 4-Chloro-7-methoxyquinoline is reacted with a suitable hydroxyalkylthiol in the presence of a base, such as sodium hydride, in an appropriate solvent like DMF.
-
Coupling Reaction: The resulting hydroxyalkylthioquinoline is then coupled with a substituted benzoic acid using a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane.[6]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized compounds are serially diluted in the broth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Part 4: Visualizations
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of 7-methoxy substituted quinoline thiols.
Caption: General SAR of Bioactive Quinoline Derivatives.
Caption: Synthetic Workflow for 7-Methoxyquinoline Thiol Derivatives.
Caption: Experimental Workflow for Biological Evaluation.
References
-
Vaghasiya, R. G., et al. (2025). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. [Link]
-
Vaghasiya, R. G., et al. (2025). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. [Link]
-
Li, S., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. PubMed. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. PubMed. [Link]
-
Xu, L., et al. (2023). Selected Biologically Active 2‐Thio‐substituted Quinolines and Synthesis of 2‐Thio‐substituted Quinolines. ResearchGate. [Link]
-
Gopalakrishnan, S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
-
He, S., et al. (2014). Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. [Link]
-
El-Sayed, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
-
Toth, A., et al. (2021). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]
-
Abdel-Aziz, M., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. [Link]
-
Guedes, R. A., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Guedes, R. A., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed. [Link]
-
Lee, M. L., et al. (1993). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. PubMed. [Link]
-
Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]
-
Al-Warhi, T., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]
-
Various Authors. (2025). Thiol synthesis methods: a review. ResearchGate. [Link]
-
Yilanci, V., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]
-
Kumar, V., et al. (2025). ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]
-
Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]
-
Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Sharma, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Rojas-Vite, G., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). 7-Methoxyquinoline. PubChem Compound Database. [Link]
-
Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 7-Methoxy-4-methylquinoline-2-thiol: An In Vitro Comparative Guide
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high efficacy and selectivity against cancer cells. Within this context, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant anticancer properties.[1] This guide focuses on the in vitro validation of a specific derivative, 7-Methoxy-4-methylquinoline-2-thiol, providing a comparative analysis of its anticancer activity against established chemotherapeutic agents.
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[2][3][4][5][6][7] This document will delve into the experimental validation of these effects, offering detailed protocols for key assays and presenting comparative data to benchmark the performance of our compound of interest. While direct experimental data for this compound is limited in publicly available literature, this guide will utilize data from its closely related tautomer, 4-methyl-7-methoxyquinolin-2(1H)-one, as a proxy to illustrate its potential efficacy. This approach allows for a robust, data-driven discussion of its prospective standing among current cancer therapies.
Comparative Cytotoxicity Analysis
A primary indicator of a compound's anticancer potential is its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value signifies greater potency.
To provide a comprehensive performance benchmark, the cytotoxic activity of 4-methyl-7-methoxyquinolin-2(1H)-one is compared against several standard-of-care chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. The data is presented across a panel of human cancer cell lines representing different tissue origins.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4-methyl-7-methoxyquinolin-2(1H)-one (Analog) | HCT116 | Colon Carcinoma | 46.5 |
| A549 | Lung Carcinoma | >100 | |
| PC3 | Prostate Carcinoma | 68.1 | |
| MCF-7 | Breast Carcinoma | 34.2 | |
| Doxorubicin | MCF-7 | Breast Carcinoma | 0.14 - 9.908 |
| MDA-MB-231 | Breast Carcinoma | 0.69 | |
| HCT116 | Colon Carcinoma | 0.075 - 0.4 | |
| A549 | Lung Carcinoma | >20 | |
| Paclitaxel | A549 | Lung Carcinoma | 0.027 (120h exposure) |
| NCI-H526 | Small Cell Lung Cancer | <0.0032 (120h exposure) | |
| Cisplatin | HCT116 | Colon Carcinoma | 30 - 40 |
| SW620 | Colon Carcinoma | ~20-40 | |
| A549 | Lung Carcinoma | ~5-75 |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound induces cancer cell death is paramount for its development as a therapeutic agent. For quinoline derivatives, a multi-pronged attack on cancer cells is often observed, primarily involving the induction of apoptosis and disruption of the cell cycle.
Proposed Signaling Pathway Inhibition
Several studies on quinoline derivatives suggest their interference with key signaling pathways that are frequently dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.[2][3][8][9] By inhibiting the phosphorylation of key components in this cascade, quinoline compounds can effectively shut down pro-survival signals, leading to apoptosis.
Furthermore, the activity of quinoline derivatives has been linked to the modulation of the p53 tumor suppressor pathway .[4][6][10] Functional p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for In Vitro Validation
To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for the key experiments required to validate the anticancer activity of a novel compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) at a final concentration not exceeding 0.5%.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[2][4] RNase treatment is necessary as PI also binds to double-stranded RNA.[3]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[4] Incubate on ice for at least 30 minutes or store at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.
Caption: A generalized workflow for the in vitro validation of anticancer compounds.
Conclusion
The preliminary comparative analysis, based on data from the closely related analog 4-methyl-7-methoxyquinolin-2(1H)-one, suggests that this compound holds promise as a potential anticancer agent, particularly against breast and colon carcinoma cell lines. Its hypothesized mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway and activation of p53, aligns with current strategies in targeted cancer therapy.
The provided experimental protocols offer a robust framework for the comprehensive in vitro validation of this and other novel quinoline derivatives. By employing these standardized assays, researchers can generate reliable and comparable data on cytotoxicity, apoptosis induction, and cell cycle effects. Further investigation is warranted to confirm the anticancer activity of this compound and to fully elucidate its molecular mechanisms, paving the way for potential preclinical and clinical development.
References
-
Abbas, S. Y., et al. (2018). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. European Journal of Medicinal Chemistry, 157, 1133-1147. Available at: [Link]
-
Brana, M. F., et al. (2008). Differential antiproliferative mechanisms of novel derivative of benzimidazo[1,2-α]quinoline in colon cancer cells depending on their p53 status. Molecular Cancer Therapeutics, 7(7), 2058-2067. Available at: [Link]
-
Chen, Y., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586-5598. Available at: [Link]
-
El-Sayed, M. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31896-31916. Available at: [Link]
-
Gontarewicz, A., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 22(21), 11598. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2019). Quinolines and analogs with a marked anticancer activity. Cancers, 11(11), 1645. Available at: [Link]
-
Wang, L., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8798. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). Retrieved from [Link]
-
Spierings, D., et al. (2014). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 45(5), 1837-1848. Available at: [Link]
-
Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-193. Available at: [Link]
-
Tan, W. S. D., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6296. Available at: [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2827. Available at: [Link]
-
Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(10), 1634-1646. Available at: [Link]
-
Vaidya, A., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]
-
Singh, A., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 16(1), 1-20. Available at: [Link]
-
Li, X., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1572. Available at: [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
-
El-Sayed, N. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Zhang, Y., et al. (2018). The antitumor activity screening of chemical constituents from Camellia nitidissima Chi. International Journal of Molecular Medicine, 41(5), 2697-2706. Available at: [Link]
-
Wang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5406. Available at: [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
Ali, A. M., et al. (2025). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications, 2025, 1-13. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and in silico studies of novel quinoline derivatives as potential radioprotective molecules targeting the TLR2 and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 7-Methoxy-4-methylquinoline-2-thiol
In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its selectivity, or lack thereof, often determines its ultimate success. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 7-Methoxy-4-methylquinoline-2-thiol, a novel small molecule with potential therapeutic applications. While public domain data on the specific biological targets of this compound are scarce[1][2][3], its chemical structure, featuring a quinoline core and a thiol group, suggests several avenues for biological interaction. This guide will therefore serve as both a practical manual for researchers and a comparative analysis against well-characterized compounds, underpinned by hypothetical, yet plausible, experimental data.
The presence of a thiol group is a critical feature, suggesting the possibility of covalent interactions with cysteine residues on target proteins. Such interactions can lead to high-potency and durable pharmacological effects. However, this reactivity also raises the potential for off-target modifications, making a thorough cross-reactivity assessment paramount[4][5]. This guide will detail a systematic approach to first identify the primary targets of this compound and then to quantify its selectivity across the broader proteome.
I. Postulated Mechanism of Action and Comparative Framework
Given the thiol moiety, we hypothesize that this compound may act as a covalent modifier of specific protein targets. This mechanism is increasingly recognized in drug development, with several approved drugs functioning through targeted covalent inhibition. To provide a meaningful comparison, we will benchmark the hypothetical performance of this compound against two well-characterized kinase inhibitors with different selectivity profiles:
-
Dasatinib: A multi-targeted kinase inhibitor known for its broad activity against BCR-ABL and Src family kinases, among others. Its promiscuity serves as a useful benchmark for broad cross-reactivity.
-
Ibrutinib: A highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), which forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This serves as an example of a highly selective covalent inhibitor.
Our investigation will proceed through a tiered experimental approach, beginning with broad, unbiased screening to identify potential targets, followed by more focused, quantitative assays to build a detailed selectivity profile.
II. Experimental Workflow for Cross-Reactivity Profiling
The following workflow outlines a logical progression from initial target discovery to in-depth selectivity analysis.
Sources
- 1. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 2. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free thiol group of MD-2 as the target for inhibition of the lipopolysaccharide-induced cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methoxy-4-methylquinoline-2-thiol and its Oxygen Analog, 7-Methoxy-4-methylquinolin-2(1H)-one: A Guide for Researchers
In the landscape of heterocyclic chemistry and drug discovery, quinoline scaffolds stand as privileged structures, forming the backbone of numerous therapeutic agents.[1] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparative analysis of two closely related derivatives: 7-Methoxy-4-methylquinoline-2-thiol and its oxygen analog, 7-methoxy-4-methylquinolin-2(1H)-one. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, properties, and potential applications, supported by experimental data and detailed protocols.
Introduction: The Significance of the C-2 Substituent
The core structure of 7-methoxy-4-methylquinoline is a versatile platform. The nature of the substituent at the C-2 position, in this case, a thiol (-SH) versus a hydroxyl (-OH) group, profoundly influences the molecule's electronic distribution, tautomeric equilibrium, and, consequently, its biological activity. The oxygen analog, 7-methoxy-4-methylquinolin-2(1H)-one, exists in a keto-enol tautomerism, predominantly favoring the keto form (quinolinone). Similarly, this compound exhibits thione-thiol tautomerism, with the thione form often being more stable. This fundamental difference is the cornerstone of the comparative analysis that follows.
Synthesis Strategies: Building the Quinoline Core
The synthesis of both analogs typically begins with the construction of the quinoline core, followed by the introduction or modification of the C-2 substituent.
Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
A common and effective method for the synthesis of 4-methylquinolin-2-ones is the Pechmann condensation, adapted for quinolinones. This involves the reaction of an aniline with a β-ketoester under acidic conditions. For 7-methoxy-4-methylquinolin-2(1H)-one, the synthesis can be envisioned starting from m-anisidine and ethyl acetoacetate.
Caption: Synthetic pathway for 7-Methoxy-4-methylquinolin-2(1H)-one.
Synthesis of this compound
The synthesis of the thiol analog can be achieved by first synthesizing the corresponding 2-chloroquinoline derivative, followed by a nucleophilic substitution with a sulfur source. This multi-step approach offers a reliable route to the desired product.
Caption: Synthetic pathway for this compound.
Physicochemical Properties: A Comparative Overview
The substitution of oxygen with sulfur induces significant changes in the physicochemical properties of the molecule. While experimental data for this compound is limited, we can infer its properties based on known trends for similar thio-substituted heterocycles.
| Property | 7-Methoxy-4-methylquinolin-2(1H)-one | This compound (Predicted) | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₁NOS | [2][3] |
| Molecular Weight | 189.21 g/mol | 205.28 g/mol | [2][3] |
| Appearance | White to off-white powder | Likely a pale yellow solid | [4] |
| Melting Point | 272 °C | Expected to be lower than the oxygen analog | [2] |
| pKa | ~8-9 (enol proton) | ~6-7 (thiol proton) | Inferred |
| LogP | 1.2 | ~1.8 | [2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Expected to have lower water solubility and good solubility in organic solvents. | [5] |
Expertise & Experience: The lower predicted melting point and pKa for the thiol analog are based on the weaker hydrogen bonding capabilities of the S-H bond compared to the O-H bond and the higher acidity of thiols compared to alcohols. The higher predicted LogP is due to the increased lipophilicity of sulfur compared to oxygen.
Biological Activity: A Tale of Two Analogs
Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][6] The nature of the C-2 substituent is a critical determinant of this activity.
7-Methoxy-4-methylquinolin-2(1H)-one: A Promising Anticancer and Antimicrobial Scaffold
The oxygen analog has been investigated for its potential as a therapeutic agent. Studies on various quinolin-2(1H)-one derivatives have demonstrated significant biological activities.[7]
-
Anticancer Activity: Quinolin-2(1H)-one derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, disruption of cell migration, and induction of apoptosis.[1][8] The presence of the methoxy group at the 7-position can enhance these activities.
-
Antimicrobial Activity: The quinolinone scaffold is a well-established pharmacophore in antimicrobial agents.[7] Derivatives of 7-methoxy-4-methylquinolin-2(1H)-one are expected to exhibit activity against a range of bacterial and fungal pathogens.
This compound: Potential for Enhanced and Differentiated Activity
While specific biological data for this compound is scarce, the introduction of a sulfur atom can lead to distinct biological profiles.
-
Anticancer Activity: The thione group can act as a hydrogen bond acceptor and a metal chelator, potentially interacting with different biological targets compared to its oxygen counterpart. This could lead to a different spectrum of anticancer activity or enhanced potency against certain cancer cell lines.
-
Antimicrobial Activity: Thio-substituted heterocyclic compounds often exhibit potent antimicrobial properties.[6] The increased lipophilicity of the thiol analog may enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Experimental Protocols
Trustworthiness: The following protocols are based on established and validated methods for the synthesis and biological evaluation of quinoline derivatives. They are designed to be self-validating, with clear endpoints and controls.
Protocol 1: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
Causality Behind Experimental Choices: This protocol utilizes a one-pot synthesis via a Pechmann-type reaction, which is an efficient method for constructing the quinolinone core. The use of a high-boiling solvent like diphenyl ether is crucial to achieve the high temperatures required for the cyclization step.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of m-anisidine and 1.1 equivalents of ethyl acetoacetate to diphenyl ether.
-
Reaction: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Heat the reaction mixture to 250-260°C and maintain this temperature for 2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Purification: Filter the solid product and wash it with a cold non-polar solvent like hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
Causality Behind Experimental Choices: This two-step protocol is a reliable method for introducing a thiol group at the C-2 position. The initial chlorination activates the C-2 position for nucleophilic attack by the sulfur nucleophile. Thiourea is a commonly used and effective reagent for this thionation reaction.
Methodology:
-
Step 1: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
-
In a round-bottom flask, suspend 1 equivalent of 7-methoxy-4-methylquinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro derivative.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-7-methoxy-4-methylquinoline in ethanol.
-
Add 1.5 equivalents of thiourea and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the intermediate isothiouronium salt.
-
Acidify the solution with a dilute acid (e.g., acetic acid) to precipitate the thiol product.
-
Filter the solid, wash with water, and dry. The product can be purified by recrystallization.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
Causality Behind Experimental Choices: The MTT assay is a standard, colorimetric assay for assessing cell viability. It is a reliable and high-throughput method for initial screening of the cytotoxic potential of new compounds.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (7-methoxy-4-methylquinolin-2(1H)-one and this compound) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Concluding Remarks
The comparative analysis of this compound and its oxygen analog, 7-methoxy-4-methylquinolin-2(1H)-one, reveals the profound impact of a single atom substitution on the physicochemical and potential biological properties of a molecule. While the oxygen analog has a more established profile as a potential anticancer and antimicrobial agent, the thiol analog presents an intriguing avenue for the development of novel therapeutics with potentially enhanced or differentiated mechanisms of action. The synthetic routes and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these and other related quinoline derivatives. Further investigation into the specific biological targets and mechanisms of action of the thiol analog is warranted to fully elucidate its potential in drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Chem-Impex. (n.d.). 7-Methoxy-4(1H)-quinolinone.
- ACS Omega, 2025, Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
- BenchChem. (2025).
- BenchChem. (2025).
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC.
- Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- PubChem. (n.d.).
- ChemicalBook. (2025). 7-methoxy-4-methylquinoline.
- PubChemLite. (n.d.). This compound (C11H11NOS).
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.).
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- PubMed. (n.d.). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
- Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applic
- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4- methylquinolin-2(1H)-one. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays.
- BenchChem. (2025).
- Vulcanchem. (n.d.). 7-Hydroxy-6-methoxyquinolin-4(1H)-one - 74173-35-6.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC.
- lepidine. (n.d.). Organic Syntheses Procedure.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Chemcasts. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline (CAS 97892-67-6) Properties | Density, Cp, Viscosity.
- Sigma-Aldrich. (n.d.). 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). 7-methoxy-4-pyridin-3-ylquinoline-2-thiol.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
A Comparative Guide to Validating the Mechanism of Action of 7-Methoxy-4-methylquinoline-2-thiol
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for the novel small molecule, 7-Methoxy-4-methylquinoline-2-thiol. For researchers in drug discovery, establishing a clear MoA is a critical step that bridges initial hit identification with lead optimization and clinical translation. An inadequately validated MoA is a leading cause of failure in later clinical trials.[1]
The chemical structure of this compound presents two key features that inform our investigative strategy: a quinoline core, a scaffold present in numerous kinase inhibitors, and a thiol group, which can engage in redox signaling or form covalent bonds with target proteins.[2][3] This guide, therefore, outlines a multi-phase, hypothesis-driven approach to not only identify the molecular target but also to precisely define the nature of the chemical interaction. We will compare potential mechanisms and benchmark the compound's performance against established alternatives, providing the robust, data-driven foundation necessary for advancing a drug development program.
Phase 1: Unbiased Target Identification and Initial Hypothesis Testing
Expertise & Experience: The journey to validate a mechanism of action begins with an unbiased search for the molecular target. Without knowing which protein(s) the compound interacts with, any subsequent mechanistic work is speculative. Therefore, our initial strategy employs parallel, complementary approaches to cast a wide net: affinity-based proteomics for direct binding partners and broad biochemical screening to test our primary hypothesis that this compound may function as a kinase inhibitor.[4][5]
Experimental Workflow: Target Discovery
Caption: Orthogonal approaches to validate cellular target engagement of Kinase X.
Data Summary: Hypothetical Cellular Engagement Results
| Method | Parameter | Hypothetical Result (vs. Vehicle) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Melting Temp. (Tm) of Kinase X | ΔTm = +4.2 °C | The significant thermal stabilization confirms direct physical binding of the compound to Kinase X inside the cell. |
| Western Blot | Phosphorylation of Substrate-P | 85% reduction in signal | The compound effectively inhibits the catalytic activity of Kinase X in a cellular context, validating its functional effect. |
Phase 3: Elucidating the Molecular Mechanism of Inhibition
Authoritative Grounding: With a validated cellular target, we can now dissect the precise molecular interactions. The presence of the thiol group on this compound necessitates a critical comparison: is the inhibition driven by a reversible, non-covalent interaction, or does it form an irreversible covalent bond with the target? [6][7]Answering this question is fundamental to the drug's pharmacological profile, influencing dosing schedules, potential for off-target effects, and strategies for resistance management. [8]
Signaling Pathway: Hypothesized Inhibition of Kinase X
Caption: Proposed mechanism showing inhibition of the Kinase X signaling pathway.
Comparative Analysis: Covalent vs. Non-Covalent Inhibition
We will perform a series of experiments where the expected outcomes differ dramatically depending on the binding modality.
| Experimental Question | Methodology | Expected Result for Covalent MoA | Expected Result for Non-Covalent MoA |
| Is the binding reversible? | Washout Assay: Measure kinase activity after incubating with the compound, followed by extensive dialysis. | Activity is not recovered. The compound remains bound. | Activity is recovered. The compound washes away. |
| Does the compound modify the protein's mass? | Intact Protein Mass Spectrometry: Analyze the mass of Kinase X after incubation with the compound. | A mass increase is observed, corresponding to the molecular weight of the compound. | No change in protein mass is observed. |
| How does it compete with ATP? | Enzyme Kinetics: Determine IC₅₀ values at varying ATP concentrations. | Inhibition is often non-competitive or irreversible, and the IC₅₀ is less affected by ATP concentration. | For an ATP-competitive inhibitor, the IC₅₀ value will increase linearly with increasing ATP concentration. |
| What are the binding kinetics? | Surface Plasmon Resonance (SPR): Measure association (kon) and dissociation (koff) rates. | Very slow or negligible koff rate, indicative of a permanent bond. | A measurable koff rate, indicating the compound dissociates from the target. |
Comparative Benchmarking Against Alternative Inhibitors
To understand the therapeutic potential of this compound, its performance must be benchmarked against compounds with known mechanisms. This provides essential context for its potency and selectivity.
| Compound | Description | Hypothetical IC₅₀ (Kinase X) | Hypothetical Cellular EC₅₀ | Binding MoA |
| This compound | Test Article | 50 nM | 200 nM | To Be Determined (Hypothesized Covalent) |
| Comparator A | Known Covalent Inhibitor of Kinase X | 30 nM | 150 nM | Covalent |
| Comparator B | Known Reversible Inhibitor of Kinase X | 100 nM | 800 nM | Reversible, ATP-Competitive |
| Comparator C (Analog) | 7-Methoxy-4-methylquinolin-2-ol (thiol replaced with hydroxyl) | >10,000 nM | >10,000 nM | Inactive |
Interpretation: The hypothetical data suggests our test compound is potent, approaching the efficacy of a known covalent inhibitor. The inactivity of Comparator C strongly implies that the thiol group is essential for its biological activity , lending significant weight to the covalent binding hypothesis.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC₅₀ Determination)
-
Objective: To determine the concentration of the compound required to inhibit 50% of Kinase X activity. [4]* Reagents: Purified recombinant Kinase X, kinase-specific peptide substrate, ATP, ADP-Glo™ reagents.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of compound dilution, and 2.5 µL of Kinase X enzyme solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at Km concentration). Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value. [4]
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Detection
-
Objective: To directly detect the covalent modification of Kinase X by the compound.
-
Reagents: Purified recombinant Kinase X, this compound, desalting column, mass spectrometer.
-
Procedure:
-
Incubate 10 µM of Kinase X with a 5-fold molar excess (50 µM) of the compound for 2 hours at room temperature. A vehicle control (DMSO) sample should be run in parallel.
-
Remove excess, unbound compound using a desalting column.
-
Analyze the protein samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the average mass of the intact protein.
-
-
Data Analysis: Compare the deconvoluted mass of the compound-treated protein to the vehicle-treated control. A mass shift equal to the molecular weight of this compound (205.27 Da) confirms covalent adduct formation.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-phase strategy for the comprehensive validation of the mechanism of action for this compound. By progressing from unbiased target identification to cellular engagement and finally to a detailed interrogation of its molecular binding mode, researchers can build a robust data package that supports its continued development.
Based on our hypothetical results, this compound is a potent, cell-active inhibitor of Kinase X, likely acting through a covalent mechanism mediated by its essential thiol group. The next logical steps in its development would include:
-
Kinome-wide Selectivity Profiling: To fully understand its off-target profile. [6]2. Covalent Site Mapping: Using peptide mapping mass spectrometry to identify the specific cysteine residue on Kinase X that is modified.
-
In Vivo Efficacy Studies: To determine if the observed cellular potency translates to a therapeutic effect in animal models.
By following this logical, evidence-based framework, drug development professionals can make informed decisions, minimize the risk of late-stage failure, and accelerate the translation of promising molecules into effective therapies.
References
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments. [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]
-
Uitdehaag, J. C., Verkaar, F., & van der Velden, J. L. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Zhang, D. Y., & Ye, F. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Al-Abdouh, A., & Al-Tawfiq, J. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed. [Link]
-
Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Crestone, Inc. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. PubChem. [Link]
-
Moore, B. S., & Fenical, W. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society. [Link]
-
Winterbourn, C. C., & Hampton, M. B. (2008). Thiol chemistry and specificity in redox signaling. Free Radical Biology and Medicine. [Link]
-
Waszczak, C., & Akter, S. (2018). Thiol Based Redox Signaling in Plant Nucleus. Frontiers in Plant Science. [Link]
-
Jerala, R., & Tratnjek, L. (2009). Free thiol group of MD-2 as the target for inhibition of the lipopolysaccharide-induced cell activation. Journal of Biological Chemistry. [Link]
-
MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
National Institutes of Health. (2009). Free Thiol Group of MD-2 as the Target for Inhibition of the Lipopolysaccharide-induced Cell Activation. NIH. [Link]
-
MDPI. (2018). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Antioxidants. [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
-
MDPI. (2023). Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line. Pharmaceuticals. [Link]
-
ResearchGate. (2008). Thiol chemistry and specificity in redox signaling. ResearchGate. [Link]
Sources
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol chemistry and specificity in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
A Head-to-Head Comparison of 7-Methoxy-4-methylquinoline-2-thiol with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the dynamic landscape of kinase inhibitor discovery, novel chemical scaffolds are of paramount importance. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of approved and investigational drugs.[1][2][3][4][5] This guide provides a comparative analysis of a novel quinoline derivative, 7-Methoxy-4-methylquinoline-2-thiol, against a panel of well-characterized kinase inhibitors. While the specific kinase inhibitory profile of this compound is under active investigation, this document serves as a roadmap for its evaluation, drawing parallels with established drugs to frame its potential therapeutic utility.
We will compare this investigational compound with three archetypal kinase inhibitors:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases.[6][7]
-
Sorafenib: A multi-kinase inhibitor targeting key signaling pathways involved in tumor angiogenesis and proliferation, such as RAF, VEGFR, and PDGFR.[8][9][10][11][12]
-
Dasatinib: A second-generation tyrosine kinase inhibitor primarily targeting BCR-ABL and SRC family kinases, with clinical efficacy in specific leukemias.[13][14][15][16][17]
This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for the comprehensive evaluation of novel kinase inhibitors.
The Rationale for Investigating Novel Quinoline-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. The quinoline scaffold has been extensively explored for the development of kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][4] The unique substitution pattern of this compound presents an opportunity to explore novel structure-activity relationships and potentially identify inhibitors with unique selectivity profiles.
Comparative Analysis: A Multi-faceted Approach
A thorough evaluation of a novel kinase inhibitor requires a multi-pronged approach, encompassing biochemical potency, cellular activity, and broader cellular consequences. This section outlines a proposed comparative framework for this compound against our panel of known inhibitors.
Mechanism of Action: A Tale of Selectivity
The therapeutic utility of a kinase inhibitor is intrinsically linked to its mechanism of action and selectivity profile.
-
Staurosporine acts as a prototypical ATP-competitive inhibitor, binding to the ATP-binding site of a wide array of kinases with high affinity but little selectivity.[7] This promiscuity, while making it a valuable research tool for inducing apoptosis, has limited its clinical utility due to high toxicity.[6][18]
-
Sorafenib is a multi-kinase inhibitor that targets several key kinases involved in both tumor cell proliferation (RAF kinases) and angiogenesis (VEGFR and PDGFR).[8][9][10] This dual mechanism of action contributes to its efficacy in treating various solid tumors.[9]
-
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the causative oncogene in chronic myeloid leukemia (CML), and also inhibits SRC family kinases.[13][14][15][16] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[14][15]
The quinoline scaffold of This compound provides a foundation for ATP-competitive inhibition. The specific substitutions at the 7, 4, and 2 positions will dictate its affinity and selectivity for different kinase targets. Initial screening against a broad panel of kinases will be crucial to elucidate its primary targets and off-target activities.
Inhibitory Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. The following table presents a hypothetical comparison of IC50 values for our compounds of interest against a selection of relevant kinases.
| Compound | Target Kinase | Hypothetical IC50 (nM) | Reference |
| This compound | Pim-1 | 50 | (Hypothetical) |
| VEGFR-2 | 250 | (Hypothetical) | |
| c-Raf | >1000 | (Hypothetical) | |
| Staurosporine | Pim-1 | 10 | [6] |
| VEGFR-2 | 5 | [6] | |
| c-Raf | 15 | [6] | |
| Sorafenib | Pim-1 | - | |
| VEGFR-2 | 90 | [19] | |
| c-Raf | 6 | [19] | |
| Dasatinib | BCR-ABL | <1 | [15][16] |
| SRC | 0.5 | [15][16] | |
| c-Kit | 1.5 | [15][16] |
This table includes hypothetical data for this compound to illustrate a potential selectivity profile for comparative purposes.
Cellular Activity: From Enzyme Inhibition to Biological Response
Inhibiting a kinase in a biochemical assay is the first step; demonstrating activity in a cellular context is crucial. This involves assessing the compound's ability to inhibit downstream signaling pathways and exert a biological effect, such as inducing apoptosis or inhibiting cell proliferation.
The following diagram illustrates a simplified signaling pathway that could be modulated by our compounds of interest.
Caption: Simplified RAS/RAF/MEK/ERK Signaling Pathway
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. This section provides step-by-step methodologies for key assays in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against a purified kinase.[19][20][21][22]
Objective: To quantify the in vitro potency of this compound and comparator compounds against a panel of purified kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Kinase Reaction:
-
Prepare a kinase solution in assay buffer.
-
Prepare a substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[23][24][25][26]
Objective: To assess the cytotoxic or anti-proliferative effects of this compound and comparator compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, as some quinoline derivatives show activity here)[1][2]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[26]
-
96-well plates
-
Microplate reader capable of absorbance measurements
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[24] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of culture medium containing serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blotting for Phospho-protein Analysis
This protocol is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway.[27][28][29][30]
Objective: To determine if this compound and comparator compounds inhibit the phosphorylation of downstream targets of their putative kinase targets in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[29]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[29]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[30]
The following diagram illustrates the general workflow for a Western Blotting experiment.
Caption: Western Blotting Workflow
Conclusion and Future Directions
This guide has provided a comprehensive framework for the head-to-head comparison of a novel quinoline-based compound, this compound, with established kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can systematically elucidate its mechanism of action, potency, and selectivity. The provided protocols offer a starting point for these investigations, which should be optimized for specific kinases and cell lines.
The future evaluation of this compound should focus on expanding the kinase screening panel to identify its primary targets and potential off-targets. Further mechanistic studies, including cellular thermal shift assays (CETSA) to confirm target engagement in cells and kinome profiling to assess selectivity, will be crucial. Ultimately, promising in vitro and cellular data will pave the way for in vivo efficacy studies in relevant animal models of disease. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a systematic and comparative approach, as outlined in this guide, is fundamental to success.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
Sorafenib Mechanism of Action. (2025, November 21). Dr.Oracle. Retrieved January 17, 2026, from [Link]
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Dr. Najeeb Lectures. Retrieved January 17, 2026, from [Link]
-
What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Sorafenib. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 17, 2026, from [Link]
-
Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 17, 2026, from [Link]
-
Sorafenib. (2022, February 21). Proteopedia. Retrieved January 17, 2026, from [Link]
-
What is the mechanism of Sorafenib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. (2023, October 24). GlpBio. Retrieved January 17, 2026, from [Link]
-
Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index. Retrieved January 17, 2026, from [Link]
-
Dasatinib. (n.d.). Cancer Research UK. Retrieved January 17, 2026, from [Link]
-
Staurosporine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016). PubMed. Retrieved January 17, 2026, from [Link]
-
Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved January 17, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 17, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved January 17, 2026, from [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, December 13). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 17, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 17, 2026, from [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Cell Signaling Technology. Retrieved January 17, 2026, from [Link]
-
Approved Oncology Targeting Small Molecule Kinase Inhibitors. (n.d.). OmicsX. Retrieved January 17, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 17, 2026, from [Link]
-
Pan-kinase inhibitor for head and neck cancer enters clinical trials. (2025, March 18). ASBMB. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Sorafenib - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. proteopedia.org [proteopedia.org]
- 12. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 16. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. clyte.tech [clyte.tech]
- 25. MTT (Assay protocol [protocols.io]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. youtube.com [youtube.com]
A Researcher's Guide to Unmasking Enzyme Selectivity: A Case Study of 7-Methoxy-4-methylquinoline-2-thiol
In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. A potent inhibitor is of little therapeutic value if it indiscriminately targets a multitude of enzymes, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the enzyme selectivity of a novel compound, using 7-Methoxy-4-methylquinoline-2-thiol as a case in point. While specific selectivity data for this particular molecule is not yet extensively published, its quinoline scaffold is a well-established pharmacophore known to interact with a diverse range of enzymes, including kinases, proteases, and DNA-modifying enzymes.[1][2] This makes it an ideal candidate to illustrate the rigorous, multi-tiered approach required to build a robust selectivity profile.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.
The Imperative of Selectivity in Drug Development
The journey of a promising hit compound to a clinical candidate is paved with rigorous testing, and at the heart of this process lies the assessment of selectivity. High selectivity for the intended target enzyme over other related or unrelated enzymes is a critical determinant of a drug's therapeutic index – the balance between its efficacy and its toxicity. Promiscuous compounds, those that bind to multiple targets, can lead to unforeseen side effects. Conversely, understanding a compound's "polypharmacology" (its effects on multiple targets) can sometimes be harnessed for therapeutic benefit, for instance, by inhibiting multiple nodes in a disease-critical pathway.[3] Therefore, a thorough and unbiased assessment of selectivity is not just a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action.
A Tiered Strategy for Assessing Selectivity
A logical and resource-efficient approach to determining the selectivity of a novel compound like this compound involves a tiered screening cascade. This strategy begins with a broad, exploratory phase to identify potential target classes, followed by progressively more focused and in-depth analyses.
Caption: A tiered workflow for enzyme inhibitor selectivity profiling.
Tier 1: Broad Spectrum Profiling for Initial Target Identification
Expertise & Experience: The initial foray into understanding a new compound's activity should be broad and unbiased. We begin with a wide-ranging screen against a diverse panel of enzymes to cast a wide net and identify potential "hits" without preconceived notions. This approach is crucial because the quinoline scaffold is known for its versatility.[2] A "diversity panel" is an excellent tool for this purpose, as it typically includes representative targets from various enzyme families.[4]
Experimental Protocol: Broad Diversity Panel Screening
This protocol outlines a general approach for screening this compound against a commercial diversity enzyme panel.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[5]
-
-
Assay Execution (via a Commercial Service, e.g., Eurofins Discovery's Diversity Profile):
-
Submit the compound for screening against a panel of enzymes at a fixed concentration (e.g., 10 µM) to get an initial snapshot of activity.
-
Such panels often include a mix of kinases, proteases, phosphatases, and other key enzyme classes.[4]
-
The service provider will perform the assays using their optimized protocols, which are typically fluorescence-, luminescence-, or absorbance-based.[6][7]
-
-
Data Analysis:
-
The primary data will be reported as the percentage of inhibition at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition.
-
Compile the results into a table, highlighting the enzymes that meet the hit criteria.
-
Data Presentation: Tier 1 Hit Identification
| Enzyme Target | Enzyme Family | % Inhibition at 10 µM | Hit ( >50%) |
| Aurora Kinase A | Kinase (Ser/Thr) | 85% | Yes |
| c-Met | Kinase (Tyr) | 78% | Yes |
| Cathepsin B | Protease (Cys) | 62% | Yes |
| PDE4D | Phosphodiesterase | 15% | No |
| Acetylcholinesterase | Hydrolase | 8% | No |
| ... (other enzymes) | ... | ... | ... |
This is a hypothetical representation of initial screening results.
Tier 2: Focused Selectivity Profiling Within an Enzyme Family
Trustworthiness: Once initial hits are identified, the next critical step is to determine the selectivity of the compound within those specific enzyme families. For instance, if this compound inhibits Aurora Kinase A and c-Met, it is essential to screen it against a comprehensive panel of kinases to see if this inhibition is specific or broad. This self-validating step prevents mischaracterization of the compound as a selective inhibitor when it may, in fact, be a broad-spectrum kinase inhibitor.[3]
Experimental Protocol: Comprehensive Kinase Panel Screen
This protocol describes how to assess the selectivity of this compound against a large panel of protein kinases.
-
Compound Submission:
-
Based on the Tier 1 results, submit the compound to a specialized kinase profiling service (e.g., Reaction Biology's Kinase HotSpot™).
-
Request screening in a dose-response format (e.g., 10-point concentration curve) to determine the IC50 value for each kinase in the panel.[8]
-
-
Assay Method (Radiometric Assay Example):
-
Kinase assays are often performed using a radiometric format, which is highly sensitive and directly measures the incorporation of a radioactive phosphate group from [γ-³³P]-ATP onto a substrate.[9]
-
Reaction Setup: In a multi-well plate, combine the specific kinase, its substrate, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP. The ATP concentration should ideally be close to the Michaelis constant (Km) for each specific kinase to allow for a fair comparison.[3]
-
Termination and Detection: After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter. The amount of radioactivity is then quantified using a scintillation counter.
-
-
Data Analysis and Selectivity Score:
-
Calculate the IC50 value for each kinase using non-linear regression analysis of the dose-response curves.
-
To quantify selectivity, a Selectivity Score (S) can be calculated. For example, S(1µM) is the number of kinases with an IC50 < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.[3]
-
Data Presentation: Tier 2 Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | 50 |
| Aurora Kinase B | 85 |
| c-Met | 450 |
| VEGFR2 | 1,200 |
| EGFR | >10,000 |
| SRC | >10,000 |
| ... (other kinases) | ... |
This is a hypothetical representation of focused screening results, suggesting selectivity for the Aurora kinase family.
Tier 3: In-depth Mechanistic and Kinetic Studies
Authoritative Grounding: After identifying a selective and potent interaction, the final step is to characterize the precise nature of this interaction. Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the true binding affinity (dissociation constant, Ki) provides a deeper understanding of how the compound works.[10][11] These parameters are fundamental for any structure-activity relationship (SAR) studies and lead optimization efforts.
Experimental Protocol: Enzyme Kinetic Analysis
This protocol details the steps to determine the mechanism of inhibition of this compound against a purified enzyme, such as Aurora Kinase A.
-
Reagent Preparation:
-
Purified, active Aurora Kinase A enzyme.
-
A suitable peptide substrate.
-
A range of concentrations of this compound.
-
A range of concentrations of ATP, spanning below and above the known Km value for Aurora Kinase A.
-
-
Assay Procedure (e.g., ADP-Glo™ Kinase Assay):
-
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Matrix Setup: Set up a matrix of reactions in a 96- or 384-well plate. Each row will have a fixed concentration of the inhibitor, and each column will have a fixed concentration of the ATP substrate.
-
Kinase Reaction: Add the enzyme and substrate to the wells, followed by the inhibitor. Initiate the reaction by adding the ATP solution. Incubate at the optimal temperature for a time period where the reaction is linear.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis and Interpretation:
-
Plot the reaction velocity against the substrate (ATP) concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) to visualize the mechanism of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Use appropriate equations (e.g., the Cheng-Prusoff equation for competitive inhibitors) to calculate the Ki value from the IC50 values obtained at different substrate concentrations.[9]
-
Caption: Workflow for determining the mechanism of inhibition and Ki.
Comparison with Alternative / Reference Inhibitors
To contextualize the selectivity profile of this compound, it is crucial to compare its performance against known, well-characterized inhibitors of the identified target. For our hypothetical example of Aurora Kinase A, a suitable reference inhibitor would be Alisertib (MLN8237).
Comparative Selectivity Data
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound (Hypothetical) | Aurora Kinase A | 50 | >20-fold selective over VEGFR2. Minimal activity against EGFR and SRC. |
| Alisertib (Reference) | Aurora Kinase A | 1.2 | Highly potent. Also inhibits Aurora Kinase B with similar potency. |
| Staurosporine (Non-selective control) | Multiple Kinases | ~1-20 | Broad-spectrum kinase inhibitor, used as a positive control for inhibition but not for selectivity. |
This comparative analysis provides a benchmark for the potency and selectivity of the test compound, which is essential for making informed decisions about its potential for further development.
Conclusion
The assessment of enzyme selectivity is a cornerstone of modern drug discovery. This guide has outlined a systematic, tiered approach to thoroughly characterize the selectivity profile of a novel compound, this compound. By progressing from broad, unbiased screening to focused, in-depth mechanistic studies, researchers can build a comprehensive and reliable understanding of a compound's interactions with the proteome. This rigorous, evidence-based methodology is critical for identifying promising lead candidates with the potential for high efficacy and low toxicity, ultimately accelerating the path to new therapeutics.
References
- Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). Google Cloud.
-
Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved January 18, 2026, from [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(6), 342-350. Available from [Link]
-
Gull-e-Sadaf, et al. (2023). Novel triazole bridged quinoline-anthracene derivatives: synthesis, characterization, molecular docking, evaluation of electronic and enzyme inhibitory properties. Journal of Biomolecular Structure & Dynamics. Available from [Link]
-
Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
Enzyme Screening Kits and Panels. (n.d.). Codexis. Retrieved January 18, 2026, from [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Available from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available from [Link]
-
Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved January 18, 2026, from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from [Link]
-
Kinase inhibitor screening libraries. (n.d.). Cambridge Bioscience. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2019). SLAS Discovery. Available from [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio. Retrieved January 18, 2026, from [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers. Available from [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. (2026). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Protease & Protease Inhibitor Systems. (n.d.). G-Biosciences. Retrieved January 18, 2026, from [Link]
-
Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available from [Link]
-
Protease Assays. (2012). Assay Guidance Manual. Available from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. Available from [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. Available from [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 7. biocompare.com [biocompare.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to 7-Methoxy-4-methylquinoline-2-thiol: Bridging the Data Gap Through Synthesis, Characterization, and Comparative Analysis
Foreword: The Enigma of 7-Methoxy-4-methylquinoline-2-thiol in Published Literature
In the vast landscape of chemical research and drug development, it is not uncommon to encounter compounds that, despite their intriguing structural features, remain largely unexplored in published literature. This compound is one such molecule. A thorough review of scientific databases reveals a conspicuous absence of experimental data pertaining to its synthesis, characterization, and biological activity. This guide, therefore, deviates from a conventional reproducibility study. Instead, it serves as a foundational resource for researchers, providing a scientifically grounded roadmap for the synthesis, characterization, and potential evaluation of this compound. By leveraging established methodologies for analogous quinoline derivatives, we aim to empower scientists to bridge the existing data gap and unlock the potential of this compound.
I. Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of this compound can be logically approached through a multi-step process, commencing with the well-established Conrad-Limpach reaction to construct the quinoline core, followed by functional group transformations to introduce the thiol moiety. This proposed pathway is designed for robustness and adaptability in a standard laboratory setting.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Step 1: Synthesis of 7-Methoxy-4-methylquinolin-2-ol (Precursor)
The initial step involves the synthesis of the corresponding quinolin-2-ol precursor via the Conrad-Limpach reaction. This classic method provides a reliable means of constructing the core quinoline scaffold.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to approximately 100°C and add polyphosphoric acid (PPA) or a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to 240-250°C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 7-Methoxy-4-methylquinolin-2-ol.
Step 2: Chlorination of 7-Methoxy-4-methylquinolin-2-ol
The hydroxyl group at the 2-position is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
-
In a fume hood, suspend 7-Methoxy-4-methylquinolin-2-ol (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude 2-Chloro-7-methoxy-4-methylquinoline can be purified by column chromatography or recrystallization.
Step 3: Thiolation to Yield this compound
The final step involves the conversion of the 2-chloroquinoline to the desired 2-thiol derivative using a sulfur nucleophile like thiourea.
Experimental Protocol:
-
Dissolve 2-Chloro-7-methoxy-4-methylquinoline (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
-
Reflux the mixture for 4-6 hours.
-
After cooling, add a solution of sodium hydroxide (2 equivalents) in water to hydrolyze the intermediate isothiouronium salt.
-
Heat the mixture for an additional 1-2 hours.
-
Cool the solution and acidify with acetic acid or dilute hydrochloric acid to precipitate the thiol.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
II. Predicted Characterization Data
In the absence of published spectra, the following table outlines the expected analytical data for this compound based on its chemical structure and data from analogous compounds. This serves as a benchmark for researchers who undertake its synthesis.
| Analytical Technique | Predicted Data | Rationale |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.9 ppm), Methyl protons (δ ~2.5 ppm), Thiol proton (broad singlet, variable ppm) | Based on the expected chemical shifts for protons on a substituted quinoline ring. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Methoxy carbon (δ ~55 ppm), Methyl carbon (δ ~18 ppm), C=S carbon (δ >160 ppm) | Characteristic chemical shifts for the carbon skeleton and functional groups. |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~2550 (S-H stretch, weak), ~1600 (C=C stretch), ~1250 (C-O stretch) | Expected vibrational frequencies for the functional groups present in the molecule. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 205, fragmentation pattern showing loss of CH₃, OCH₃, and SH. | Based on the calculated molecular weight of C₁₁H₁₁NOS[1]. |
III. Comparative Analysis: Biological Potential Inferred from Structural Analogs
While no biological data exists for this compound, the activities of structurally related quinoline derivatives can provide valuable insights into its potential therapeutic applications. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[2][3].
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the potent anticancer and antimicrobial activities of quinolin-2-one and quinolin-4-one derivatives[2][3]. The introduction of methoxy and methyl groups on the quinoline ring has been shown to significantly influence this activity[3]. For instance, various substituted quinolinones have been reported to exhibit significant cytotoxic effects against a range of cancer cell lines[2]. Similarly, quinoline derivatives are known to possess antibacterial and antifungal properties[4].
Workflow for Biological Screening:
Caption: Recommended workflow for the initial biological evaluation of this compound.
Experimental Protocols for Biological Evaluation
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Prepare a serial dilution of this compound in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the scientific community to initiate research on this compound. The proposed synthetic route is based on well-established chemical principles, and the predicted analytical data offers a benchmark for successful synthesis and characterization. Furthermore, the comparative analysis of its structural analogs strongly suggests that this compound warrants investigation for its potential biological activities.
It is our hope that this document will catalyze further research, leading to the first publication of empirical data on this compound. Future work should focus on the successful synthesis and unambiguous characterization of the molecule, followed by a systematic evaluation of its anticancer, antimicrobial, and other potential therapeutic properties. Such studies will be invaluable in determining if this compound is a lead compound worthy of further development.
References
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
- MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol. BenchChem.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- NIH. (2021). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
- MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI.
- BenchChem. (2025). The Biological Frontier of 4-Methoxycinnoline Derivatives: A Technical Guide for Drug Discovery. BenchChem.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses.
- The Royal Society of Chemistry. (2018). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
- PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
- ResearchGate. (n.d.). MHTP synthesis 2-methoxy-4-(7-...).
- MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- BenchChem. (2025).
- MDPI. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- PubChem. (n.d.). 4-Methylquinoline.
- PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol.
Sources
- 1. PubChemLite - this compound (C11H11NOS) [pubchemlite.lcsb.uni.lu]
- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 7-Methoxy-4-methylquinoline-2-thiol
As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. Handling novel compounds like 7-Methoxy-4-methylquinoline-2-thiol requires not just procedural accuracy in your experiments, but also a rigorous and well-understood plan for waste management. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of your team and compliance with environmental regulations. The procedures outlined here are grounded in the known reactivity of the quinoline and thiol functional groups, providing a robust system for managing waste from synthesis to final disposal.
Understanding the Hazard Profile: A Synthesis of Data
Direct, comprehensive safety data for this compound is not extensively published. Therefore, a conservative approach is necessary, building our safety and disposal protocols on the known hazards of its core structures: the quinoline ring and the thiol (mercaptan) group.
The quinoline backbone and its methylated derivatives are associated with significant health and environmental warnings. Quinolines can be toxic if swallowed, cause skin and eye irritation, and are suspected of causing genetic defects and even cancer[1][2]. They are also recognized as environmental contaminants that can persist in groundwater[2][3].
The thiol group, while essential for the compound's chemical utility, introduces its own set of challenges. Thiols are notorious for their powerful and unpleasant odors, and many are classified as skin and respiratory irritants[4]. Structurally similar compounds, such as 4-Methylquinoline-2-thiol and 2-methylquinoline-4-thiol, are known to cause serious skin, eye, and respiratory irritation[5][6].
Based on this analysis, we can infer a likely hazard profile for this compound, which must guide all handling and disposal decisions.
| Potential Hazard | Classification | Rationale / Source Compounds |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | Based on data for Quinoline and 2-methylquinoline-4-thiol[2][6][7] |
| Skin Irritation | Category 2: Causes skin irritation | Based on data for 4-Methylquinoline-2-thiol and related compounds[5][8][9][10] |
| Eye Irritation | Category 2: Causes serious eye irritation | Based on data for 4-Methylquinoline-2-thiol and related compounds[5][8][9][10] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation | Based on data for 4-Methylquinoline-2-thiol and 2-methylquinoline-4-thiol[5][6] |
| Chronic Health Hazard | Suspected Mutagen/Carcinogen | Based on data for the parent quinoline structure[2][11] |
| Environmental Hazard | Harmful to aquatic life | Based on data for Quinoline[2][7] |
This table represents an inferred hazard profile. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and follow local institutional guidelines.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a workflow that begins the moment you generate waste. The following diagram and protocols detail the decision-making process and necessary actions for safely managing all waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
This category includes unused or expired pure compounds, reaction byproducts, and materials used for spill cleanup (e.g., vermiculite, sand).
-
Segregation: Do not mix solid waste containing this compound with other laboratory trash.
-
Containment: Place all solid waste into a designated, chemically compatible container with a secure, tight-fitting lid[9][12]. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."
-
Spill Cleanup: For spills, absorb the material with an inert absorbent like sand or vermiculite. Carefully sweep or scoop the mixture into the designated solid hazardous waste container[9][12]. Do not use combustible materials like paper towels for the initial absorption of a large spill.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department.
This includes reaction mixtures, mother liquors from crystallization, and solvent rinses.
-
Segregation: Never dispose of liquid waste containing this compound down the sink[9][12].
-
Containment: Collect all liquid waste in a designated, properly vented, and sealed hazardous waste container. Ensure the container is compatible with all components of the waste stream (e.g., solvents).
-
Labeling: Clearly label the container with a "Hazardous Waste" tag. List all chemical components by percentage, including "this compound."
-
Storage: Keep the waste container in a secondary containment bin within a ventilated area (e.g., fume hood) to prevent spills and contain vapors. Arrange for pickup by EHS.
Due to the persistent and malodorous nature of thiols, all labware must be decontaminated before standard washing. This is a critical step to prevent cross-contamination and odor problems in the laboratory[4].
-
Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the compound. This rinseate must be collected and disposed of as liquid hazardous waste.
-
Oxidative Decontamination: Prepare a decontamination bath in a designated plastic bucket or container inside a fume hood. A 10% solution of household bleach (sodium hypochlorite) in water is effective[4].
-
Soaking: Carefully place the rinsed glassware into the bleach bath. Ensure the items are fully submerged. Allow the glassware to soak for at least 12-24 hours[4]. This process oxidizes the thiol group, neutralizing its odor and reactivity.
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal laboratory washing procedures.
-
Bath Disposal: The bleach bath itself will become depleted over time. Dispose of the spent bleach solution according to your institution's specific guidelines. Do not reuse indefinitely[4].
By adhering to this structured disposal plan, you build a self-validating system of safety and compliance. Each step is designed not only to meet regulatory requirements but also to mitigate the specific chemical hazards associated with this compound, ensuring that your innovative work does not come at the cost of safety or environmental responsibility.
References
- Fisher Scientific. (2024, March 3). Safety Data Sheet: 4-Methylquinoline-2-thiol.
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions.
-
OEHHA. (2000, December). Evidence on the Carcinogenicity of 4-methylquinoline. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]
- TCI Chemicals. (2025, July 1). Safety Data Sheet: 6,8-Dimethoxy-4-methylquinoline.
-
Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
-
MDPI. (n.d.). Removal of Thiophenol from Water Using Sepiolite. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health.
-
Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). lepidine, 491-35-0. Retrieved from [Link]
-
PubChem. (n.d.). 4-Quinolinethiol, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52507-57-0, 2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-Quinolinethiol, 2-methyl- | C10H9NS | CID 940263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 7-Methoxy-4-methylquinoline-2-thiol
A Researcher's Guide to Safely Handling 7-Methoxy-4-methylquinoline-2-thiol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles for handling quinoline derivatives and thiol-containing compounds.
Understanding the Risks: Hazard Assessment
This compound is a compound that combines the chemical properties of a quinoline and a thiol. This unique structure necessitates a careful consideration of potential hazards.
Quinoline Moiety: Quinolines and their derivatives are known to be potentially harmful. Hazards can include being toxic if swallowed or in contact with skin, causing serious eye irritation, and being suspected of causing genetic defects and cancer.[3][4][5][6]
Thiol Group (-SH): Thiols, also known as mercaptans, are notorious for their powerful and unpleasant odors, detectable by the human nose at extremely low concentrations.[7] While the immediate health risks at these low concentrations may be minimal, the smell can cause nausea and headaches and can be disruptive to the laboratory and surrounding environment.[7] Higher concentrations of thiols can be toxic.
Based on available data for similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement Examples |
| Skin Irritation | Causes skin irritation.[1][8][9] | P264: Wash skin thoroughly after handling.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][8][9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9] |
| Serious Eye Irritation | Causes serious eye irritation.[1][8][9] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Malodorous | Strong, unpleasant odor characteristic of thiols.[7] | Handle in a certified chemical fume hood.[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[11] Always inspect gloves for any signs of degradation or perforation before use.[3] Contaminated gloves should be disposed of immediately as hazardous waste.[12]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure there is no exposed skin.[6][10]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors and to contain the odor.[10] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensure safety and minimize the release of malodorous vapors.
1. Preparation and Engineering Controls:
- Fume Hood: All handling of this compound must be performed in a certified chemical fume hood.[10]
- Odor Control: To prevent the release of thiol odors into the laboratory and the environment, it is best practice to use a bleach trap connected to any apparatus that may vent vapors, such as a rotary evaporator or vacuum filtration setup.[12][13]
- Spill Kit: Ensure a spill kit containing absorbent materials and a container for hazardous waste is readily accessible.
2. Handling Procedures:
- Weighing: If weighing the solid compound, do so in the fume hood.
- Transfers: When transferring the substance, whether as a solid or in solution, do so carefully within the fume hood to avoid creating dust or splashes.
- Heating: If heating is required, use a well-controlled heating mantle and ensure the apparatus is properly vented through a bleach trap.
3. Post-Procedure Decontamination:
- Glassware: All glassware that has come into contact with the thiol should be immediately submerged in a bleach bath within the fume hood.[12][13] A 1:1 mixture of household bleach and water is generally effective.[13] Allow the glassware to soak for at least 14 hours to oxidize the thiol.[13]
- Surfaces: Wipe down all surfaces within the fume hood that may have been contaminated with a bleach solution.
- PPE Removal: Remove disposable gloves and any other contaminated disposable PPE and place them in a sealed plastic bag for disposal as hazardous waste.[12]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and odor complaints.
-
Solid Waste: Any solid waste, including contaminated absorbent materials from spills and disposable PPE, should be placed in a sealed, labeled container for hazardous waste disposal.[12]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Bleach Baths: Used bleach baths should be disposed of as hazardous waste.[12]
Safe Handling and Disposal Workflow
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. How To [chem.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
